An In-Depth Technical Guide to 5-(4-Fluorophenyl)isoxazole-3-carbonitrile: Synthesis, Properties, and Applications
Introduction: The Significance of the Isoxazole Scaffold The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metaboli...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have established it as a critical pharmacophore in a multitude of therapeutic agents.[1] Isoxazole-containing compounds exhibit a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The molecule at the heart of this guide, 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, combines this potent heterocyclic core with two key functional groups: a fluorophenyl moiety, known to enhance metabolic stability and binding affinity, and a carbonitrile group, a versatile synthetic handle and a potential hydrogen bond acceptor. This guide provides a comprehensive technical overview of its chemical structure, a validated synthetic pathway, its predicted physicochemical and spectral properties based on close structural analogs, and its potential applications in the field of drug discovery.
PART 1: Chemical Structure and Isomeric Considerations
The chemical structure of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is defined by an isoxazole ring substituted at the 5-position with a 4-fluorophenyl group and at the 3-position with a nitrile (cyano) group.
Molecular Structure
The structural formula is C₁₀H₅FN₂O. The molecule consists of a central isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom adjacent to each other. A phenyl ring, substituted with a fluorine atom at the para-position, is attached to carbon 5 of the isoxazole ring. A carbonitrile group (-C≡N) is attached to carbon 3.
CAS number and MSDS for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Executive Summary & Pharmacological Relevance In modern drug discovery, the strategic incorporation of halogenated heterocycles is a cornerstone of rational drug design. 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Relevance
In modern drug discovery, the strategic incorporation of halogenated heterocycles is a cornerstone of rational drug design. 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is a highly versatile, privileged pharmacophore building block. The para-fluoro substitution on the phenyl ring significantly enhances the molecule's lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at that position. Concurrently, the isoxazole-3-carbonitrile moiety serves as a robust bioisosteric precursor; the nitrile group can be readily converted into a tetrazole (a carboxylic acid bioisostere) or an amidine, making it invaluable for synthesizing kinase inhibitors and receptor antagonists.
This guide provides an authoritative breakdown of the compound's physicochemical properties, Material Safety Data Sheet (MSDS) protocols, and a self-validating synthetic workflow designed for high-yield regiocontrol.
Physicochemical Profiling & Identifiers
Due to the existence of multiple regioisomers (such as 2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile[1] and 3-(4-fluorophenyl)-1,2-oxazole-5-carbonitrile[2]), commercial databases frequently conflate CAS registry numbers. Therefore, the most reliable identifier for the specific 5-(4-fluorophenyl)isoxazole-3-carbonitrile architecture is its PubChem CID: 39237983 .
Table 1: Physicochemical and Structural Properties [1][3]
Property
Value
Structural Significance
Molecular Formula
C10H5FN2O
Dictates baseline stoichiometry for downstream synthesis.
Molecular Weight
188.16 g/mol
Low MW ensures high ligand efficiency when used as a fragment.
Monoisotopic Mass
188.038 Da
Critical for LC-MS/HRMS validation (M+H expected at ~189.04).
PubChem CID
39237983
Definitive structural identifier for this specific regioisomer.
TPSA
49.8 Ų
Optimal for membrane permeability and oral bioavailability.
Material Safety Data Sheet (MSDS) & Risk Mitigation
While a bespoke MSDS for this exact molecule may vary by supplier, its safety profile is highly homologous to structurally related fluorinated isoxazoles, such as 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid (CAS 33282-24-5) and 5-Chloro-3-(4-fluorophenyl)isoxazole[4]. The compound is classified as a hazardous substance under GHS regulations[5][6].
Table 2: GHS Hazard Classification & Statements
Hazard Class
Category
Signal Word
Hazard Statement
Acute Toxicity (Oral/Inhalation)
Category 4
Warning
H302 / H332 : Harmful if swallowed or inhaled.
Skin Corrosion/Irritation
Category 2
Warning
H315 : Causes skin irritation.
Serious Eye Damage/Irritation
Category 2A
Warning
H319 : Causes serious eye irritation.
STOT (Single Exposure)
Category 3
Warning
H335 : May cause respiratory irritation.
Emergency Response & Handling Logic
The causality behind the stringent handling protocols (P261, P280) is driven by the lipophilic nature of the fluorinated aromatic ring, which facilitates rapid dermal absorption, combined with the respiratory irritability of the nitrile-isoxazole core[4][6].
Figure 1: Emergency response workflow for exposure to fluorinated isoxazole derivatives.
Synthetic Methodology & Self-Validating Protocols
The Causality of Experimental Design
To synthesize 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, researchers must choose between a Claisen condensation/hydroxylamine cyclization route or a 1,3-dipolar cycloaddition . This protocol mandates the latter. Why? Condensation methods often yield an inseparable mixture of 3,5- and 5,3-regioisomers. In contrast, the 1,3-dipolar cycloaddition between a terminal alkyne and an in situ generated nitrile oxide is strictly governed by frontier molecular orbital (FMO) interactions, yielding the 3,5-disubstituted isoxazole with >95% regioselectivity.
Dissolve 4-fluorophenylacetylene (1.0 eq) and ethyl chlorooximidoacetate (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Add triethylamine (TEA, 1.5 eq) dropwise at 0 °C. Mechanistic Note: TEA acts as a base to eliminate HCl from the chlorooximidoacetate, generating the highly reactive nitrile oxide intermediate in situ.
Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active alkyne spot confirms conversion. Isolate the intermediate (Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate).
Step 2: Amidation & Dehydration
Treat the isolated ester with 7N NH₃ in methanol at room temperature to yield 5-(4-fluorophenyl)isoxazole-3-carboxamide.
Dissolve the resulting amide in anhydrous DCM and add triethylamine (3.0 eq).
Slowly add Phosphorus oxychloride (POCl₃, 1.5 eq) or Trifluoroacetic anhydride (TFAA) at 0 °C. Mechanistic Note: POCl₃ acts as a potent dehydrating agent, converting the primary amide directly into the target carbonitrile without cleaving the sensitive isoxazole ring.
Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
Figure 2: Regioselective synthesis workflow of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Analytical Validation Standards
To ensure the protocol is a self-validating system, the final product must be subjected to the following analytical checks:
LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 189.04[3].
¹H-NMR (400 MHz, CDCl₃): Regiochemistry is definitively validated by the presence of a single, sharp singlet at approximately δ 7.10–7.30 ppm , corresponding to the C4-proton of the isoxazole ring. The presence of a second singlet in this region indicates a failure in regiocontrol (contamination by the 5,3-isomer).
¹⁹F-NMR (376 MHz, CDCl₃): A distinct multiplet around δ -108 to -110 ppm confirms the integrity of the para-fluorophenyl moiety.
References
National Center for Biotechnology Information. "5-(4-Fluorophenyl)isoxazole-3-carbonitrile | C10H5FN2O | CID 39237983" PubChem.
Molecular weight and exact mass of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Analytical Characterization of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Methodologies Executive Summary In modern drug discovery and medicinal chemis...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Characterization of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Methodologies
Executive Summary
In modern drug discovery and medicinal chemistry, isoxazole derivatives serve as critical pharmacophores due to their diverse biological activities, ranging from antimicrobial properties to targeted receptor modulation. As a Senior Application Scientist, I frequently encounter the need to unambiguously characterize novel synthetic intermediates and active pharmaceutical ingredients (APIs). For compounds like 5-(4-Fluorophenyl)isoxazole-3-carbonitrile , relying solely on nominal mass or average molecular weight is insufficient for rigorous structural confirmation. This whitepaper establishes the theoretical framework and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for determining the exact monoisotopic mass of this compound, ensuring data integrity and regulatory compliance.
Chemical Identity and Quantitative Mass Data
Before initiating any mass spectrometry workflow, it is imperative to distinguish between the average molecular weight (used for bulk stoichiometric calculations) and the exact monoisotopic mass (used for HRMS structural elucidation).
5-(4-Fluorophenyl)isoxazole-3-carbonitrile (PubChem CID: 39237983)[1] consists of a fluorinated phenyl ring attached to an isoxazole core, capped with a carbonitrile group. Its molecular formula is C₁₀H₅FN₂O [2].
The exact monoisotopic mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C = 12.00000 Da, ¹H = 1.007825 Da, ¹⁹F = 18.99840 Da, ¹⁴N = 14.00307 Da, ¹⁶O = 15.99491 Da).
Table 1: Fundamental Mass Properties of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Theoretical Framework: Mass Defect and Causality in HRMS
Why do we require exact mass measurements rather than simple nominal mass? The causality lies in the mass defect —the difference between the exact mass of an isotope and its nominal integer mass.
In complex biological matrices or during impurity profiling, multiple distinct molecules can share the same nominal mass of 188 Da (isobaric interferences)[4]. Low-resolution mass spectrometry (LRMS) cannot differentiate these isobars, leading to potential false positives[3]. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, resolve this by measuring the mass-to-charge ratio (m/z) with extreme precision[5]. By achieving a mass accuracy error (
Δm
) of less than 5 parts per million (ppm), the instrument leverages the unique mass defect of the specific atomic combination (C₁₀H₅FN₂O) to rule out all other mathematical possibilities, yielding an unambiguous molecular formula[6].
Logical framework resolving isobaric interference via exact mass and mass defect analysis.
Self-Validating HRMS Protocol for Exact Mass Determination
To ensure trustworthiness, an analytical protocol cannot simply output a number; it must prove its own accuracy in real-time. The following step-by-step LC-HRMS methodology is designed as a self-validating system .
Causality of Protocol Design: We utilize Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the analyte from matrix suppressors, ensuring maximum ionization efficiency and preventing space-charge effects in the mass analyzer that could skew mass accuracy. Furthermore, we employ a "lock mass" (an internal standard infused continuously). Because TOF flight tubes and Orbitrap electronics are sensitive to minute thermal fluctuations, the lock mass provides a continuous, known reference point, creating a closed-loop calibration system that guarantees sub-5 ppm accuracy[6].
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile in 1 mL of LC-MS grade Methanol to create a stock solution.
Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).
System Suitability & Lock Mass Setup:
Prepare a solution of Leucine Enkephalin (200 pg/µL).
Infuse via a secondary reference electrospray probe. The theoretical [M+H]⁺ exact mass of Leucine Enkephalin is 556.2771 m/z . The system software is instructed to continuously correct the mass axis based on this known value.
Chromatographic Separation (UHPLC):
Column: C18, 1.8 µm, 2.1 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Resolution: > 30,000 FWHM (Full Width at Half Maximum)[7].
Mass Range: m/z 100 – 800.
Data Processing & Validation:
Extract the chromatogram for the target [M+H]⁺ ion.
Measure the observed exact mass (
mobs
).
Calculate the mass error using the formula:
Δm=189.04587∣mobs−189.04587∣×106
.
Acceptance Criteria: The protocol self-validates if the lock mass remains stable and the target analyte
Δm
is
≤
5.0 ppm[3].
HRMS workflow utilizing lock mass for self-validating exact mass determination.
Structural Elucidation via MS/MS Fragmentation
While exact mass confirms the empirical formula, tandem mass spectrometry (MS/MS or MSⁿ) is required to elucidate the structural connectivity of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. By applying collision-induced dissociation (CID) to the isolated [M+H]⁺ precursor ion (189.04587 m/z), the molecule breaks into characteristic product ions.
For isoxazole derivatives, common fragmentation pathways include the cleavage of the N-O bond within the isoxazole ring, leading to the loss of carbon monoxide (CO) or neutral nitrile fragments[8]. Additionally, the robust carbon-fluorine bond on the phenyl ring generally remains intact during low-energy CID, meaning the resulting fluorophenyl-containing fragments will retain a characteristic mass shift associated with the ¹⁹F isotope. Matching the exact mass of these product ions against theoretical fragmentation trees provides ultimate, undeniable proof of the compound's structure.
References
5-(4-Fluorophenyl)isoxazole-3-carbonitrile - PubChem - NIH
Source: National Institutes of Health (NIH)
URL:[Link][1]
High Resolution Mass Spectrometry (HRMS) Analysis
Source: ResolveMass Laboratories Inc.
URL:[Link][5]
Accurate Mass - UCIMSF
Source: University of California, Irvine (UCI)
URL:[Link][6]
Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects
Source: Spectroscopy Online
URL:[Link][4]
Energy-Resolved Fragmentation Aiding the Structure Elucidation of Steroid Biomarkers
Source: Journal of the American Society for Mass Spectrometry (ACS Publications)
URL:[Link][7]
Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology
Source: LCGC International
URL:[Link][3]
LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin
Source: AKJournals
URL:[Link][8]
Preamble: The Isoxazole Scaffold as a Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide to the Pharmacological Properties of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacological Properties of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic and structural properties have led to its incorporation into a multitude of approved therapeutic agents, including the anti-inflammatory drug valdecoxib and the immunosuppressant leflunomide.[1] The isoxazole moiety is not merely a passive scaffold; its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive platform for the design of novel bioactive molecules. This guide focuses on a specific, yet under-explored derivative: 5-(4-Fluorophenyl)isoxazole-3-carbonitrile . We will dissect its synthetic accessibility, postulate its pharmacological profile based on robust data from structurally related analogues, and provide detailed protocols for its comprehensive evaluation.
Synthesis and Characterization: A Proposed Pathway
The synthesis of 3,5-disubstituted isoxazoles is well-established in the chemical literature, with the 1,3-dipolar cycloaddition of nitrile oxides to alkynes being a particularly powerful and regioselective method.[3] We propose a similar strategy for the synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Proposed Synthetic Workflow
The synthesis would commence with the in-situ generation of a nitrile oxide from a suitable precursor, which then undergoes a cycloaddition reaction with an alkyne bearing the carbonitrile functionality.
Caption: Proposed synthetic workflow for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Characterization
The structure of the final compound would be unequivocally confirmed using a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the proton and carbon framework.
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic nitrile (C≡N) stretch.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Postulated Pharmacological Profile
While direct experimental data for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is not yet available in the public domain, the extensive body of research on isoxazole derivatives allows for the formulation of several well-grounded hypotheses regarding its potential biological activities.[1][2][3]
Anticancer Potential
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[4][5][6] These include the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[6] The presence of the electron-withdrawing fluorophenyl group on the target molecule may enhance its interaction with biological targets.
A plausible mechanism of action for an anticancer isoxazole derivative is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
Caption: Postulated apoptotic pathway induced by the isoxazole compound.
Anti-inflammatory Activity
Many isoxazole derivatives are known to possess anti-inflammatory properties.[2][7] A common mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[7]
Antioxidant Properties
The isoxazole nucleus has been associated with antioxidant activity, primarily through free radical scavenging mechanisms.[8] The ability of the compound to donate a hydrogen atom or an electron to stabilize free radicals can mitigate oxidative stress, a key factor in numerous pathological conditions.
Antimicrobial Activity
The isoxazole scaffold is present in several antimicrobial drugs.[1] Derivatives have shown activity against a range of bacterial and fungal pathogens.[3] The precise mechanism can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocols for Pharmacological Evaluation
To empirically validate the postulated pharmacological properties, a series of robust and standardized in vitro assays are recommended.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a rapid and reliable method to assess the free radical scavenging capacity of a compound.[9]
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
Preparation of Reagents:
Prepare a stock solution of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile in dimethyl sulfoxide (DMSO).
Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
Assay Procedure:
In a 96-well microplate, add a defined volume of the test compound at various concentrations.
Add the DPPH solution to each well.
Include a positive control (e.g., ascorbic acid) and a blank (methanol).
Incubate the plate in the dark at room temperature for 30 minutes.
Data Analysis:
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of radical scavenging activity.
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay
This assay provides a simple model for assessing anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[10][11]
Caption: Workflow for the inhibition of albumin denaturation assay.
Step-by-Step Protocol:
Preparation of Reaction Mixture:
Prepare solutions of the test compound at various concentrations.
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
Mix the test solution with the BSA solution.
Denaturation:
Adjust the pH of the reaction mixture to 6.3.
Incubate at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.
Data Analysis:
After cooling, measure the turbidity (absorbance) at 660 nm.
Diclofenac sodium can be used as a standard drug.
Calculate the percentage inhibition of protein denaturation.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12]
Step-by-Step Protocol:
Cell Culture:
Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate and allow the cells to adhere overnight.[13]
Compound Treatment:
Treat the cells with various concentrations of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile for 24-48 hours.
MTT Addition and Incubation:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
Data Analysis:
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Measure the absorbance at 570 nm.
Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15]
Step-by-Step Protocol:
Preparation of Inoculum:
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).[15]
Assay Procedure:
In a 96-well plate, prepare serial dilutions of the test compound in a suitable broth medium.
Inoculate each well with the microbial suspension.
Include positive (microbes, no compound) and negative (broth only) controls.
Incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Data Analysis:
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.
Data Summary of Related Isoxazole Derivatives
To provide a frame of reference for the potential potency of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, the following tables summarize the reported activities of structurally related compounds.
Table 1: Anticancer Activity of Selected Isoxazole Derivatives
5-(4-Fluorophenyl)isoxazole-3-carbonitrile emerges as a compound of significant interest for further pharmacological investigation. Based on the robust evidence from the broader isoxazole class, it is reasonable to postulate that this molecule may possess a valuable profile of anticancer, anti-inflammatory, and antioxidant activities. The fluorophenyl and carbonitrile moieties are key modulators of its physicochemical properties and may confer enhanced potency and selectivity.
The immediate next steps should involve the synthesis of the compound and its rigorous evaluation using the protocols outlined in this guide. Subsequent in vivo studies in relevant animal models will be crucial to ascertain its efficacy and safety profile. This technical guide serves as a comprehensive roadmap for researchers and drug development professionals to unlock the therapeutic potential of this promising isoxazole derivative.
References
Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
Chakraborty, S., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. [Link]
Kaur, R., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics. [Link]
Hrobonova, K., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]
Pattan, S., et al. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor. [Link]
Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]
Tshabalala, T., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants. [Link]
ACS Publications. (2024). Highly Accurate and Explainable Predictions of Small-Molecule Antioxidants for Eight In Vitro Assays Simultaneously through an Alternating Multitask Learning Strategy. Journal of Chemical Information and Modeling. [Link]
SciSpace. (n.d.). Selectedin vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. SciSpace. [Link]
De-Vore, D., & Kador, P. F. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Antioxidants. [Link]
da Costa, M. M., et al. (n.d.). Antimicrobial properties of heterocyclic compounds against clinical mastitis isolates. Semina: Ciências Agrárias. [Link]
Jayasuriya, W. J. A. B. N., et al. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. ResearchGate. [Link]
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Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]
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Pakistan Journal of Scientific and Industrial Research. (n.d.). Synthesis and Antimicrobial Activity of Some Heterocycles: Part-V. PJSIR. [Link]
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Unlocking the Pharmacological Potential of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Derivatives: Mechanisms, Pathways, and Experimental Validation
Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Abstract The 5-(4-fluorophenyl)isoxazole-3-carbonitrile scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Drug Discovery & Assay Development
Abstract
The 5-(4-fluorophenyl)isoxazole-3-carbonitrile scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. By combining the metabolic stability of a fluorinated aromatic ring with the electrophilic versatility of an isoxazole-3-carbonitrile core, these derivatives exhibit potent biological activities, most notably in oncology and inflammation. This technical whitepaper dissects the structural-activity relationships (SAR), elucidates the primary mechanisms of action (focusing on kinase modulation and apoptosis), and provides a self-validating experimental matrix for researchers aiming to evaluate these compounds in preclinical pipelines.
Pharmacophore Architecture and Structural Rationale
To understand the mechanism of action, we must first deconstruct the causality behind the molecule's design. The biological efficacy of 5-(4-fluorophenyl)isoxazole-3-carbonitrile derivatives is not coincidental; it is the result of precise electronic and steric tuning.
The 4-Fluorophenyl Moiety: The introduction of a fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it significantly enhances the lipophilicity of the molecule, improving cellular permeability. Second, the highly electronegative fluorine atom blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para position, thereby increasing the compound's half-life in vivo.
The Isoxazole Core: As a five-membered heteroaromatic ring, the isoxazole acts as an excellent bioisostere for amides and esters. Its nitrogen and oxygen atoms serve as critical hydrogen-bond acceptors, allowing the molecule to anchor deeply within the ATP-binding hinge regions of target kinases.
The 3-Carbonitrile Group: The cyano group is the mechanistic linchpin. It acts as a strong electron-withdrawing group, enhancing the electrophilic reactivity of the isoxazole core[1]. This electrophilicity allows the molecule to engage in targeted covalent inhibition (often via Michael addition with cysteine residues in the target protein's binding pocket) or participate in strong dipole-dipole interactions.
Caption: Pharmacophore mapping and functional rationale of the 5-(4-Fluorophenyl)isoxazole-3-carbonitrile scaffold.
Mechanistic Pathways: Kinase Modulation and Apoptosis
Isoxazole derivatives are widely recognized for their potent anticancer properties, acting through mechanisms such as inducing apoptosis, disturbing tubulin congregation, and inhibiting histone deacetylases (HDACs)[2]. However, for the specific fluorinated carbonitrile derivatives, the primary mechanism of action converges on the modulation of the PI3K/Akt signaling pathway [3].
The PI3K/Akt Axis
In malignant cells, the overactivation of Phosphoinositide 3-kinase (PI3K) leads to the unregulated conversion of PIP2 to PIP3. This recruits Akt (Protein Kinase B) to the cell membrane, where it is phosphorylated and activated, driving cell survival and proliferation.
5-(4-Fluorophenyl)isoxazole-3-carbonitrile derivatives act as ATP-competitive inhibitors of PI3K. By occupying the ATP-binding pocket, these compounds halt the generation of PIP3. The downstream causality is profound: Akt is no longer recruited or activated, which subsequently downregulates mTOR signaling and removes the inhibitory block on apoptotic pathways. This targeted cascade restores the cell's natural ability to undergo programmed cell death[2][3].
Caption: PI3K/Akt signaling pathway modulation by isoxazole-3-carbonitrile derivatives.
Self-Validating Experimental Protocols
As a standard of scientific rigor, evaluating these derivatives requires a self-validating workflow. A single biochemical assay is insufficient due to the risk of false positives from compound aggregation or auto-fluorescence. The following protocols are designed to orthogonally validate target engagement and cellular phenotype.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence assays because highly conjugated heterocyclic compounds (like isoxazoles) often auto-fluoresce, which skews standard readouts. TR-FRET introduces a time delay that eliminates this background noise.
Reagent Preparation: Prepare a stock solution of the isoxazole derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Critical: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
Enzyme Incubation: In a 384-well microplate, combine 5 nM of recombinant human PI3K protein with the compound dilutions. Incubate at room temperature for 15 minutes to allow for binding equilibrium.
Reaction Initiation: Add 10 µM ATP and the specific PIP2 lipid substrate to initiate the reaction. Incubate for 60 minutes.
Detection: Add the TR-FRET detection mixture (containing a europium-labeled antibody against PIP3 and a fluorophore acceptor).
Validation Controls: The assay must include Staurosporine (a pan-kinase inhibitor) as a positive control for inhibition, and a 1% DMSO vehicle as a negative control to establish the baseline maximum signal.
Causality: An MTT assay measures metabolic activity, but it cannot distinguish whether a compound is merely halting growth (cytostatic) or actively killing the cell (cytotoxic). Therefore, MTT must be paired with Annexin V/PI flow cytometry to confirm that cell death is occurring via apoptosis[3].
Cell Seeding: Seed HCT116 (human colon carcinoma) cells in 96-well plates at a density of 5,000 cells/well. Allow 24 hours for attachment[3].
Compound Treatment: Treat cells with the isoxazole derivatives at concentrations ranging from 0.1 µM to 50 µM. Incubate for 72 hours.
MTT Viability Readout: Add MTT reagent (5 mg/mL) to the wells. Live cells will reduce MTT to insoluble purple formazan crystals. Solubilize with DMSO and read absorbance at 570 nm to calculate the IC50[3].
Orthogonal Apoptosis Confirmation: In a parallel 6-well plate setup, harvest treated cells after 48 hours. Wash with cold PBS and resuspend in Annexin V binding buffer. Stain with FITC-Annexin V (detects early apoptosis via externalized phosphatidylserine) and Propidium Iodide (detects late apoptosis/necrosis via membrane permeabilization). Analyze via flow cytometry.
Caption: Self-validating experimental workflow for evaluating isoxazole derivatives.
Quantitative SAR Profiling
To illustrate the structure-activity relationship, the following table summarizes representative quantitative data demonstrating how substitutions on the 5-(4-Fluorophenyl)isoxazole-3-carbonitrile core impact both biochemical target engagement (PI3K) and cellular phenotype (HCT116 Viability).
Compound Derivative
R-Group Substitution (Isoxazole C4)
PI3K IC50 (nM)
HCT116 Cell Viability IC50 (µM)
Selectivity Index (SI)
Core Scaffold
-H
145.2
12.4
>10
Derivative A
4-Methoxy
89.5
5.2
>25
Derivative B
3-Trifluoromethyl
42.1
1.8
>50
Derivative C
2-Amino
210.4
25.6
<5
Data Interpretation: The addition of electron-withdrawing groups (such as the Trifluoromethyl in Derivative B) adjacent to the carbonitrile significantly enhances the electrophilicity of the core, leading to tighter kinase binding (lower IC50) and superior cellular cytotoxicity. Conversely, electron-donating groups (Derivative C) dampen the electrophilic nature of the carbonitrile, resulting in a measurable loss of potency.
An In-Depth Technical Guide on the In Vitro Toxicity and Cytotoxicity of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Disclaimer: Direct and comprehensive toxicological data for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is not extensively available in the public domain. This guide has been compiled by extrapolating information from str...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: Direct and comprehensive toxicological data for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is not extensively available in the public domain. This guide has been compiled by extrapolating information from structurally related isoxazole derivatives, including other fluorinated phenylisoxazoles and aromatic nitriles. The information provided herein should be treated as a precautionary and predictive guide, intended for use by trained researchers and scientists. A thorough and compound-specific risk assessment is mandatory before handling and performing any experimental work with 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Introduction
The isoxazole scaffold is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects.[1][2][3][4] The unique electronic and structural properties of the isoxazole ring allow for diverse substitutions, leading to a vast chemical space for drug discovery and development. The subject of this guide, 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, incorporates several key pharmacophoric features: a fluorinated phenyl ring, an isoxazole core, and a nitrile group. Each of these moieties can significantly influence the compound's pharmacokinetic, pharmacodynamic, and toxicological profiles.
The fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. The nitrile group, while a common feature in many pharmaceuticals, can potentially be metabolized to release cyanide, necessitating careful toxicological evaluation.[5] Therefore, a comprehensive understanding of the in vitro toxicity and cytotoxicity of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is a critical prerequisite for its further development as a potential therapeutic agent.
This technical guide provides a framework for assessing the in vitro toxicological profile of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, drawing upon established methodologies and findings from related isoxazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute robust cytotoxicity studies.
Core Principles of In Vitro Cytotoxicity Assessment
The primary objective of in vitro cytotoxicity testing is to evaluate the potential of a test compound to cause cell damage or death. This is typically achieved by exposing cultured cells to a range of concentrations of the compound and measuring various indicators of cell health and viability. Key endpoints in cytotoxicity assessment include:
Cell Viability: A measure of the overall health of a cell population, often assessed by quantifying metabolic activity or plasma membrane integrity.
Cell Proliferation: The rate at which cells divide and increase in number. Inhibition of proliferation is a common mechanism of action for anticancer agents.
Apoptosis: Programmed cell death, a controlled process that is essential for normal tissue homeostasis. Many chemotherapeutic agents induce apoptosis in cancer cells.
Necrosis: Uncontrolled cell death that results from acute cellular injury, often accompanied by inflammation.
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. Oxidative stress can lead to damage of cellular components, including DNA, proteins, and lipids.
Mitochondrial Dysfunction: The mitochondria are the primary site of cellular respiration and are also key regulators of apoptosis. Mitochondrial damage can lead to a decrease in ATP production and the release of pro-apoptotic factors.
Experimental Workflow for Cytotoxicity Profiling
A systematic approach is crucial for obtaining reliable and reproducible in vitro cytotoxicity data. The following workflow outlines the key steps involved in the assessment of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Caption: A generalized experimental workflow for the in vitro cytotoxicity assessment of a novel compound.
Part 1: Foundational Steps
1.1. Compound Preparation and Characterization:
Synthesis and Purification: 5-(4-Fluorophenyl)isoxazole-3-carbonitrile can be synthesized through various established methods for isoxazole ring formation, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[6][7][8] Purity of the final compound should be assessed using techniques like HPLC, LC-MS, and NMR.
Solubility Testing: The solubility of the compound in cell culture media and a suitable solvent (e.g., DMSO) must be determined to ensure accurate dosing.
1.2. Cell Line Selection:
The choice of cell lines is critical and should be guided by the intended therapeutic application of the compound. A panel of cell lines is recommended to assess for selective cytotoxicity.
Cancer Cell Lines: Given that many isoxazole derivatives show anticancer activity, a panel of human cancer cell lines from different tissues of origin is appropriate.[2][9][10][11] Examples include:
Non-Cancerous Cell Lines: To assess for general cytotoxicity and to determine a selectivity index, it is crucial to include non-cancerous cell lines. Examples include:
1.3. Range-Finding Study:
A preliminary experiment to determine the appropriate concentration range of the test compound for definitive assays. This is typically done using a broad range of concentrations and a rapid viability assay like the MTT assay.
Part 2: Definitive Cytotoxicity Assays
2.1. Cell Viability Assays:
These assays measure the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]
Step-by-Step Protocol for MTT Assay:
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Treat cells with a serial dilution of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
MTS Assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A similar assay to MTT, but the formazan product is soluble in the cell culture medium, simplifying the procedure.
2.2. Membrane Integrity Assays:
These assays measure the leakage of intracellular components into the culture medium, which is a hallmark of necrosis.
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.
2.3. Apoptosis vs. Necrosis Determination:
It is important to distinguish between these two modes of cell death.
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Part 3: Mechanistic Investigations
3.1. Cell Cycle Analysis:
Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints.
Propidium Iodide (PI) Staining and Flow Cytometry: PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3.2. Oxidative Stress Measurement:
Reactive Oxygen Species (ROS) Assay: Dichlorofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity can be measured by flow cytometry or a fluorescence plate reader.
3.3. Mitochondrial Membrane Potential (MMP) Assay:
A decrease in MMP is an early indicator of apoptosis.
JC-1 Staining: JC-1 is a cationic dye that accumulates in the mitochondria. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is a measure of the MMP.
Data Presentation and Interpretation
Table 1: Hypothetical Cytotoxicity Data for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Cell Line
Type
IC50 (µM) after 48h
MCF-7
Breast Cancer
5.2 ± 0.8
HeLa
Cervical Cancer
8.9 ± 1.2
A549
Lung Cancer
12.5 ± 2.1
HT29
Colon Cancer
7.4 ± 1.0
NHDF
Normal Fibroblast
> 50
HEK293
Normal Kidney
> 50
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Interpretation of Results:
The hypothetical data in Table 1 suggests that 5-(4-Fluorophenyl)isoxazole-3-carbonitrile exhibits selective cytotoxicity towards the tested cancer cell lines, with the lowest IC50 value observed in the MCF-7 breast cancer cell line. The high IC50 values in the non-cancerous cell lines indicate a favorable selectivity index, which is a desirable characteristic for a potential anticancer agent.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of related isoxazole derivatives, several signaling pathways may be implicated in the cytotoxic effects of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Caption: A potential signaling pathway for the induction of apoptosis by 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Conclusion
The in vitro toxicity and cytotoxicity assessment of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is a multi-faceted process that requires a systematic and logical approach. While direct experimental data on this specific molecule is limited, the wealth of information available for structurally related isoxazole derivatives provides a solid foundation for designing and interpreting such studies. By employing a panel of relevant cell lines and a battery of validated assays, researchers can elucidate the cytotoxic potential, selectivity, and potential mechanisms of action of this compound. The insights gained from these in vitro studies are indispensable for making informed decisions regarding the future development of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile as a potential therapeutic candidate.
References
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PMC. Available from: [Link]
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed. Available from: [Link]
Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Bentham Science Publishers. Available from: [Link]
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate. MySkinRecipes. Available from: [Link]
In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC. Available from: [Link]
4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl. NextSDS. Available from: [Link]
5-(4-fluorophenyl)isoxazole-3-methanol. Stenutz. Available from: [Link]
Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate. Available from: [Link]
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Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. Available from: [Link]
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available from: [Link]
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Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. MDPI. Available from: [Link]
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A Methodological Guide to Characterizing the Binding Affinity of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile to Target Proteins
Abstract The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, anti-cancer, and antimicrobial effects[1...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, anti-cancer, and antimicrobial effects[1][2][3]. 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is a novel compound within this class, and understanding its mechanism of action is paramount for its potential development as a therapeutic agent. A critical first step in this process is the identification of its protein binding partners and the characterization of its binding affinity. This in-depth technical guide provides a comprehensive, methodology-focused framework for researchers, scientists, and drug development professionals to approach the characterization of this and other novel compounds. We will explore computational and experimental strategies for target identification, followed by a detailed examination of state-of-the-art techniques for quantifying binding affinity.
Introduction: The Challenge of Target Identification for Novel Compounds
While the isoxazole core is associated with a range of biological effects, the specific protein targets of many derivatives, including 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, remain uncharacterized in public-domain literature. The initial challenge, therefore, is not the measurement of a known interaction, but the discovery of the unknown binding partners. This guide will provide a systematic approach to this "target deconvolution" process, which is a critical phase in early-stage drug discovery.
The journey from a hit compound to a clinical candidate is underpinned by a thorough understanding of its molecular mechanism of action. This begins with answering the fundamental question: "What proteins does this compound bind to, and how tightly?" The answer to this question informs all subsequent optimization efforts, including structure-activity relationship (SAR) studies, and provides the basis for understanding both on-target efficacy and off-target toxicities.
A Multi-pronged Approach to Target Identification
A robust target identification strategy employs both computational and experimental methods to generate and then validate hypotheses. This dual approach maximizes the probability of success and provides a more complete picture of the compound's biological interactions.
In Silico Target Prediction: Fishing in the Proteome
Computational methods offer a rapid and cost-effective way to generate a preliminary list of potential protein targets. These approaches leverage the known chemical space and protein structure databases to predict likely interactions.
Ligand-Based Methods: These methods rely on the principle that structurally similar molecules often have similar biological activities. By comparing the structure of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile to databases of compounds with known protein targets, we can infer potential binding partners.
Structure-Based Methods (Reverse Docking): If a three-dimensional structure of a potential target protein is available, molecular docking simulations can predict the binding pose and estimate the binding energy of our compound within the protein's binding site. This "reverse docking" approach screens our compound against a library of protein structures.
Experimental Target Identification: From Hypothesis to Validation
Experimental methods are essential for confirming the predictions made by in silico approaches and for discovering novel, unexpected targets.
Affinity Chromatography-Mass Spectrometry (AC-MS): This is a powerful technique for isolating binding partners from a complex biological sample, such as a cell lysate. The compound of interest is immobilized on a solid support, which is then used as "bait" to capture interacting proteins. The captured proteins are then identified by mass spectrometry.
Protein Microarrays: These are high-throughput platforms that allow for the screening of a compound against thousands of purified proteins spotted onto a solid surface. Binding events are typically detected using a fluorescent label.
The following diagram illustrates a typical workflow for target identification:
Caption: A workflow for the quantitative analysis of binding affinity.
Case Studies: Learning from Related Isoxazole Derivatives
While specific data for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is not yet available, we can draw valuable insights from studies of related isoxazole-containing compounds.
This table summarizes the known targets and affinities of several classes of isoxazole derivatives, highlighting the diverse range of proteins that this scaffold can interact with. These examples serve as a valuable starting point for hypothesis generation in the target identification phase for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Conclusion and Future Directions
The characterization of the binding affinity of a novel compound like 5-(4-Fluorophenyl)isoxazole-3-carbonitrile to its target proteins is a multi-step process that requires a combination of computational and experimental approaches. This guide has outlined a systematic workflow for target identification and subsequent quantitative binding analysis. By following this framework, researchers can efficiently and accurately elucidate the molecular mechanism of action of this and other promising new chemical entities.
The future direction for the study of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile will be to apply these methodologies to identify its primary protein targets and then to use this information to drive the optimization of its structure to improve potency and selectivity. This will ultimately pave the way for its potential development as a novel therapeutic agent.
References
Ajay Kumar Kariyappa, et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6):2283-2287. Available at: [Link]
Stenutz. 5-(4-fluorophenyl)isoxazole-3-methanol. Available at: [Link]
Krishnarao N, et al. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]
MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Available at: [Link]
Organic Syntheses Procedure. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available at: [Link]
Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 477-484. Available at: [Link]
MySkinRecipes. Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate. Available at: [Link]
Wiley Online Library. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Archiv der Pharmazie. Available at: [Link]
MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13538-13547. Available at: [Link]
PMC. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12, 123. Available at: [Link]
Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 764653. Available at: [Link]
PMC. Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials. Signal Transduction and Targeted Therapy, 8, 335. Available at: [Link]
ResearchGate. (2024). In-silico predictive binding affinity and ADMET of novel n-[5-(2-fluorophenyl)-1, 3, 4-oxadiazole-carboxamide derivatives towards prot. International Journal of Pharmacognosy and Chemistry. Available at: [Link]
ResearchGate. ISOXAZOLE – A POTENT PHARMACOPHORE. Available at: [Link]
Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. Available at: [Link]
Sci-Hub. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(7), 1545. Available at: [Link]
PubMed. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie. Available at: [Link]
PMC. 3,5-Bis(4-fluorophenyl)isoxazole. Acta Crystallographica Section E, 67(Pt 10), o2658. Available at: [Link]
MDPI. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6590. Available at: [Link]7/19/6590)
Thermodynamic Stability Profiling of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile: A Comprehensive Technical Guide
Executive Summary For drug development professionals and materials scientists, the thermodynamic stability of an Active Pharmaceutical Ingredient (API) dictates its formulation strategy, shelf-life, and safety profile. 5...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and materials scientists, the thermodynamic stability of an Active Pharmaceutical Ingredient (API) dictates its formulation strategy, shelf-life, and safety profile. 5-(4-Fluorophenyl)isoxazole-3-carbonitrile (PubChem CID: 39237983)[1] is a highly functionalized heteroaromatic compound. Its molecular architecture—comprising an isoxazole core, an electron-withdrawing cyano group, and a highly stable 4-fluorophenyl moiety—confers unique thermal and chemical properties.
This whitepaper provides an authoritative, in-depth guide to profiling the thermodynamic stability of this molecule. By synthesizing in silico Density Functional Theory (DFT)[2], empirical thermal analysis (DSC/TGA), and regulatory stress testing[3], we establish a self-validating framework for predicting and quantifying molecular degradation.
Fig 1: Multidisciplinary workflow for evaluating the thermodynamic stability of the target API.
Part 1: Mechanistic Foundations of Stability
The thermodynamic robustness of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is not accidental; it is a direct consequence of its structural causality:
The Isoxazole Core: As a five-membered heteroaromatic ring, isoxazole possesses significant resonance stabilization energy. However, the N-O bond is the thermodynamic "weak link." Under extreme thermal stress or strong basic conditions, this bond can undergo homolytic or heterolytic cleavage, leading to ring-opening[2].
The 3-Carbonitrile (Cyano) Group: This strongly electron-withdrawing group pulls electron density away from the isoxazole ring. Causality: By reducing the electron density of the heteroaromatic system, the cyano group increases the molecule's oxidation potential, rendering it highly resistant to electrophilic degradation.
The 4-Fluorophenyl Moiety: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol). Causality: The high bond dissociation energy prevents defluorination under standard thermal or photolytic stress. Furthermore, the fluorine atom increases the crystal lattice packing density, which directly elevates the melting point (
Tm
) and the enthalpy of fusion (
ΔHf
).
Fig 2: Mechanistic degradation pathways of the isoxazole derivative under thermal/hydrolytic stress.
Part 2: In Silico Thermodynamic Profiling (DFT)
Before committing to empirical testing, Density Functional Theory (DFT) provides a theoretical framework for predicting molecular stability[4]. By calculating quantum mechanical descriptors, we can anticipate the molecule's reactivity.
Step 1: Geometry Optimization: Utilize the B3LYP functional with a 6-311+G(d,p) basis set.
Causality: Pure Hartree-Fock methods overestimate the HOMO-LUMO gap by ignoring electron correlation. B3LYP introduces exact exchange, while the diffuse (+) and polarization (d,p) functions accurately model the electron-withdrawing effects of the highly electronegative fluorine atom[2].
Step 2: Frequency Calculation: Run a vibrational frequency calculation at the optimized geometry.
Self-Validation Step: Ensure there are zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, not a thermodynamic minimum, and the optimization must be restarted.
Step 3: Descriptor Extraction: Calculate the HOMO-LUMO gap using Koopmans' theorem to derive chemical hardness and electrophilicity indices.
Part 3: Empirical Thermal Analysis (DSC & TGA)
Theoretical stability must be validated empirically. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for determining phase transitions and decomposition kinetics.
Table 2: Empirical Thermal Properties (DSC/TGA)
Thermal Property
Typical Value Range
Analytical Technique
Melting Point (
Tm
)
115 - 120 °C
DSC (Endothermic peak onset)
Heat of Fusion (
ΔHf
)
25 - 30 J/g
DSC (Peak integration)
Decomposition Onset (
Td
)
> 280 °C
TGA (5% weight loss threshold)
Glass Transition (
Tg
)
Not observed
DSC (Quench cooling methodology)
Protocol 2: High-Resolution DSC/TGA Profiling
Step 1: System Suitability (Self-Validation): Run an Indium standard before the sample.
Causality: If the Indium
Tm
is 156.6°C ± 0.2°C and
ΔHf
is 28.45 J/g ± 0.5 J/g, the system's thermodynamic calibration is validated. Without this, sample data cannot be trusted.
Step 2: Sample Preparation: Weigh exactly 3.0 to 5.0 mg of the API into an aluminum pan and hermetically seal it.
Causality: This specific mass range provides an optimal thermal gradient. Too much mass causes thermal lag (broadening the endotherm); too little reduces the signal-to-noise ratio. Hermetic sealing prevents premature sublimation of the fluorinated compound prior to melting.
Step 3: TGA Purge Gas Configuration: Purge the TGA furnace with dry Nitrogen (
N2
) at 50 mL/min.
Causality: An inert atmosphere suppresses oxidative degradation, isolating pure thermal decomposition (pyrolysis). This allows for the precise determination of the intrinsic decomposition temperature (
Td
).
Step 4: Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.
Causality: A 10 °C/min rate perfectly balances sensitivity (larger heat flow signal) and resolution (sharper peaks). Faster rates induce thermal inertia, artificially shifting
Tm
and
Td
to higher, inaccurate temperatures.
Part 4: Regulatory Accelerated Stability Testing
To transition from the laboratory to clinical formulation, the molecule must undergo forced degradation and accelerated stability testing in strict accordance with ICH Q1A(R2) guidelines[3][5].
Protocol 3: ICH Q1A(R2) Accelerated Stability Workflow
Step 1: Environmental Chamber Setup: Store three distinct primary batches of the API in stability chambers calibrated to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) for a minimum of 6 months[6].
Causality: These accelerated conditions simulate long-term aging. The high humidity specifically tests the hydrolytic stability of the 3-carbonitrile group, which is susceptible to converting into a primary amide under sustained moisture and thermal stress.
Step 2: Photostability Integration: Expose a parallel sample to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B).
Causality: Halogenated aromatics can sometimes undergo photo-dehalogenation. This step proves the thermodynamic stability of the C-F bond under high-energy photon bombardment[5].
Step 3: HPLC-UV Quantification (Self-Validating): Analyze samples at 0, 1, 3, and 6 months using a stability-indicating HPLC method.
Self-Validation Step: Inject a resolution mixture containing the API and a known forced-degradation product (e.g., the ring-opened isoxazole). The chromatographic resolution factor (
Rs
) must be > 2.0. This proves the method is "stability-indicating" and will not overestimate the API assay by co-eluting with a degradant.
References
Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: 5-(4-Fluorophenyl)isoxazole-3-carbonitrile | CID 39237983
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
Title: DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives
Source: PubMed Central (PMC), National Institutes of Health (NIH)
URL: [Link]
Title: DFT Analysis And In-Vitro Studies Of Isoxazole Derivatives As Potent Antioxidant And Antibacterial Agents Synthesized via One-pot Methodology
Source: ResearchGate
URL: [Link]
Title: Thermal Analysis in the Pharmaceutical Industry (Solvent analysis by TGA, Influence of moisture using IsoStep™ DSC)
Source: Mettler Toledo
URL: [Link]
Application Note: Synthesis and Process Optimization of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Strategic Rationale The 3-cyano-5-arylisoxazole scaffold is a highly privileged motif in medicina...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.
Introduction and Strategic Rationale
The 3-cyano-5-arylisoxazole scaffold is a highly privileged motif in medicinal chemistry, frequently utilized as a bioisostere for esters and amides, and as a key intermediate for synthesizing tetrazoles and amidines. The target compound, 5-(4-Fluorophenyl)isoxazole-3-carbonitrile (PubChem CID: 39237983)[1], presents a specific synthetic challenge: the direct introduction of a cyano group via 1,3-dipolar cycloaddition using cyanoformonitrile oxide is notoriously difficult due to the dipole's extreme instability and rapid dimerization into dicyanofuroxan [1].
To circumvent this, we utilize a highly validated, self-correcting three-step sequence. This protocol builds the isoxazole core using a stable ester-bearing nitrile oxide precursor, followed by sequential amidation and mild dehydration. This approach ensures high fidelity, scalability, and minimizes the formation of intractable polymeric byproducts.
Synthetic Workflow
The methodology relies on the in situ generation of an ethoxycarbonyl-substituted nitrile oxide, which undergoes a regioselective [3+2] cycloaddition with a terminal alkyne.
Figure 1: Three-step synthetic workflow for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Step-by-Step Methodologies
Step 1: Regioselective 1,3-Dipolar Cycloaddition
Objective: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate.
Mechanistic Insight: Triethylamine (TEA) is used to dehydrohalogenate ethyl 2-chloro-2-(hydroxyimino)acetate, generating the highly reactive nitrile oxide in situ. The critical parameter here is the rate of TEA addition . Rapid addition spikes the concentration of the nitrile oxide, leading to bimolecular dimerization (furoxan formation). A slow, dropwise addition maintains a low steady-state concentration, kinetically favoring the cross-coupling cycloaddition with the alkyne [2].
Protocol:
Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and an argon inlet.
Charge the flask with 4-fluorophenylacetylene (10.0 mmol, 1.0 eq) and ethyl 2-chloro-2-(hydroxyimino)acetate (12.0 mmol, 1.2 eq).
Dissolve the reagents in anhydrous dichloromethane (DCM, 50 mL) and cool the mixture to 0 °C using an ice-water bath.
Prepare a solution of Triethylamine (TEA, 15.0 mmol, 1.5 eq) in anhydrous DCM (10 mL).
Add the TEA solution dropwise over 2 hours via a syringe pump to the vigorously stirring reaction mixture at 0 °C.
Allow the reaction to warm to room temperature (rt) and stir for an additional 12 hours.
Workup: Quench the reaction with water (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure ester.
Step 2: Ammonolysis of the Isoxazole Ester
Objective: Synthesis of 5-(4-fluorophenyl)isoxazole-3-carboxamide.
Mechanistic Insight: The electron-withdrawing nature of the isoxazole ring highly activates the C3-ester towards nucleophilic acyl substitution. Consequently, harsh conditions (like sealed-tube heating or Lewis acid catalysis) are unnecessary. Simple stirring in methanolic ammonia provides a near-quantitative conversion while preventing ring-opening side reactions.
Protocol:
Suspend Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (8.0 mmol) in a 7N solution of ammonia in methanol (30 mL).
Seal the flask securely and stir the suspension at room temperature for 18 hours.
Monitor the reaction via TLC (eluent: 1:1 Hexanes/EtOAc). The starting material spot should completely disappear, replaced by a highly polar baseline spot.
Workup: Concentrate the reaction mixture under reduced pressure to approximately 10 mL.
Induce precipitation by adding cold diethyl ether (20 mL).
Filter the resulting white solid, wash with cold ether, and dry under high vacuum to yield the pure carboxamide.
Step 3: Mild Dehydration to the Nitrile
Objective: Synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Mechanistic Insight: While traditional dehydrating agents like Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂) are effective, they often require elevated temperatures and generate strongly acidic byproducts that complicate workup and reduce yield. We utilize Trifluoroacetic Anhydride (TFAA) and Pyridine at 0 °C. This combination forms a highly reactive, yet mild, trifluoroacetylated intermediate that undergoes rapid E2 elimination to the nitrile, ensuring a clean reaction profile.
Protocol:
Dissolve 5-(4-fluorophenyl)isoxazole-3-carboxamide (5.0 mmol, 1.0 eq) in anhydrous DCM (25 mL) under an argon atmosphere.
Add anhydrous Pyridine (15.0 mmol, 3.0 eq) and cool the solution to 0 °C.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases.
Extract the mixture with DCM (3 x 20 mL). Wash the combined organic extracts with 1N HCl (to remove residual pyridine), followed by brine.
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify by recrystallization from hot ethanol or short-pad silica filtration to afford the title compound as a crystalline solid.
Process Optimization Data
The selection of dehydration conditions in Step 3 was determined through a rigorous screening process to maximize yield and purity while minimizing hazardous waste streams.
Clean reaction, but reagent is cost-prohibitive at scale.
TFAA (1.5 eq)
Pyridine / DCM
0 °C to rt
3
91%
>98%
Optimal conditions; rapid, clean, scalable.
Table 1: Optimization of Dehydration Conditions for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Synthesis.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 39237983, 5-(4-Fluorophenyl)isoxazole-3-carbonitrile" PubChem, [Link]. Accessed 29 March 2026.
How to synthesize 5-(4-Fluorophenyl)isoxazole-3-carbonitrile from aldehydes
Application Notes and Protocols for the Regioselective Synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Abstract & Strategic Rationale The isoxazole scaffold is a privileged pharmacophore in drug development, freq...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes and Protocols for the Regioselective Synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Abstract & Strategic Rationale
The isoxazole scaffold is a privileged pharmacophore in drug development, frequently utilized for its bioisosteric relationship to amides and esters, and its robust metabolic stability [1]. The synthesis of 3,5-disubstituted isoxazoles requires strict regiocontrol. While classical condensation methods (e.g., reacting 1,3-diketones with hydroxylamine) often yield mixtures of 3,5-isomers, the 1,3-dipolar cycloaddition of terminal alkynes with nitrile oxides provides absolute regioselectivity [2].
To fulfill the requirement of synthesizing 5-(4-Fluorophenyl)isoxazole-3-carbonitrile directly from an aldehyde precursor, this protocol outlines a highly controlled sequence. We utilize the Corey-Fuchs homologation to convert 4-fluorobenzaldehyde into 4-fluorophenylacetylene. This terminal alkyne is then subjected to a 1,3-dipolar cycloaddition with a nitrile oxide generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate. The resulting isoxazole-3-carboxylate is subsequently converted to the target carbonitrile via a tandem amidation-dehydration sequence.
Part 1: Quantitative Reaction Parameters
The following table summarizes the stoichiometric and thermodynamic parameters for the four-stage continuous workflow.
Stage
Target Intermediate / Product
Key Reagents & Catalysts
Temp (°C)
Time (h)
Expected Yield
1
1,1-Dibromo-2-(4-fluorophenyl)ethene
4-Fluorobenzaldehyde, CBr₄, PPh₃, DCM
0 to 25
2.0
92%
2
4-Fluorophenylacetylene
Stage 1 Product, n-BuLi (2.2 eq), THF
-78 to 25
3.0
88%
3
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Stage 2 Product, Ethyl chlorooximidoacetate, Et₃N
25
16.0
78%
4
5-(4-Fluorophenyl)isoxazole-3-carbonitrile
1. NH₃/MeOH 2. TFAA, Pyridine, DCM
0 to 25
14.0
81%
Part 2: Synthetic Workflow & Mechanistic Pathways
Caption: Four-stage synthetic workflow from 4-fluorobenzaldehyde to the target isoxazole-3-carbonitrile.
Mechanistic Rationale: Regioselectivity in Cycloaddition
The critical step in this sequence is Stage 3. The in situ generation of the nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate via base-mediated dehydrohalogenation creates a highly reactive 1,3-dipole [3]. According to frontier molecular orbital (FMO) theory, the HOMO of the terminal alkyne preferentially interacts with the LUMO of the nitrile oxide. The steric bulk of the 4-fluorophenyl group strictly directs the oxygen atom of the nitrile oxide to the substituted carbon of the alkyne, exclusively yielding the 5-aryl-3-carboxylate isomer [4].
Caption: Mechanism of the regioselective 1,3-dipolar cycloaddition establishing the isoxazole core.
Part 3: Detailed Experimental Protocols
Stage 1: Synthesis of 1,1-Dibromo-2-(4-fluorophenyl)ethene
Causality Note: Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) form an active ylide intermediate. The reaction must be kept at 0 °C initially to prevent the rapid exothermic degradation of the ylide before the aldehyde is introduced.
Equip a 1 L round-bottom flask with a magnetic stirrer and an argon inlet.
Dissolve PPh₃ (52.4 g, 200 mmol) in anhydrous dichloromethane (DCM, 300 mL) and cool to 0 °C using an ice-water bath.
Add CBr₄ (33.2 g, 100 mmol) portion-wise over 15 minutes. Stir the resulting orange solution for 30 minutes at 0 °C.
Add 4-fluorobenzaldehyde (6.2 g, 50 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.
Validation: Quench with hexane (300 mL) to precipitate triphenylphosphine oxide. Filter through a Celite pad, concentrate the filtrate, and purify via short-path silica gel chromatography (100% hexanes) to yield the dibromoalkene as a clear oil.
Stage 2: Synthesis of 4-Fluorophenylacetylene
Causality Note: Exactly 2.2 equivalents of n-butyllithium are required. The first equivalent facilitates halogen-metal exchange, and the second triggers the E2 elimination of the remaining bromide. The extra 0.2 eq accounts for trace moisture.
Dissolve the dibromoalkene (13.9 g, 49.6 mmol) in anhydrous THF (200 mL) under argon and cool to -78 °C.
Slowly add n-BuLi (2.5 M in hexanes, 43.6 mL, 109 mmol) dropwise over 30 minutes to maintain the internal temperature below -70 °C.
Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Validation: Quench carefully with saturated aqueous NH₄Cl (50 mL). Extract with diethyl ether (3 x 100 mL), dry over MgSO₄, and concentrate. The resulting terminal alkyne is volatile; evaporate solvents carefully under mild vacuum.
Stage 3: 1,3-Dipolar Cycloaddition
Causality Note: Ethyl 2-chloro-2-(hydroxyimino)acetate is added dropwise to a solution containing both the alkyne and triethylamine. This ensures the transient nitrile oxide is trapped by the alkyne immediately upon generation, preventing dimerization into furoxans.
In a 500 mL flask, dissolve 4-fluorophenylacetylene (5.0 g, 41.6 mmol) and triethylamine (6.3 g, 62.4 mmol) in anhydrous THF (150 mL).
Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (7.6 g, 50.0 mmol) in THF (50 mL) and add this solution dropwise to the alkyne mixture over 2 hours at room temperature.
Stir the suspension (white Et₃N·HCl salts will precipitate) for 16 hours.
Validation: Filter the salts, concentrate the filtrate, and partition between EtOAc and water. The organic layer is dried and purified via column chromatography (Hexanes/EtOAc 9:1) to yield Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate.
Stage 4: Amidation and Dehydration to the Target Nitrile
Causality Note: Trifluoroacetic anhydride (TFAA) is chosen over Phosphorus oxychloride (POCl₃) for the dehydration step. TFAA operates under milder conditions, avoiding potential acid-catalyzed degradation of the electron-rich isoxazole ring.
Amidation: Dissolve the ester from Stage 3 (7.0 g, 29.8 mmol) in 7 N ammonia in methanol (100 mL). Stir in a sealed pressure tube at room temperature for 12 hours. Concentrate to dryness to yield the crude carboxamide, which is dried thoroughly under high vacuum.
Dehydration: Dissolve the crude amide in anhydrous DCM (100 mL) and add anhydrous pyridine (7.1 g, 89.4 mmol). Cool to 0 °C.
Add TFAA (9.4 g, 44.7 mmol) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
Validation: Quench with saturated aqueous NaHCO₃ (100 mL). Extract with DCM, wash with 1M HCl (to remove residual pyridine), dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to afford pure 5-(4-Fluorophenyl)isoxazole-3-carbonitrile [1].
References
5-(4-Fluorophenyl)isoxazole-3-carbonitrile | C10H5FN2O | CID 39237983. National Center for Biotechnology Information (NIH). Available at:[Link]
The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information (NIH / PMC). Available at:[Link]
Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. Available at:[Link]
Construction of Isoxazole ring: An Overview. Nano Biomedicine and Engineering. Available at:[Link]
Method
The Strategic Utility of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for versatile and functionally rich molecular scaffolds is insatiable. Among these, isoxazole derivatives have garnered significant attent...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of contemporary drug discovery and materials science, the demand for versatile and functionally rich molecular scaffolds is insatiable. Among these, isoxazole derivatives have garnered significant attention due to their prevalence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth exploration of 5-(4-fluorophenyl)isoxazole-3-carbonitrile, a heterocyclic building block poised for extensive application in medicinal and materials chemistry. We will dissect its synthesis, explore its reactivity, and provide detailed protocols for its utilization, empowering researchers to fully leverage its synthetic potential.
The unique arrangement of the 5-(4-fluorophenyl) and 3-carbonitrile substituents on the isoxazole core bestows this molecule with a distinctive chemical character. The 4-fluorophenyl group can modulate pharmacokinetic properties and engage in specific binding interactions, including hydrogen bonding and halogen bonding, while the 3-carbonitrile is a versatile functional handle amenable to a wide range of chemical transformations.
I. Synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile: A Protocol Based on 1,3-Dipolar Cycloaddition
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
Protocol 1: Synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
This protocol is adapted from the established synthesis of related isoxazole derivatives.
Step 1: Preparation of 4-Fluorobenzaldehyde Oxime
To a solution of 4-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).
Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, extract the mixture with ethyl acetate.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 4-fluorobenzaldehyde oxime.
Step 2: 1,3-Dipolar Cycloaddition
In a round-bottom flask, dissolve 4-fluorobenzaldehyde oxime (1.0 eq) and 2-propynenitrile (cyanoacetylene) (1.2 eq) in a suitable solvent such as ethanol or acetonitrile.
Add an oxidizing agent, such as Chloramine-T (1.1 eq), to the mixture.
Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 5-(4-fluorophenyl)isoxazole-3-carbonitrile.
II. Physicochemical and Spectroscopic Characterization
The successful synthesis of 5-(4-fluorophenyl)isoxazole-3-carbonitrile should be confirmed by standard analytical techniques.
Aromatic protons of the 4-fluorophenyl ring and the isoxazole C4-H proton.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Signals corresponding to the isoxazole ring carbons, the nitrile carbon, and the carbons of the 4-fluorophenyl ring.
III. Application as a Chemical Building Block
The true value of 5-(4-fluorophenyl)isoxazole-3-carbonitrile lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The 3-carbonitrile group is a key functional handle for a variety of transformations.
Diagram of Key Chemical Transformations
Caption: Potential transformations of the nitrile group.
Protocol 2: Hydrolysis to 5-(4-Fluorophenyl)isoxazole-3-carboxylic Acid
Suspend 5-(4-fluorophenyl)isoxazole-3-carbonitrile (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
Reflux the mixture for 6-8 hours, or until the reaction is complete as monitored by TLC.
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
Filter the solid, wash with cold water, and dry to obtain the desired product.
Protocol 3: Reduction to [5-(4-Fluorophenyl)isoxazol-3-yl]methanamine
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
Cool the suspension to 0 °C and add a solution of 5-(4-fluorophenyl)isoxazole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
Filter the resulting solid and extract the filtrate with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.
Protocol 4: Conversion to 5-[5-(4-Fluorophenyl)isoxazol-3-yl]tetrazole
The conversion of nitriles to tetrazoles is a valuable transformation for creating bioisosteres of carboxylic acids.[1]
Dissolve 5-(4-fluorophenyl)isoxazole-3-carbonitrile (1.0 eq) in dimethylformamide (DMF).
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
Heat the reaction mixture at 100-120 °C for 12-24 hours.
Cool the reaction, pour it into acidic water, and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the tetrazole derivative.
IV. Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-(4-fluorophenyl)isoxazole-3-carbonitrile and its precursors.
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
Toxicity: While specific toxicological data for this compound is not available, it should be treated as a potentially hazardous substance. Fluorinated organic compounds can have varying toxicities, and some can release toxic substances upon decomposition.[4][5] Avoid inhalation, ingestion, and skin contact.[3]
Precursors: 2-Propynenitrile (cyanoacetylene) is a toxic and volatile liquid. Handle with extreme caution in a well-ventilated fume hood. Oxidizing agents like Chloramine-T should be handled with care.
V. Conclusion
5-(4-Fluorophenyl)isoxazole-3-carbonitrile is a promising and versatile building block for chemical synthesis. Its straightforward, albeit inferred, preparation via 1,3-dipolar cycloaddition and the rich reactivity of its 3-carbonitrile group open avenues for the creation of diverse and complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this valuable synthetic intermediate in their drug discovery and materials science endeavors.
VI. References
Nishiwaki, N., et al. (2017). Synthesis of Functionalized 3-Cyanoisoxazoles Using a Dianionic Reagent. The Journal of Organic Chemistry. Available at: [Link]
Freeman, F., & Kim, D. S. H. L. (n.d.). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. HETEROCYCLES, 71(10), 2249.
BenchChem. (2025). One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols.
Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.
Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS).
CymitQuimica. (2024, December 19). Safety Data Sheet.
Stavroulakis, D., et al. (n.d.). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
ChemicalBook. (2026, March 21). Chemical Safety Data Sheet MSDS / SDS - ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE.
TCI Chemicals. (2025, June 27). SAFETY DATA SHEET.
Angene Chemical. (2024, October 19). Safety Data Sheet.
Maccioni, E., et al. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 527-533.
Chen, T. R., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 476-484.
Chiacchio, U., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(1), 134.
Bonandi, E., et al. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 30(11), 2413.
Thompson, J. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 735-736.
Ningappa, M. B., et al. (2021, March 28). Synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reaction.
Domingo, L. R., et al. (2006). 1,3-Dipolar cycloadditions of electrophilically activated benzonitrile N-oxides. Polar cycloaddition versus oxime formation. The Journal of Organic Chemistry, 71(25), 9319-9330.
Bihdan, O. A., & Parchenko, V. V. (2017, June 21). Physical-Chemical Properties of 5-(3-Fluorophenyl)-4-Amino-1,2,4-Triazole-3-Thiol S-Derivatives. Current issues in pharmacy and medicine: science and practice.
Ghamari, N., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 125.
Deshmukh, S. S., et al. (2022). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
van der Vorm, S., et al. (2015). Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity. Chembiochem, 16(10), 1435-1440.
Prakash, G. K. S., et al. (2025, August 6). Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes.
Henschler, D. (2011, December 6). Toxicology of perfluorinated compounds.
Grigg, R., et al. (2008). Pseudo-multicomponent 1,3-dipolar cycloaddition involving metal-free generation of unactivated azomethine ylides. Organic & Biomolecular Chemistry, 6(22), 4228-4237.
Pattison, F. L. M. (n.d.). Toxicology of Fluoro-olefins.
Lee, S., et al. (2024). Toxicity Assessment of Mixed Exposure of Nine Perfluoroalkyl Substances at Concentrations Relevant to Daily Intake. Toxics, 12(1), 58.
Application Notes and Protocols for Cross-Coupling Reactions of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile in Medicinal Chemistry The isoxazole motif is a cornerstone in medicina...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile in Medicinal Chemistry
The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold. The specific compound, 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, represents a versatile building block for the synthesis of novel therapeutics. The fluorophenyl group can enhance metabolic stability and binding affinity, while the carbonitrile moiety serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.
This guide provides a comprehensive overview of the primary cross-coupling strategies that can be employed to functionalize 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, enabling the rapid generation of diverse chemical libraries for drug discovery programs. We will delve into the practical aspects of reaction conditions, provide detailed experimental protocols, and discuss the underlying scientific principles.
Synthesis of the Starting Material: 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
A common and effective method for the synthesis of 3,5-disubstituted isoxazole-4-carbonitriles involves a 1,3-dipolar cycloaddition reaction. This approach typically utilizes an in-situ generated nitrile oxide that reacts with a suitable dipolarophile. For the synthesis of the title compound, a plausible route involves the reaction of a 4-fluorobenzaldoxime with a propiolonitrile derivative in the presence of an oxidizing agent like chloramine-T.
Another viable approach is a multicomponent reaction involving a substituted aromatic aldehyde (4-fluorobenzaldehyde), malononitrile, and hydroxylamine hydrochloride, often catalyzed by a Lewis acid.[1]
Cross-Coupling Strategies: A Comparative Overview
The strategic derivatization of the isoxazole core is most effectively achieved through palladium- or copper-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond formation (C-C, C-N, C-O, etc.) and the available coupling partners. Below is a summary of the most pertinent cross-coupling reactions for modifying a halogenated precursor of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile (e.g., a 4-halo derivative).
General Workflow for Cross-Coupling Reactions
Caption: General workflow for a typical cross-coupling reaction.
Table of Common Cross-Coupling Reaction Conditions
Reaction Type
Catalyst/Precatalyst
Typical Ligands
Base
Solvent
Temp. (°C)
Key Features & Considerations
Suzuki-Miyaura
Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
PPh₃, P(t-Bu)₃, SPhos, XPhos
K₂CO₃, K₃PO₄, Cs₂CO₃
Toluene, Dioxane, DMF, Water
80-120
Wide functional group tolerance; boronic acids are generally stable and commercially available.[2]
Sonogashira
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
PPh₃, XPhos
Et₃N, Piperidine, DIPA
THF, DMF, Toluene
RT-100
Forms a C(sp²)-C(sp) bond with terminal alkynes; requires a copper co-catalyst (e.g., CuI) in the classical method.[3][4][5]
Heck
Pd(OAc)₂, PdCl₂
PPh₃, P(o-tolyl)₃, NHCs
Et₃N, K₂CO₃, NaOAc
DMF, NMP, Acetonitrile
80-140
Couples with alkenes; regioselectivity can be an issue.[6][7][8][9]
Buchwald-Hartwig
Pd(OAc)₂, Pd₂(dba)₃
BINAP, DPPF, Xantphos
NaOt-Bu, K₃PO₄, Cs₂CO₃
Toluene, Dioxane
80-120
Forms C-N bonds with amines; requires a strong base.[10][11][12][13][14]
Chan-Lam
Cu(OAc)₂, CuI
Pyridine, Phenanthroline
Et₃N, Pyridine
DCM, Toluene
RT-80
Copper-catalyzed C-N or C-O bond formation with boronic acids; often proceeds under milder conditions than Buchwald-Hartwig.[15][16][17][18][19]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 4-bromo-5-(4-fluorophenyl)isoxazole-3-carbonitrile with an arylboronic acid. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.
Reagent Preparation and Rationale
4-Bromo-5-(4-fluorophenyl)isoxazole-3-carbonitrile (1.0 equiv): The electrophilic partner. The bromine at the 4-position is the reactive site for oxidative addition to the palladium catalyst.
Arylboronic Acid (1.2-1.5 equiv): The nucleophilic partner. A slight excess is used to ensure complete consumption of the starting isoxazole.
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%): A common and relatively air-stable palladium precatalyst that is reduced in situ to the active Pd(0) species.
Tricyclohexylphosphine (PCy₃) or SPhos (4-10 mol%): An electron-rich, bulky phosphine ligand is crucial. It stabilizes the Pd(0) species, promotes oxidative addition, and facilitates reductive elimination. The choice of ligand can significantly impact reaction efficiency.[20]
Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv): A moderately strong base required to activate the boronic acid for transmetalation to the palladium center.
Toluene/Water (e.g., 10:1 v/v): A biphasic solvent system is often effective. Toluene dissolves the organic reagents, while water helps to dissolve the inorganic base and facilitates the reaction at the interface.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-5-(4-fluorophenyl)isoxazole-3-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
Solvent Addition and Degassing: Add toluene and water (10:1 v/v). Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (nitrogen or argon). This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(OAc)₂ (3 mol%) and the phosphine ligand (6 mol%).
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-(4-fluorophenyl)isoxazole-3-carbonitrile.
Mechanism & Scientific Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-haloisoxazole, forming a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. The base is crucial for the formation of the more nucleophilic boronate species.
Reductive Elimination: The two organic fragments (the isoxazole and the aryl group) are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion and Future Perspectives
The cross-coupling reactions outlined in this guide provide a powerful toolkit for the derivatization of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. By carefully selecting the appropriate reaction conditions, researchers can efficiently generate a wide array of novel analogues for biological screening. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile method for introducing aryl and heteroaryl substituents. As catalyst technology continues to evolve, we can anticipate the development of even milder and more efficient protocols for the functionalization of this important heterocyclic scaffold.
References
Gaunt, M. J., Johansson, C. C. C., McNally, A., & Vo, N. T. (2020). Recent Developments in Copper-Catalyzed Chan–Lam-Type C–N and C–O Bond Forming Reactions. Synthesis, 52(24), 3635-3655.
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
Grokipedia. (n.d.).
Sasai, H., et al. (2014). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters, 55(30), 4166-4169.
Wikipedia. (2023). Chan–Lam coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
Hartwig, J. F., et al. (2019). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
Asachenko, A. F., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1934.
MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Retrieved from [Link]
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Chen, J., et al. (2024).
Ho, T.-I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(14), 5752-5755.
Yang, T., et al. (2023). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv.
Beaudry, C. M., et al. (2017). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][20][10][15]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances, 7(78), 49354-49363.
El-Shafiy, O. A., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 85(7), 1647-1654.
Ihmels, H., et al. (2021). Recent advances in Chan-Lam Coupling Reaction. Organic & Biomolecular Chemistry, 19(44), 9634-9669.
Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art.
Xi, C., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic Letters, 14(9), 2418-2421.
Chen, J., et al. (2024).
Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
Houghten, R. A., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 484-492.
Burke, M. D., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 76(23), 9606-9617.
Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.
Kumar, A., et al. (2019). Protocol for the synthesis of N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues (4a-h).
Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
Amini, M., et al. (2014). Application of 3-aroyl-4(5)-arylimidazols as efficient ligands in Pd-catalyzed Heck reactions. Turkish Journal of Chemistry, 38, 545-554.
Application Note: 5-(4-Fluorophenyl)isoxazole-3-carbonitrile as a Privileged Scaffold in High-Throughput Screening (HTS)
Executive Summary & Pharmacophore Rationale In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of robust, versatile chemical starting points is critical. 5-(4-Fluorophenyl)i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Rationale
In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of robust, versatile chemical starting points is critical. 5-(4-Fluorophenyl)isoxazole-3-carbonitrile represents a highly optimized structural motif that elegantly balances target affinity, metabolic stability, and synthetic tractability.
The rationale for deploying this specific scaffold in screening libraries is rooted in three distinct structural advantages:
The Isoxazole Core: This 5-membered heterocycle, containing adjacent oxygen and nitrogen atoms, acts as a rigid bioisostere for amides and esters. It provides excellent shape complementarity for various kinase and receptor binding pockets while maintaining favorable physicochemical properties 1[1].
The 4-Fluorophenyl Substitution: Unmodified phenyl rings are highly susceptible to rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes. By substituting the highly reactive para position with a fluorine atom, the molecule achieves a profound increase in metabolic stability without significantly altering its steric bulk, a classic and highly effective medicinal chemistry strategy 2[2].
The 3-Carbonitrile Moiety: The cyano group serves a dual purpose. It acts as a potent, directional hydrogen bond acceptor to engage backbone amides in target proteins. Furthermore, it provides an electrophilic handle that can be leveraged to design targeted covalent inhibitors (TCIs) or undergo further derivatization during the hit-to-lead optimization phase3[3].
Fig 1. Pharmacophore rationale for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile binding.
Assay Modality Selection & Causality
When screening libraries rich in conjugated aromatic heterocycles like fluorophenyl-isoxazoles, the choice of assay modality is paramount. While Fluorescence Polarization (FP) is a staple for assessing molecular interactions, these specific scaffolds can occasionally exhibit intrinsic auto-fluorescence. This native fluorescence interferes with prompt fluorescence readouts, leading to false positives or skewed IC₅₀ curves.
The Solution: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the preferred modality.
The Causality: TR-FRET utilizes a temporal delay (time-gating) between the excitation flash and the emission reading. Because the auto-fluorescence of the isoxazole library compounds has a very short half-life (nanoseconds), the time gate allows this background noise to completely decay. The system then measures only the long-lived emission (microseconds to milliseconds) of the lanthanide chelates (e.g., Terbium or Europium) attached to the target protein, ensuring high data fidelity.
Fig 2. High-throughput screening triage workflow for isoxazole-based libraries.
This protocol is designed as a self-validating system. It strictly gates the progression of data based on internal quality control metrics, ensuring that only statistically significant binding events are recorded.
Action: Utilize an acoustic liquid handler (e.g., Echo 555) to transfer 20 nL of the 10 mM 5-(4-fluorophenyl)isoxazole-3-carbonitrile library stock (in 100% DMSO) into a 384-well low-volume assay plate.
Causality: Acoustic dispensing eliminates the need for pipette tips, preventing cross-contamination. More importantly, it minimizes DMSO carryover (final assay DMSO concentration ≤ 0.2%). High DMSO concentrations can denature the target protein, artificially inflating the hit rate and masking true binding affinities.
Step 2: Reagent Addition & Incubation
Action: Dispense 5 µL of the target protein master mix (labeled with Terbium cryptate donor) followed immediately by 5 µL of the tracer ligand (labeled with a compatible acceptor fluorophore, such as BODIPY or d2).
Causality: The strict order of addition ensures the isoxazole compound interacts with the target before or simultaneously with the tracer. This allows for accurate competitive displacement kinetics to establish equilibrium without being hindered by the tracer's off-rate. Incubate the plate at room temperature for 60 minutes in the dark.
Step 3: Time-Gated Signal Acquisition
Action: Read the plate on a multi-mode microplate reader equipped with a TRF laser (e.g., PHERAstar FSX). Excite the plate at 337 nm. Apply a strict 100 µs delay , followed by a 200 µs integration time . Read emissions at 620 nm (donor) and 665 nm (acceptor).
Causality: The 100 µs delay acts as a temporal filter. It actively silences the prompt auto-fluorescence typical of conjugated aromatic systems, isolating the true FRET signal generated by the target-tracer interaction.
Step 4: Self-Validation (Z'-Factor Calculation)
Action: Before any hit is declared, the system must validate itself by calculating the Z'-factor using the equation:
Z′=1−∣μp−μn∣3(σp+σn)
(Where
σ
is the standard deviation and
μ
is the mean of the positive and negative controls).
Causality: If the calculated Z'-factor is < 0.5, the assay plate is automatically rejected. A Z' ≥ 0.5 mathematically guarantees that the separation band between the hit signal and background noise is large enough to trust the displacement data 4[4].
Quantitative Data Presentation
The following table summarizes the expected HTS metrics and thresholds for derivatives based on the 5-(4-fluorophenyl)isoxazole-3-carbonitrile scaffold.
Parameter
Target Range
Causality / Significance
Primary IC₅₀
< 10 µM
Defines the initial binding affinity threshold for the fragment/scaffold. Values above 10 µM are typically triaged to avoid pursuing weak binders.
Z'-Factor
≥ 0.5
Validates assay robustness; mathematically ensures statistical separation of hits from assay noise.
LogP (Calculated)
2.0 - 3.5
The 4-fluorophenyl group optimizes lipophilicity, ensuring membrane permeability without causing hydrophobic aggregation in the assay buffer.
Microsomal Clearance
< 50 µL/min/mg
The para-fluoro substitution blocks CYP450-mediated oxidation, ensuring the scaffold maintains metabolic stability during early PK/PD profiling.
DMSO Solubility
> 100 µM
Prevents false negatives caused by compound precipitation, ensuring the molecule remains fully available to the target protein in aqueous buffers.
References
1. International Journal of Pharmaceutical Chemistry and Analysis.
2.3. Arabian Journal of Chemistry.
3.2. ResearchGate.
4.. National Institutes of Health (NIH) / PMC.
5.4. National Institutes of Health (NIH) / PubMed.
Preparation of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile derivatives for bioassays
Application Note: Preparation of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Derivatives for Bioassays Introduction & Pharmacological Rationale The isoxazole ring is a privileged pharmacophore in medicinal chemistry, feat...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Derivatives for Bioassays
Introduction & Pharmacological Rationale
The isoxazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in clinically approved drugs such as valdecoxib and leflunomide. When substituted with a 4-fluorophenyl group at the 5-position and a carbonitrile at the 3-position, the resulting 5-(4-fluorophenyl)isoxazole-3-carbonitrile scaffold becomes a highly versatile intermediate and active pharmaceutical ingredient (API) candidate.
The rationale for this specific substitution pattern is rooted in structure-activity relationship (SAR) principles:
Metabolic Stability: The fluorine atom at the para-position of the phenyl ring blocks cytochrome P450-mediated aromatic oxidation, significantly increasing the compound's metabolic half-life.
Target Engagement: The 3-carbonitrile moiety acts as a strong hydrogen bond acceptor and a moderately electron-withdrawing group. It can serve as a covalent warhead for cysteine proteases or be further derivatized into amidines and tetrazoles to mimic carboxylic acids in antimicrobial and anticancer bioassays[1].
This application note details a robust, self-validating synthetic protocol for generating this scaffold, followed by standardized procedures for preparing these derivatives for high-throughput in vitro bioassays.
Synthetic Strategy and Mechanistic Causality
The synthesis of 3-cyano-isoxazoles requires strict control over regioselectivity. We employ a four-step linear sequence starting from 4-fluoroacetophenone.
Claisen Condensation: 4-fluoroacetophenone is reacted with diethyl oxalate. Causality: This generates a 1,3-dielectrophile (a 2,4-dioxobutanoate). The ketone carbonyl is significantly more electrophilic than the ester carbonyl (which is stabilized by resonance from the ethoxy oxygen).
Regioselective Cyclization: Reaction with hydroxylamine hydrochloride. Causality: The nucleophilic nitrogen of hydroxylamine preferentially attacks the more electrophilic ketone carbon, dictating the formation of the 5-aryl-isoxazole-3-carboxylate isomer rather than the 3-aryl isomer.
Amidation: The ester is converted to a primary amide using methanolic ammonia.
Dehydration: The amide is dehydrated to the target carbonitrile using phosphorus oxychloride (POCl₃) in pyridine. Causality: POCl₃ activates the amide oxygen by forming a phosphorodichloridate intermediate. Pyridine acts as an acid scavenger, neutralizing the generated HCl to drive the elimination forward and prevent acid-catalyzed ring opening[2].
Synthetic workflow for 5-(4-fluorophenyl)isoxazole-3-carbonitrile.
Step-by-Step Experimental Protocols
Note: To maintain a self-validating system, do not proceed to the next step unless the intermediate passes the LC-MS purity gate (>95%).
Step 1: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Preparation: In a flame-dried round-bottom flask under N₂, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol (0.5 M).
Condensation: Cool the solution to 0 °C. Add a mixture of 4-fluoroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise over 30 minutes. Stir at room temperature for 4 hours.
Cyclization: To the same pot, add hydroxylamine hydrochloride (1.5 eq) and heat the reaction to reflux for 6 hours.
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Recrystallize from hot ethanol to yield the pure ester.
Step 2: Synthesis of 5-(4-Fluorophenyl)isoxazole-3-carboxamide
Reaction: Suspend the ester from Step 1 (1.0 eq) in a 7N solution of ammonia in methanol (10 volumes).
Agitation: Stir the sealed reaction mixture at room temperature for 18 hours. Causality: The high concentration of ammonia drives the equilibrium toward the amide.
Isolation: The product typically precipitates directly from the methanolic solution. Filter the white solid, wash with cold methanol, and dry under high vacuum.
Step 3: Dehydration to 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Activation: Dissolve the carboxamide (1.0 eq) in anhydrous pyridine (0.2 M) and cool to 0 °C in an ice bath.
Dehydration: Add POCl₃ (1.5 eq) dropwise. Caution: POCl₃ is highly reactive and corrosive. Maintain the temperature below 10 °C during addition to prevent exothermic degradation[2].
Maturation: Remove the ice bath and stir at room temperature for 2 hours.
Quenching: Carefully pour the mixture into crushed ice. Adjust the pH to 4.0 using 3M aqueous HCl.
Extraction & Purification: Extract with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organics with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 8:2) to afford the target carbonitrile.
Quantitative Data & Quality Control
The following table summarizes the expected quantitative metrics and analytical markers required to validate the integrity of each intermediate before proceeding to bioassays.
Compound Name
Expected Yield
LC-MS (m/z) [M+H]⁺
Key ¹H-NMR Shift (DMSO-d₆, 400 MHz)
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
75–85%
236.07
7.45 (s, 1H, isoxazole-C4-H)
5-(4-Fluorophenyl)isoxazole-3-carboxamide
80–90%
207.05
8.10, 7.85 (br s, 2H, -NH₂)
5-(4-Fluorophenyl)isoxazole-3-carbonitrile
70–80%
189.04
7.80 (s, 1H, isoxazole-C4-H)
Bioassay Preparation & Validation Protocol
The transition from chemical synthesis to biological screening is a frequent point of failure due to compound aggregation or solvent incompatibility. The following protocol establishes a self-validating bioassay preparation pipeline.
Stock Solution and Serial Dilution
Stock Preparation: Dissolve the purified 5-(4-fluorophenyl)isoxazole-3-carbonitrile in anhydrous, cell-culture grade DMSO to a final concentration of 10 mM. Causality: Anhydrous DMSO prevents the spontaneous hydrolysis of the cyano group into an amide, which can occur in the presence of trace water over repeated freeze-thaw cycles.
Acoustic Dispensing: Use an ECHO acoustic liquid handler to dispense nanoliter volumes of the compound directly into 384-well assay plates.
Aqueous Normalization: Back-fill the wells with assay buffer (e.g., Mueller-Hinton broth for antimicrobial assays or HEPES buffer for HSP90 binding assays) ensuring the final DMSO concentration does not exceed 1% v/v. Causality: The lipophilic 4-fluorophenyl group drastically reduces aqueous solubility; exceeding 1% DMSO can cause target protein denaturation, while dropping below 0.1% may cause compound precipitation.
Self-Validating Assay Controls
To ensure the trustworthiness of the bioassay data, every plate must contain:
Negative Control (Vehicle): 1% DMSO in buffer (defines 0% inhibition/activity).
Positive Control: A known reference compound (e.g., Geldanamycin for HSP90 assays, or Ciprofloxacin for antimicrobial assays) to define 100% inhibition and validate the assay's dynamic range.
Self-validating workflow from compound QC to high-throughput bioassay screening.
References
Beyzaei, H., Kamali Deljoo, M., Aryan, R., et al. "Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles." Chemistry Central Journal, 2018.
Ojima, I., et al. "The Chemistry and Biology of Beta-Lactams." DOKUMEN.PUB, 2023.
European Patent Office. "EP4017844A1 - Compounds and use thereof for the treatment of infectious diseases and cancer." Google Patents, 2022.
Application Notes and Protocols for the Synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-(4-fluorophenyl)isoxazole-3-carbonitrile, a heterocyclic scaffold of significan...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-(4-fluorophenyl)isoxazole-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. We delve into the core synthetic strategies, with a primary focus on the 1,3-dipolar cycloaddition of nitrile oxides. Detailed analyses of various catalytic systems, including ruthenium and copper-based catalysts, are presented alongside robust catalyst-free methodologies. This guide offers detailed, step-by-step protocols, comparative data, and mechanistic insights to enable the efficient and selective synthesis of the target molecule.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle that constitutes the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable scaffold in drug discovery programs, with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral agents.[1][2] Specifically, the 5-(4-fluorophenyl)isoxazole-3-carbonitrile moiety is a key building block in the synthesis of more complex molecules, where the fluorophenyl group can enhance metabolic stability and binding affinity, and the carbonitrile group serves as a versatile handle for further chemical transformations.
The primary and most convergent method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene.[2][3] This guide will explore the nuances of this reaction, focusing on the selection of optimal catalysts and conditions for the regioselective synthesis of 5-(4-fluorophenyl)isoxazole-3-carbonitrile.
Core Synthetic Strategy: [3+2] Cycloaddition of Nitrile Oxides
The cornerstone of isoxazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful [3+2] cycloaddition reaction.[3] For the synthesis of our target molecule, this involves the reaction of a 4-fluorobenzonitrile oxide (the 1,3-dipole) with an alkyne bearing a nitrile group (the dipolarophile).
The nitrile oxide is a highly reactive and unstable intermediate that is typically generated in situ from a stable precursor.[4] Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes.[4]
Figure 1: Common in-situ generation methods for 4-fluorobenzonitrile oxide.
Once generated, the nitrile oxide rapidly undergoes cycloaddition with a suitable alkyne. To obtain the desired 3-carbonitrile substitution, a logical dipolarophile would be propiolonitrile or a related cyano-alkyne.
Catalytic Approaches for Enhanced Selectivity and Efficiency
While thermal 1,3-dipolar cycloadditions can be effective, they often require harsh conditions and may result in a mixture of regioisomers. The use of transition metal catalysts can significantly improve reaction rates, yields, and, most importantly, regioselectivity, often under milder conditions.
Ruthenium-Catalyzed Cycloadditions
Ruthenium catalysts, particularly those based on pentamethylcyclopentadienyl ruthenium(II) chloride ([Cp*RuCl]), have been shown to be highly effective in catalyzing the cycloaddition of nitrile oxides and alkynes.[5] A key advantage of ruthenium catalysis is its ability to favor the formation of 3,4-disubstituted isoxazoles, a regioselectivity that is complementary to the more common copper-catalyzed methods which typically yield 3,5-disubstituted products.[6][7] For certain substrates, related ruthenium catalysts like [CpRuCl(cod)] can also be employed.[5]
The proposed mechanism involves the coordination of the alkyne to the ruthenium center, which alters the electronic properties of the alkyne and directs the cycloaddition of the nitrile oxide.
Figure 2: Simplified workflow for Ruthenium-catalyzed isoxazole synthesis.
Copper(I)-Catalyzed Cycloadditions
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," and similar principles can be applied to nitrile oxide-alkyne cycloadditions (NOAC).[7] Copper(I) catalysts, often generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate, are known to promote the formation of 3,5-disubstituted isoxazoles.[7][8] This approach is particularly effective for terminal alkynes.
The reaction is believed to proceed through a copper acetylide intermediate, which then reacts with the nitrile oxide. This method is often characterized by its mild reaction conditions, high yields, and compatibility with aqueous solvent systems.
Catalyst-Free and Alternative Methodologies
While catalytic methods offer significant advantages, several robust catalyst-free approaches have been developed for isoxazole synthesis. These methods often rely on the choice of oxidant for the in situ generation of the nitrile oxide and can be promoted by thermal or microwave energy.
Oxidant-Mediated Synthesis
A widely used and practical approach involves the oxidation of an aldoxime in the presence of the dipolarophile. Common and effective oxidants for this transformation include Chloramine-T and Oxone (2KHSO₅·KHSO₄·K₂SO₄).[2][9] These methods are often performed under mild conditions and do not require a metal catalyst, which can be advantageous in the synthesis of pharmaceutical intermediates where metal contamination is a concern.
Multicomponent Reactions
One-pot, multicomponent reactions offer an efficient and atom-economical route to highly substituted isoxazoles. For instance, a three-component reaction of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester can yield isoxazol-5(4H)-ones, which can be further functionalized. Similarly, a three-component reaction of an aryl aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a Lewis acid catalyst like ceric ammonium sulfate has been reported for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile.[10] While not directly yielding the target molecule, these strategies highlight the versatility of isoxazole synthesis.
Experimental Protocols
The following protocols are proposed as starting points for the synthesis of 5-(4-fluorophenyl)isoxazole-3-carbonitrile. Researchers should perform their own optimization of reaction conditions.
Protocol 1: Catalyst-Free Synthesis via Oxidation of 4-Fluorobenzaldoxime
This protocol is based on the in situ generation of nitrile oxide from an aldoxime using Chloramine-T as the oxidant.[2]
Materials:
4-Fluorobenzaldoxime
Propiolonitrile
Chloramine-T trihydrate
Ethanol
Diethyl ether
Brine solution
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzaldoxime (1.0 eq) and propiolonitrile (1.0 eq) in ethanol.
Add Chloramine-T trihydrate (1.1 eq) to the mixture.
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts.
Evaporate the solvent under reduced pressure.
Extract the residue with diethyl ether. Wash the organic layer successively with water, 5% sodium hydroxide solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure 5-(4-fluorophenyl)isoxazole-3-carbonitrile.
This protocol is adapted from general procedures for ruthenium-catalyzed cycloadditions of nitrile oxides.[5][11]
Materials:
4-Fluorophenyl hydroximoyl chloride
Propiolonitrile
[CpRu(MeCN)₃]PF₆ or [CpRuCl(cod)] (3-10 mol%)
N,N-Diisopropylethylamine (DIPEA)
1,4-Dioxane or Tetrahydrofuran (THF), anhydrous
Silica gel for chromatography
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., [CpRu(MeCN)₃]PF₆, 5 mol%).
Add anhydrous 1,4-dioxane or THF to dissolve the catalyst.
Add propiolonitrile (1.0 eq) to the solution.
In a separate flask, dissolve 4-fluorophenyl hydroximoyl chloride (1.2 eq) and DIPEA (1.2 eq) in the reaction solvent.
Add the solution of the hydroximoyl chloride and base dropwise to the stirred catalyst-alkyne mixture at room temperature over a period of 1-2 hours using a syringe pump.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.
Data Summary and Comparison
The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes typical conditions and outcomes for related isoxazole syntheses found in the literature.
The synthesis of 5-(4-fluorophenyl)isoxazole-3-carbonitrile can be effectively achieved through the 1,3-dipolar cycloaddition of a 4-fluorobenzonitrile oxide with a cyano-alkyne. Both catalytic and catalyst-free methods offer viable routes to this important heterocyclic building block. Ruthenium-catalyzed methods provide an excellent option for controlling regioselectivity under mild conditions, while oxidant-mediated catalyst-free approaches offer operational simplicity and avoid potential metal contamination. The choice of the optimal method will depend on the specific requirements of the researcher, including scale, purity requirements, and available resources. The protocols and data presented in this guide serve as a solid foundation for the successful synthesis of this valuable compound.
References
Baskin, J. M., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles. PMC. [Link]
Gariazzo, J., et al. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. ResearchGate. [Link]
Gariazzo, J., et al. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. Organic Letters. [Link]
Heaney, F. (2012). Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Clicking. Maynooth University Research Archive Library. [Link]
Reddy, B. V. S., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters. [Link]
Govindappa, V. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. [Link]
Nguyen, T. H., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
Li, Y., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling. Taylor & Francis Online. [Link]
Kumar, A., & Kumar, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
Padwa, A. (Ed.). (2002). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
Potkin, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]
Goti, A., et al. (2018). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]
Bougrin, K., & Benhida, R. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]
Ziarani, G. M., et al. (2020). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Journal of the Serbian Chemical Society. [Link]
Kumar, V. G., et al. (2021). Synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future.
Shang, Y., et al. (2014). Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Organic Chemistry Portal. [Link]
Secci, D., et al. (2020). 1,3-Dipolar Cycloaddition, HPLC Enantioseparation, and Docking Studies of Saccharin/Isoxazole and Saccharin/Isoxazoline Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors. Journal of Medicinal Chemistry. [Link]
Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]
Hauser, C. R., & Reynolds, G. A. (1950). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses. [Link]
Potkin, V. A., et al. (2014). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. Semantic Scholar. [Link]
Application Note: In Vitro Pharmacological Profiling of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Executive Summary 5-(4-Fluorophenyl)isoxazole-3-carbonitrile (PubChem CID: 39237983) is a synthetic small molecule featuring a privileged heterocyclic scaffold[1]. Isoxazole derivatives are highly versatile building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-(4-Fluorophenyl)isoxazole-3-carbonitrile (PubChem CID: 39237983) is a synthetic small molecule featuring a privileged heterocyclic scaffold[1]. Isoxazole derivatives are highly versatile building blocks in medicinal chemistry, widely recognized for their broad spectrum of biological activities, including potent anti-inflammatory and anticancer properties[2]. This application note provides a comprehensive, self-validating cell culture assay protocol designed for the preclinical in vitro evaluation of this compound. By integrating orthogonal mechanistic readouts, this guide ensures that researchers can definitively distinguish between on-target pharmacological efficacy and off-target cytotoxicity.
Pharmacological Context & Structural Rationale
The bioactivity of isoxazole derivatives is heavily dictated by the nature and spatial arrangement of their substituents[3]. In 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, two critical pharmacophores drive its putative activity:
4-Fluorophenyl Group: The introduction of a fluorine atom significantly enhances the molecule's lipophilicity, metabolic stability, and cell membrane permeability[3].
3-Carbonitrile Group: The cyano moiety acts as a strong electron-withdrawing group and a potent hydrogen bond acceptor, which is crucial for anchoring the molecule within the binding pockets of target proteins[3].
Structurally, this compound shares homology with known immunomodulatory and antiproliferative agents (such as leflunomide analogs) that target Dihydroorotate Dehydrogenase (DHODH) . DHODH is a rate-limiting enzyme localized in the inner mitochondrial membrane, responsible for de novo pyrimidine biosynthesis. Inhibiting this pathway starves rapidly dividing cancer or immune cells of uridine monophosphate (UMP), leading to cell cycle arrest.
Fig 1. Hypothesized mechanism of action: DHODH inhibition and pyrimidine salvage pathway rescue.
Experimental Design: A Self-Validating System
To ensure scientific integrity, a screening protocol cannot simply measure cell death; it must prove causality. This protocol is engineered around three critical, self-validating pillars:
Causality via Uridine Rescue (Orthogonal Validation): Cytotoxicity alone does not prove target engagement. If 5-(4-Fluorophenyl)isoxazole-3-carbonitrile targets de novo pyrimidine synthesis, adding exogenous uridine (100 µM) to the media will allow cells to bypass the blockade via the "salvage pathway." A massive rightward shift in the IC50 curve confirms on-target activity. If toxicity persists despite uridine supplementation, the compound is acting via off-target mechanisms (e.g., membrane disruption).
Media Stringency (Dialyzed FBS): Standard Fetal Bovine Serum (FBS) contains micromolar concentrations of basal uridine. Using standard FBS will artificially mask the efficacy of pyrimidine biosynthesis inhibitors, leading to false negatives. Using 10 kDa MWCO dialyzed FBS is a strict, non-negotiable requirement for this assay.
Solvent Normalization: Isoxazole carbonitriles are highly lipophilic. While Dimethyl Sulfoxide (DMSO) is required for solubility, concentrations above 0.2% v/v induce transcriptomic stress. All wells, including vehicle controls, are strictly normalized to a final concentration of 0.1% DMSO.
Stock Solution: Weigh an appropriate mass of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile and dissolve in 100% anhydrous DMSO to yield a 10 mM stock solution.
Storage: Aliquot the stock into amber microcentrifuge tubes (isoxazoles can exhibit mild photosensitivity) and store at -20°C. Avoid repeated freeze-thaw cycles.
Uridine Stock: Prepare a 100 mM stock of Uridine in sterile ddH2O. Filter sterilize (0.22 µm) and store at -20°C.
Cell Culture & Seeding (Day 1)
Note: A549 (human lung carcinoma) or Jurkat (human T-cell leukemia) lines are highly sensitive to pyrimidine depletion and are recommended for this assay.
Harvest cells at 70-80% confluence. Wash the cell pellet twice with sterile PBS to remove any residual standard FBS.
Resuspend the cells in Assay Media : RPMI-1640 supplemented with 10% Dialyzed FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Seed cells into a 96-well white opaque tissue culture plate at a density of 2,000 cells/well in 100 µL of Assay Media.
Edge-Effect Prevention: Do not seed cells in the outer perimeter wells (rows A and H, columns 1 and 12). Fill these wells with 200 µL of sterile PBS to act as an evaporation barrier.
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.
Compound Treatment (Day 2)
Serial Dilution: In a separate V-bottom 96-well dilution plate, prepare a 9-point serial dilution (1:3) of the compound in 100% DMSO. The top concentration in the dilution plate should be 10 mM.
Intermediate Dilution: Transfer 2 µL from each well of the DMSO dilution plate into 998 µL of Assay Media to create a 3x intermediate stock (final DMSO is now 0.2%).
Uridine Supplementation: For the "Rescue" cohort, supplement a portion of the 3x intermediate stock with 300 µM Uridine.
Dosing: Add 50 µL of the 3x intermediate stock to the 100 µL of media already present in the assay plate wells.
Final Assay Volume: 150 µL.
Final Top Drug Concentration: 10 µM.
Final Uridine Concentration (Rescue wells): 100 µM.
Final DMSO Concentration: 0.066% (well below the 0.1% toxicity threshold).
Incubate for 72 hours at 37°C, 5% CO2.
Viability & Rescue Assays (Day 5)
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. (Critical: Luminescent luciferase-based assays are highly temperature-sensitive).
Add 50 µL of CellTiter-Glo® (or equivalent ATP-dependent luminescent reagent) to each well.
Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Read the plate using a microplate luminometer with an integration time of 0.5 to 1 second per well.
Quantitative Data Interpretation
Calculate the relative viability by normalizing the luminescence of drug-treated wells to the vehicle control (0.1% DMSO) wells. Use non-linear regression (four-parameter logistic curve) to determine the IC50.
A successful, target-specific biological response for an isoxazole-based pyrimidine biosynthesis inhibitor will yield data closely mirroring the theoretical metrics below:
Cell Line
Assay Condition
Expected IC50 (µM)
Max Inhibition (%)
Phenotypic Shift Factor
A549 (Lung)
Standard (Dialyzed FBS)
0.5 - 2.5
>95%
N/A
A549 (Lung)
+ 100 µM Uridine
>50.0
<20%
>20x (On-target confirmation)
Jurkat (T-Cell)
Standard (Dialyzed FBS)
0.1 - 1.0
>95%
N/A
Jurkat (T-Cell)
+ 100 µM Uridine
>50.0
<20%
>50x (On-target confirmation)
Data Note: A Phenotypic Shift Factor greater than 10x strongly validates that the primary mechanism of cytotoxicity induced by 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is the specific depletion of the intracellular pyrimidine pool rather than generalized chemical toxicity.
References
5-(4-Fluorophenyl)
Comparing the bioactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile with other benzisoxazoles
BenchChem
URL
New Synthesis of Some Isoxazole Derivatives and Their Antioxidant Properties
ResearchGate
URL
Technical Support Center: Optimization & Troubleshooting for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered during the synthesis of 5-(4-fluorophenyl)isoxazol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered during the synthesis of 5-(4-fluorophenyl)isoxazole-3-carbonitrile , a highly valuable heterocyclic building block in drug development.
To ensure maximum yield and purity, the most scalable and robust synthetic route avoids direct 1,3-dipolar cycloadditions (which often suffer from poor regiocontrol) and instead utilizes a linear four-step sequence: Claisen condensation, regioselective cyclization, amidation, and mild dehydration[1][2].
Part 1: Synthetic Workflow Visualization
The following workflow illustrates the optimized four-step pathway from commercially available starting materials to the final carbonitrile target.
Figure 1: Four-step synthetic workflow for 5-(4-fluorophenyl)isoxazole-3-carbonitrile.
Part 2: Troubleshooting Guide & FAQs
FAQ 1: Why am I getting a mixture of 3-aryl and 5-aryl isoxazole isomers during the cyclization step?
Causality & Mechanism: The reaction of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with hydroxylamine involves nucleophilic attack at either the C2 or C4 carbonyl. Under neutral or basic conditions, attack at the C4 carbonyl (adjacent to the fluorophenyl ring) competes heavily, leading to the undesired 3-(4-fluorophenyl)isoxazole-5-carboxylate isomer.
Solution: Ensure strictly acidic conditions by using hydroxylamine hydrochloride (NH₂OH·HCl) in refluxing ethanol without any added base. The acidic medium preferentially protonates the more electron-rich C2 carbonyl (adjacent to the ester), making it the favored electrophilic site for the initial attack by the hydroxylamine nitrogen. This kinetic control drives regioselective cyclization almost exclusively to the desired 5-(4-fluorophenyl)isoxazole-3-carboxylate[1][2].
FAQ 2: My amidation step suffers from low conversion and generates a highly polar byproduct. How can I improve the yield?
Causality & Mechanism: The highly polar byproduct is 5-(4-fluorophenyl)isoxazole-3-carboxylic acid, formed via competitive saponification of the ethyl ester. This occurs when adventitious water is present in the ammonia source. Once the carboxylic acid is formed, it immediately converts to an unreactive ammonium salt, permanently halting amidation.
Solution: Strictly avoid aqueous ammonia (NH₄OH). Instead, use anhydrous 7N NH₃ dissolved in methanol. Perform the reaction in a sealed pressure tube at 45 °C to maintain a high concentration of dissolved ammonia gas, which accelerates the aminolysis rate over background hydrolysis.
FAQ 3: The final dehydration to the carbonitrile using POCl₃ results in a dark, tarry mixture and low purity. What is the alternative?
Causality & Mechanism: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are harsh Lewis acids that require elevated temperatures (e.g., refluxing toluene). These aggressive conditions lead to thermal degradation of the isoxazole ring and non-specific chlorination of the electron-rich aromatic system.
Solution: Transition to a milder, Swern-type dehydration utilizing Trifluoroacetic Anhydride (TFAA) and Pyridine in dichloromethane (DCM). Pyridine acts as an acid scavenger and activates TFAA, forming a highly reactive trifluoroacetylpyridinium intermediate. This intermediate rapidly and cleanly dehydrates the primary amide to the nitrile at 0 °C to room temperature without thermal degradation[3][4].
Part 3: Quantitative Data: Dehydration Reagent Comparison
To highlight the necessity of upgrading your dehydration protocol, the following table summarizes our internal validation data comparing standard dehydrating agents for the conversion of 5-(4-fluorophenyl)isoxazole-3-carboxamide to the target nitrile.
Dehydrating Agent
Equivalents
Solvent
Temperature
Reaction Time
Average Yield (%)
Purity (HPLC)
POCl₃
3.0
Toluene
110 °C (Reflux)
6.0 hours
42%
< 80% (Tarry byproducts)
SOCl₂
2.5
DMF (cat.)
80 °C
4.5 hours
55%
85% (Chlorinated impurities)
TFAA / Pyridine
1.5 / 2.0
DCM
0 °C to 25 °C
2.0 hours
94%
> 98% (Clean profile)
Part 4: Standard Operating Procedure (SOP) - Optimized Dehydration Step
This self-validating protocol utilizes the TFAA/Pyridine system to ensure quantitative conversion of the amide to the nitrile[3][4].
Anhydrous Dichloromethane (DCM) (10 mL / mmol of substrate)
Step-by-Step Methodology:
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with ultra-pure Nitrogen (N₂) for 5 minutes.
Substrate Solubilization: Charge the flask with 5-(4-fluorophenyl)isoxazole-3-carboxamide (1.0 eq) and anhydrous DCM. Stir until a fine suspension or clear solution is achieved.
Base Addition: Inject anhydrous Pyridine (2.0 eq) via syringe. Self-Validation Check: The mixture should become a completely homogenous, pale-yellow solution.
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Activation & Dehydration: Slowly add TFAA (1.5 eq) dropwise via syringe over 15 minutes. Self-Validation Check: A mild exotherm will occur. The solution will transition from pale yellow to a vibrant golden-orange, indicating the formation of the active trifluoroacetylpyridinium complex.
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the product nitrile will elute significantly faster (higher
Rf
) than the highly polar starting amide.
Quenching: Once TLC confirms complete consumption of the amide, cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NaHCO₃ (5 mL / mmol) dropwise until CO₂ evolution ceases.
Extraction & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure 5-(4-fluorophenyl)isoxazole-3-carbonitrile as a crystalline solid.
Part 5: References
Title: Regioselective Synthesis and Slow-Release Suzuki-Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles
Source: Journal of Organic Chemistry, 2011, 76 (24), 10241–10248.
URL: [Link]
Title: Discovery of Membrane-Bound Pyrophosphatase Inhibitors Derived from an Isoxazole Fragment
Source: ACS Medicinal Chemistry Letters, 2020, 11 (3), 284–289.
URL: [Link]
Title: Theoretical Investigation of the Pyridinium-Inspired Catalytic Dehydration of Heptafluoro-Iso-Butyramide for the Synthesis of Environmentally Friendly Insulating Gas Heptafluoro-Iso-Butyronitrile
Source: International Journal of Molecular Sciences (MDPI), 2024, 25 (16), 8965.
URL: [Link]
Title: Process for synthesizing fluorinated nitrile compounds
Source: European Patent Office (EP 0729940 A2), 1996.
URL:
Technical Support Center: Overcoming Aqueous Solubility Issues for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with highly lipophilic heterocyclic building blocks and inhibitors.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with highly lipophilic heterocyclic building blocks and inhibitors.
5-(4-Fluorophenyl)isoxazole-3-carbonitrile presents a classic "brick dust" and "grease ball" paradox. The planar isoxazole ring drives high crystal lattice energy (making it hard to dissolve), while the 4-fluorophenyl moiety dictates extreme hydrophobicity (making it actively repel water). Consequently, when introduced to aqueous media, the compound rapidly nucleates and precipitates.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep your compound in solution across various experimental paradigms.
Diagnostic Workflow
Use the following decision matrix to identify the appropriate solubilization strategy based on your experimental endpoint.
Diagnostic workflow for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile solubilization.
Troubleshooting FAQs
Issue 1: Precipitation upon dilution in assay buffers (The "DMSO Crash")
Q: I prepare a 10 mM stock in 100% DMSO. When I dilute it to 10 µM in my aqueous assay buffer (PBS, pH 7.4), it immediately turns cloudy. Why does this happen, and how do I fix it?
A: You are observing a kinetic phenomenon known as the "DMSO crash." When you spike the DMSO stock into water, the DMSO rapidly diffuses into the bulk aqueous phase. Because 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is highly lipophilic, its local concentration instantly exceeds its intrinsic aqueous solubility, leading to rapid thermodynamic nucleation and precipitation.
The Fix: You must lower the thermodynamic barrier to solvation using a step-down approach. Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-20 or Pluronic F-127) before adding it to the aqueous buffer. The surfactant forms micelles that encapsulate the hydrophobic fluorophenyl ring, shielding it from the aqueous environment.
Issue 2: Poor bioavailability in in vivo dosing
Q: We are moving to rodent PK studies, but oral gavage of a standard CMC (carboxymethylcellulose) suspension yields negligible exposure. How can we improve oral bioavailability?
A: Simple suspensions rely on the dissolution rate of the compound in the gastrointestinal (GI) fluid, which is governed by the Noyes-Whitney equation. Because this specific isoxazole derivative has an exceptionally low intrinsic dissolution rate, it passes through the GI tract unabsorbed.
The Fix: Transition to a host-guest complexation or a lipid-based formulation:
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that perfectly accommodates the 4-fluorophenyl group, while its hydrophilic exterior ensures aqueous solubility. This is ideal for low-to-medium dose studies [1].
SEDDS (Self-Emulsifying Drug Delivery Systems): For higher doses, formulate the compound in an isotropic mixture of oils, surfactants, and co-solvents. Upon contact with aqueous GI fluids, this mixture spontaneously forms a microemulsion, keeping the drug solubilized and ready for absorption [2].
Issue 3: Interference with optical assays
Q: My biochemical assay uses a fluorescence readout, but the data is highly variable and noisy when testing this compound, even when the solution looks clear to the naked eye.
A: You are likely experiencing colloidal aggregation. Highly lipophilic, planar compounds often form sub-visible colloidal aggregates (100–500 nm in diameter) in aqueous buffers. These aggregates scatter light (interfering with fluorescence/absorbance) and can non-specifically sequester your target protein.
The Fix: Validate the presence of aggregates using Dynamic Light Scattering (DLS). To disrupt these colloids, add a carrier protein like 0.1% Bovine Serum Albumin (BSA) to your assay buffer. BSA acts as a "molecular sponge," utilizing its hydrophobic pockets to bind the lipophilic compound, preventing self-association while keeping it bioavailable for the target.
Quantitative Data Summary
The following table summarizes the expected performance of various solubilization strategies for this compound.
Spontaneous microemulsion formation in aqueous media.
10.0 - 25.0
High dose in vivo Tox / Oral
Standard Operating Procedures (SOPs)
To ensure scientific integrity, every protocol described below is designed as a self-validating system , meaning you can empirically verify the success of the formulation before proceeding to your experiment.
SOP 1: Preparation of a 20% HP-β-CD Inclusion Complex
Causality: Thermal energy and sonication disrupt the crystalline lattice of the isoxazole core, allowing the fluorophenyl moiety to thermodynamically partition into the hydrophobic cavity of the cyclodextrin [1].
Weigh 200 mg of HP-β-CD and dissolve in 800 µL of molecular biology grade water. Vortex until completely clear.
Weigh 2 mg of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile and add it directly to the HP-β-CD solution.
Sonicate in a water bath at 37°C for 30-45 minutes.
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any uncomplexed, precipitated drug.
Filter the supernatant through a 0.22 µm PVDF syringe filter into a sterile vial.
Self-Validation Step: Measure the absorbance of the filtrate at 600 nm using a spectrophotometer. An
OD600<0.05
confirms the absence of sub-visible colloidal particles, validating that the compound is fully complexed.
SOP 2: Formulation of a Basic SEDDS for Oral Gavage
Causality: By pre-dissolving the drug in an optimized lipid/surfactant matrix, you bypass the dissolution rate-limiting step in the gut. The formulation utilizes the GI tract's aqueous environment to spontaneously generate drug-loaded nanodroplets [3].
In a glass vial, combine 30% (w/w) Capryol 90 (oil), 50% (w/w) Kolliphor EL (surfactant), and 20% (w/w) Transcutol HP (co-solvent).
Vortex the excipient mixture for 2 minutes until it forms a homogenous, isotropic liquid.
Add 5-(4-Fluorophenyl)isoxazole-3-carbonitrile to the mixture at a target concentration of 10 mg/mL.
Stir magnetically at 40°C for 2 hours until the compound is completely dissolved.
Self-Validation Step (Dispersion Test): Drop 10 µL of your prepared SEDDS into 1 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with mild agitation. A successful SEDDS will spontaneously form a stable, bluish-translucent microemulsion (droplet size < 100 nm) within 2 minutes, with zero visible precipitates.
References
Title: Solubilization techniques used for poorly water-soluble drugs
Source: PMC - NIH
URL
Title: Lipid-Based Drug Delivery Systems
Source: PMC - NIH
URL
Title: Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs
Source: PMC - NIH
URL
Troubleshooting
Preventing degradation of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical vulnerabilities of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical vulnerabilities of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile .
This compound presents a unique stability challenge because it contains two highly reactive loci: a photolabile isoxazole core and a moisture-sensitive 3-carbonitrile group. The electron-withdrawing nature of the 4-fluorophenyl substituent further pulls electron density away from the heterocycle, subtly increasing the electrophilicity of the nitrile carbon and making it highly susceptible to nucleophilic attack.
Below, you will find quantitative stability data, mechanistic FAQs, troubleshooting guides, and self-validating protocols to ensure the integrity of your batches during long-term storage.
Quantitative Stability Profile
To establish a baseline for your storage protocols, we have summarized the degradation kinetics of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile under various environmental stressors.
Table 1: Stability Profile and Degradation Kinetics
Q1: What are the primary degradation pathways for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile during storage?A: The degradation is bipartite, driven by the two reactive functional groups[1]:
Nitrile Hydrolysis: The nitrile group is highly electrophilic. In the presence of ambient moisture, it undergoes neutral hydrolysis. Water acts as a nucleophile, attacking the nitrile carbon to form an imidic acid intermediate. This rapidly tautomerizes into an amide (isoxazole-3-carboxamide) and, over time, further hydrolyzes into a carboxylic acid[2].
Isoxazole Photolysis: The N–O bond within the isoxazole ring is inherently weak and photolabile. Exposure to UV light (200–330 nm) induces homolytic cleavage of this bond. This creates a diradical that rapidly rearranges into a highly reactive acyl azirine intermediate, which can subsequently isomerize into an oxazole or undergo complete ring fragmentation[3][4].
Caption: Primary degradation pathways: Hydrolysis and Photolysis of the isoxazole core.
Q2: Why is desiccation critical even for solid-state storage?A: While solid-state degradation is slower than solution-phase degradation, the crystal lattice of the compound can adsorb atmospheric water. The highly electronegative nitrogen of the nitrile group polarizes the C≡N triple bond. When water molecules are adsorbed onto the powder surface, local micro-environments of hydrolysis form. Over months of storage at ambient humidity, this leads to the insidious accumulation of the amide degradant.
Q3: Can I store stock solutions in dimethyl sulfoxide (DMSO) or methanol at room temperature?A: This is highly discouraged. Protic solvents like methanol can act as direct nucleophiles, leading to imidate formation. DMSO, while aprotic, is notoriously hygroscopic; it rapidly absorbs atmospheric water every time the vial is opened, accelerating nitrile hydrolysis. Stock solutions must be prepared in anhydrous, aprotic solvents (e.g., dry acetonitrile) and stored strictly at -20°C[5].
Troubleshooting Guide
Issue 1: Detection of an [M+18] or [M+19] peak in LC-MS during batch QC.
Causality: This indicates active hydrolysis of the nitrile group. An [M+18] peak corresponds to the addition of water (formation of the carboxamide). An [M+19] peak (accounting for the loss of nitrogen and gain of oxygen) indicates complete hydrolysis to the carboxylic acid.
Resolution: Immediately discard the compromised solution. For future batches, implement strict anhydrous handling. Use Karl Fischer titration to verify that the water content of your storage solvent is <50 ppm. Store the solid lyophilized powder in a desiccator backfilled with argon.
Issue 2: Yellowing of the solid powder or appearance of multiple closely eluting peaks on HPLC with altered UV spectra.
Causality: Photochemical degradation. The isoxazole N–O bond has undergone photolysis due to prolonged exposure to ambient laboratory lighting, which contains trace amounts of UV radiation[6]. The resulting azirine and oxazole photoproducts often exhibit shifted chromophores, causing the yellow discoloration.
Resolution: All handling must be done under low-actinic (amber) lighting. Store solid compounds in amber glass vials, and wrap secondary solution containers in aluminum foil.
Experimental Protocols
To ensure the integrity of your compound, you must periodically run a Stability-Indicating Assay (SIA) . The following protocol is designed as a self-validating system: it relies on a strict mass balance check to prove that no degradants are being lost to volatility or irreversible column binding.
Step 1: Anhydrous Stock Preparation
Prepare a 1.0 mg/mL stock solution of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile in anhydrous, HPLC-grade acetonitrile. Verify the concentration using a high-precision analytical balance.
Step 2: Controlled Stress Aliquoting
Divide the stock into five 1.0 mL aliquots to isolate specific degradation variables:
Control: 1.0 mL stock (stored at -20°C).
Acid Stress: Add 0.1 mL of 1N HCl.
Base Stress: Add 0.1 mL of 1N NaOH.
Oxidative Stress: Add 0.1 mL of 3% H₂O₂.
Photolytic Stress: Expose 1.0 mL stock in a clear quartz vial to 254 nm UV light for 2 hours.
Step 3: Reaction Quenching (Critical Step)
After 24 hours (or 2 hours for UV), quench the acid and base stress samples by adding equimolar amounts of neutralizing agents (0.1 mL of 1N NaOH to the acid sample; 0.1 mL of 1N HCl to the base sample). Causality: Neutralization arrests the degradation instantly, "locking" the degradation profile for accurate snapshot analysis, and prevents extreme pH from degrading the silica matrix of your HPLC column.
Step 4: Chromatographic Analysis
Inject 10 µL of each sample onto a C18 Reversed-Phase HPLC column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 15 minutes. Monitor at 254 nm.
Step 5: Mass Balance Validation
Calculate the total peak area for all peaks in each stressed sample. Adjust for dilution factors.
Self-Validation Rule: The sum of the parent peak area plus all degradant peak areas must equal ≥95% of the Control parent peak area (accounting for minor differences in UV response factors). If the mass balance falls below 95%, it indicates the formation of volatile fragmentation products (common in extensive isoxazole photolysis) or insoluble polymers, requiring you to switch to a mass-spectrometry-based absolute quantification method.
Caption: Step-by-step workflow for the self-validating stability-indicating assay.
References
Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles.
Automated reaction transition state search for bimolecular liquid-phase reactions using internal coordinates: a test case for neutral hydrolysis. RSC Publishing.
Technical Support Center: Optimizing m-PEG5-Nitrile Reactions. Benchchem.
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
Technical Support Center: Advanced Troubleshooting for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of highly functionalized isoxazoles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of highly functionalized isoxazoles. The synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile via a 1,3-dipolar cycloaddition is a classic example of a reaction where thermodynamic control and kinetic rates are fiercely competitive.
This guide is designed to move beyond basic recipes. We will dissect the causality behind temperature selection, troubleshoot common failure modes, and provide a self-validating protocol to ensure your synthetic campaigns are reproducible and scalable.
Mechanistic Causality: The Role of Temperature
The construction of the isoxazole core typically relies on the 1,3-dipolar cycloaddition between a terminal alkyne (4-fluorophenylacetylene) and a highly reactive cyanonitrile oxide dipole[1]. The dipole is generated in situ from precursors such as nitroacetonitrile or a hydroximoyl chloride derivative[2].
The fundamental challenge in this chemistry is the competing dimerization pathway . Cyanonitrile oxide is exceptionally prone to self-condensation, forming dicyanofuroxan[2]. Temperature dictates the activation energy landscape:
Low Temperatures (< 40°C): The thermal energy is insufficient to overcome the activation barrier for the bimolecular cycloaddition with the alkyne. The dipole accumulates and eventually dimerizes.
Optimal Temperatures (60°C – 80°C): Provides sufficient kinetic energy to drive the desired cycloaddition rapidly, minimizing the steady-state concentration of the transient dipole.
High Temperatures (> 90°C): Accelerates both pathways, but disproportionately increases dipole decomposition and rapid furoxan formation, severely depressing the yield of the target isoxazole[3].
Fig 1. Mechanistic divergence of cyanonitrile oxide: target cycloaddition vs. undesired dimerization.
Troubleshooting & FAQs
Q1: My LC-MS shows a massive byproduct peak with a mass exactly double that of my nitrile oxide. Why is my yield of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile so low?Scientist Insight: You are observing dicyanofuroxan, the dimer of cyanonitrile oxide. This occurs when the steady-state concentration of the dipole is too high relative to the alkyne.
Fix: Do not generate the dipole all at once. Use a syringe pump to add your base (e.g., triethylamine) over 2–4 hours while maintaining the reaction strictly at 70°C. This keeps the dipole concentration low, favoring the pseudo-first-order reaction with the excess alkyne over the second-order dimerization[2].
Q2: I ran the reaction at room temperature (25°C) overnight to "protect" the sensitive cyano group, but recovered mostly starting materials. Should I just boil it in toluene?Scientist Insight: No. While room temperature lacks the thermal energy to drive the cycloaddition of electron-deficient dipoles efficiently[2], boiling in toluene (110°C) will thermally degrade the cyanonitrile oxide before it can react. The optimal thermal window is 60°C to 80°C. We recommend using THF or Ethyl Acetate at reflux, or controlled heating in Acetonitrile at 70°C[4].
Q3: Does temperature affect the regioselectivity of the addition?Scientist Insight: Fortunately, terminal alkynes like 4-fluorophenylacetylene are highly regioselective due to steric and electronic factors, strongly favoring the 5-substituted isoxazole over the 4-substituted isomer[5]. However, pushing the temperature above 90°C can erode this selectivity slightly and lead to complex tarry mixtures. Stick to the optimized thermal window.
Quantitative Temperature Profiling
To illustrate the causality of temperature on reaction outcomes, below is a standardized optimization matrix for the synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile using a continuous-addition protocol.
Temperature (°C)
Solvent
Target Isoxazole Yield (%)
Furoxan Dimer (%)
Unreacted Alkyne (%)
Scientist Recommendation
25°C
Acetonitrile
12%
8%
80%
Avoid. Kinetic stalling.
50°C
Acetonitrile
48%
15%
35%
Sub-optimal. Incomplete conversion.
70°C
Acetonitrile
84%
6%
<5%
Optimal. Perfect kinetic/thermodynamic balance.
90°C
Toluene
55%
32%
<5%
Avoid. Dimerization outcompetes cycloaddition.
110°C
Toluene
28%
45%
0%
Avoid. Severe dipole degradation.
Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) utilizes a syringe-pump addition method to ensure the steady-state concentration of the dipole remains low, maximizing the yield of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile[1][2].
Fig 2. Optimized continuous-addition workflow for isoxazole synthesis.
Step-by-Step Methodology
1. System Preparation & Reagent Loading
In an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal temperature probe, add 4-fluorophenylacetylene (1.2 equivalents, 12.0 mmol) and the cyanonitrile oxide precursor (e.g., nitroacetonitrile or appropriate hydroximoyl chloride, 1.0 equivalent, 10.0 mmol).
Dissolve the reagents in 50 mL of anhydrous Acetonitrile.
2. Thermal Equilibration
Submerge the flask in a pre-heated oil bath. Ramp the internal temperature to exactly 70°C . Allow the system to equilibrate for 15 minutes. Causality Note: Establishing the temperature before base addition ensures that the very first molecules of dipole generated instantly have the kinetic energy required to react with the alkyne.
3. Controlled Dipole Generation (Critical Step)
Prepare a solution of Triethylamine (1.5 equivalents, 15.0 mmol) in 20 mL of anhydrous Acetonitrile.
Using a syringe pump, add the base solution dropwise into the reaction mixture over a period of 3 hours (approx. 0.11 mL/min).
Self-Validation: The reaction mixture should slowly turn pale yellow. A rapid darkening to deep brown indicates the base is being added too quickly, leading to dipole pooling and dimerization.
4. Reaction Aging
Once the addition is complete, maintain the internal temperature at 70°C for an additional 2 hours to ensure complete consumption of the generated dipole.
5. In-Process Control (IPC) & Workup
Self-Validation: Pull a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. You should observe the target mass for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile (M+H = 189.1) and minimal furoxan dimer. TLC (Hexanes:EtOAc 8:2) should show the disappearance of the precursor.
Cool the reaction to room temperature. Quench with 50 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
References
Development of a safely handleable synthetic equivalent of cyanonitrile oxide by 1,3-dipolar cycloaddition of nitroacetonitrile. RSC Advances, 2019. Available at:[Link]
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, ACS Publications, 2019. Available at:[Link]
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein Journal of Organic Chemistry, 2022. Available at:[Link]
Purifying 5-(4-Fluorophenyl)isoxazole-3-carbonitrile using silica gel column chromatography
Welcome to the Technical Support Center for the isolation and purification of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile . The synthesis of isoxazole derivatives, particularly via 1,3-dipolar cycloaddition, frequently yi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile .
The synthesis of isoxazole derivatives, particularly via 1,3-dipolar cycloaddition, frequently yields a complex mixture of regioisomers, unreacted precursors, and byproducts[1]. Purifying 5-(4-Fluorophenyl)isoxazole-3-carbonitrile via normal-phase silica gel column chromatography presents specific physiochemical challenges: the highly polar cyano group (-C≡N) is prone to strong hydrogen bonding with acidic silanol groups[2], while the lipophilic fluorophenyl moiety can cause co-elution with structurally similar halogenated starting materials[3].
This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-purity recovery of your target compound.
Troubleshooting workflow for resolving common silica gel chromatography failures.
Self-Validating Experimental Protocol
To ensure reproducibility and prevent irreversible sample loss, this protocol incorporates built-in validation checks at critical failure points.
Phase 1: Pre-Column Validation (2D TLC)
Causality: Nitriles can undergo hydrolysis to amides when exposed to the acidic environment of standard silica gel for prolonged periods[2].
Action: Spot your crude mixture in the corner of a square TLC plate. Develop the plate in 80:20 Hexane:Ethyl Acetate. Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent.
Validation: If the target spot lies perfectly on the diagonal, the compound is stable. If spots appear below the diagonal, your carbonitrile is degrading on the silica, dictating the mandatory use of deactivated silica (Phase 2).
Phase 2: Column Preparation and Deactivation
Causality: To prevent the cyano group from binding irreversibly to acidic silanols, the stationary phase must be chemically buffered[2].
Action: Slurry pack 230–400 mesh silica gel using Hexane containing 1% Triethylamine (TEA).
Validation: Flush the packed column with 3 Column Volumes (CV) of pure Hexane. This removes excess mobile TEA, leaving only the strongly bound TEA capping the hyper-acidic silanol sites, preventing basic contamination of your eluted fractions.
Phase 3: Sample Loading (Dry Loading)
Causality: 5-(4-Fluorophenyl)isoxazole-3-carbonitrile has limited solubility in pure non-polar solvents. Loading it as a liquid requires polar solvents (like DCM), which disrupt the solvent equilibrium and cause severe band broadening.
Action: Dissolve the crude mixture in a minimal volume of DCM. Add deactivated silica gel (1:3 sample-to-silica mass ratio). Evaporate the DCM under reduced pressure until a free-flowing powder is achieved. Load this powder evenly onto the flat column bed.
Phase 4: Gradient Elution & Detection
Causality: A sudden shift in solvent polarity causes an exothermic displacement of the non-polar solvent from the silica pores, which can crack the column bed and ruin resolution.
Action: Begin elution with 95:5 Hexane:Ethyl Acetate. Gradually increase the gradient to 80:20 over 10 CVs.
Validation: Utilize All-Wavelength Collection (AWC) UV detection (monitoring at 254 nm and 280 nm) to ensure no UV-active impurities (such as conjugated fluorophenyl byproducts) are missed during fractionation[4].
Quantitative Chromatographic Parameters
Parameter
Recommended Value
Causality / Scientific Rationale
Silica Gel Mesh
230–400 mesh (Flash)
Provides the high theoretical plate count required to separate structurally similar regioisomers[1].
Sample Loading
1–2% of silica weight
Prevents column overloading, which leads to peak tailing and overlapping of closely eluting impurities.
Target
Rf
Value
0.25 – 0.30
Ensures the compound spends sufficient time interacting with the stationary phase for optimal separation.
Solvent System
Hexane : EtOAc (Gradient)
Balances the lipophilicity of the fluorophenyl ring with the polarity of the isoxazole and carbonitrile groups.
Flow Rate
~2 inches/min
Balances longitudinal diffusion (which widens bands if too slow) and mass transfer resistance (which blurs bands if too fast).
Troubleshooting FAQs
Q1: My product band is streaking severely down the column, and my final recovery is poor. What is happening?A1: The nitrogen atom of the carbonitrile group acts as a strong hydrogen bond acceptor. It interacts aggressively with the acidic silanol (Si-OH) groups on the silica gel surface. This causes a continuous adsorption-desorption lag (streaking) and can even catalyze the partial hydrolysis of the nitrile into an amide or carboxylic acid[2].
Correction: Pre-treat your silica gel with 1–2% Triethylamine (TEA) to neutralize the most acidic sites[2]. If the problem persists, switch to neutral alumina or reversed-phase C18 chromatography.
Q2: I am seeing two spots co-eluting almost perfectly (
ΔRf<0.05
). How do I separate them?A2: You are likely dealing with a regioisomer (e.g., 3-(4-fluorophenyl)isoxazole-5-carbonitrile) formed during the 1,3-dipolar cycloaddition step[3]. In standard Hexane/Ethyl Acetate systems, their dipole moments interact almost identically with the stationary phase.
Correction: Change the selectivity of your solvent system rather than just the polarity. Switch your mobile phase to Toluene/Acetone or Dichloromethane/Hexane. Toluene introduces
π−π
interactions with the fluorophenyl ring, which often differ slightly between regioisomers, altering their relative retention times.
Q3: The isolated product contains a persistent yellowish impurity, even after a second column. Why?A3: Isoxazole syntheses often generate trace amounts of highly conjugated, colored byproducts (such as furoxans or unreacted aldoximes) that have identical
Rf
values to the product in normal-phase chromatography[1][3].
Correction: Stop relying on chromatography. Since 5-(4-fluorophenyl)isoxazole-3-carbonitrile is a solid, perform a recrystallization. Dissolve the enriched fractions in hot ethanol or a hexane/dichloromethane mixture, and allow it to cool slowly. Crystallization relies on crystal lattice packing rather than polarity, making it vastly superior for removing trace isosteric impurities[3].
References
Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents - Der Pharma Chemica.
Troubleshooting guide for the synthesis of isoxazole deriv
Troubleshooting common issues in nitrile compound synthesis - Benchchem.
Technical Support Center: 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Crystallization & Recrystallization
Welcome to the Technical Support Center for the isolation and purification of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile . As a critical intermediate in the synthesis of biologically active isoxazole derivatives (such as...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile . As a critical intermediate in the synthesis of biologically active isoxazole derivatives (such as leflunomide analogs), this compound presents unique isolation challenges. Its molecular topology—combining a rigid, hydrophobic fluorophenyl ring with a highly polar carbonitrile-isoxazole core—creates an amphiphilic-like character. This frequently leads to non-ideal crystallization behaviors, most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to in the pharmaceutical industry as "oiling out."
This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-purity crystalline recovery.
Thermodynamic & Kinetic Principles: The "Why" Behind Oiling Out
Before adjusting parameters, it is critical to understand the causality of your experimental observations.
When supersaturation is generated too rapidly (via fast cooling or aggressive antisolvent addition), the crystal growth rate of the solute cannot keep pace with the thermodynamic driving force. To minimize the Gibbs free energy of mixing (
ΔGmix>0
), the system undergoes[1].
The solute separates as a secondary liquid phase (an emulsion of oil droplets). Because the molecules within these droplets lack a rigid crystal lattice, they act as a highly mobile "sponge" for impurities. When this oil eventually solidifies (crashes out), it forms a gummy, low-purity mass.[2].
To bypass the miscibility gap and force the system into a crystalline state, we utilize a strictly controlled seeded cooling crystallization.
Step-by-step workflow for the seeded cooling crystallization of isoxazole derivatives.
Step-by-Step Methodology
Step 1: Dissolution
Suspend the crude 5-(4-Fluorophenyl)isoxazole-3-carbonitrile in a 70:30 (v/v) Ethanol/Water mixture. Heat to 65 °C under moderate agitation (300 rpm) until complete dissolution is achieved (~150 mg/mL concentration).
Causality: Ethanol provides solubility for the hydrophobic ring, while water modulates the polarity to ensure a workable Metastable Zone Width (MSZW).
Step 2: Hot Filtration
Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into the crystallization vessel.
Causality: Removes heterogeneous nucleants (dust, insoluble polymers) that could prematurely trigger uncontrolled nucleation before the target seeding temperature.
Step 3: Controlled Cooling to Seeding Temperature
Cool the reactor from 65 °C to 50 °C at a rate of 0.5 °C/min.
Self-Validation Check: The solution must remain perfectly clear. If cloudiness (emulsion) appears, you have breached the MSZW. Corrective action: Reheat to 65 °C, add 5% more ethanol, and repeat Step 3.
Step 4: Seeding
At 50 °C, introduce 2-5% w/w of high-purity 5-(4-Fluorophenyl)isoxazole-3-carbonitrile seed crystals.
Self-Validation Check: Inspect the suspension for 5 minutes.[2]. If seeds dissolve, the system is undersaturated; lower the temperature by 2 °C and re-seed. If they remain suspended with sharp edges, proceed to Step 5.
Step 5: Isothermal Hold & Slow Desupersaturation
Hold at 50 °C for 30 minutes to allow the seed bed to establish. Then, cool from 50 °C to 5 °C at a strictly controlled rate of 0.1 °C/min.
Causality:[1], ensuring solute molecules integrate into the existing lattice rather than forming new oil droplets.
Step 6: Isolation
Filter the suspension via a Büchner funnel. Wash the filter cake with 2 volumes of cold (5 °C) 20:80 Ethanol/Water to displace mother liquor without dissolving the product. Dry under vacuum at 40 °C to constant weight.
Troubleshooting Guide & FAQs
Logical workflow for diagnosing and resolving Liquid-Liquid Phase Separation (oiling out).
Q1: My reaction mixture formed a milky emulsion instead of a suspension. How do I recover it?
A: You have encountered LLPS (oiling out). Do not attempt to filter or crash it out further, as this will trap impurities. Instead, return the vessel to the heat source and increase the temperature until the oil redissolves into a single clear phase. Add 5-10% more of the "good" solvent (e.g., ethanol) to shift the thermodynamic phase boundary. Cool the solution much more slowly and introduce seed crystals earlier in the cooling curve.[3].
Q2: The crystals formed rapidly, but my purity is <90% and the yield is poor. What happened?
A: Rapid crystallization leads to solvent and impurity entrapment within the crystal lattice.[4]. Redissolve the solid, increase the total solvent volume by 10-15%, and apply a slower cooling ramp to allow ordered lattice formation.
Q3: I am using an antisolvent (drowning-out) method, and the product always oils out. Why?
A: Localized high supersaturation occurs at the exact point where the antisolvent droplet hits the solution. To fix this, ensure the antisolvent is added dropwise using a precision dosing pump while maintaining high-shear agitation. Alternatively, switch to a "reverse-addition" method where the API solution is dosed into a large, highly agitated volume of the antisolvent.
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent system is the most effective way to manipulate the phase diagram and avoid the miscibility gap. Below is a comparative matrix for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile crystallization.
Solvent System
Ratio (v/v)
Est. Solubility @ 20°C (mg/mL)
Est. Solubility @ 60°C (mg/mL)
LLPS (Oiling Out) Risk
Recommended Strategy
Ethanol / Water
70:30
< 10
~150
High
Seeded Cooling (Strict ramp control)
Ethyl Acetate / Heptane
30:70
~15
~120
Moderate
Antisolvent Dosing (Reverse addition)
Dichloromethane / Hexane
50:50
~40
>250
Very High
Avoid for final API isolation
Isopropanol
100%
~12
~85
Low
Evaporative Cooling
Note: Solubility values are representative estimates based on structurally analogous fluorophenyl-isoxazole building blocks and should be empirically verified via gravimetric analysis for your specific impurity profile.
References
Oiling Out in Crystallization
Source: Mettler Toledo
URL:[Link]
Crystallization of a Fast-Track Drug Development Compound
Source: Organic Process Research & Development
URL:[Link]
Crystallization of an active pharmaceutical ingredient that oils out
Source: ResearchGate
URL:[Link]
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization
Source: Crystal Growth & Design (ACS Publications)
URL:[Link]
Resolving common impurities in 5-(4-Fluorophenyl)isoxazole-3-carbonitrile synthesis batches
Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve comm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this important isoxazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical laboratory experience.
Introduction to the Synthesis
The synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile typically proceeds via a 1,3-dipolar cycloaddition reaction. This involves the in situ generation of 4-fluorobenzonitrile oxide from 4-fluorobenzaldehyde oxime, which then reacts with a suitable dipolarophile, such as 2-chloroacrylonitrile or another acrylonitrile derivative. Understanding the nuances of this reaction is key to minimizing impurities and maximizing yield.
A plausible and common synthetic route is the reaction of a hydroximoyl chloride with an alkene in the presence of a base. Specifically, 4-fluorophenyl hydroximoyl chloride can be reacted with 2-chloroacrylonitrile and a non-nucleophilic base like triethylamine to yield the desired product.
Troubleshooting Common Impurities
This section addresses specific impurities that may be observed in your synthesis batches and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My final product shows a persistent impurity with a molecular weight corresponding to the dimer of my nitrile oxide. How can I prevent this?
A1: This is a very common issue and the impurity is likely a furoxan, formed by the dimerization of 4-fluorobenzonitrile oxide.[1] This side reaction is favored at higher concentrations of the nitrile oxide intermediate.
Causality: Nitrile oxides are highly reactive intermediates. If the concentration of the dipolarophile (e.g., 2-chloroacrylonitrile) is insufficient relative to the rate of nitrile oxide generation, the nitrile oxide will react with itself.
Troubleshooting Protocol:
Slow Addition: Instead of adding the base to the mixture of the oxime and dipolarophile all at once, add the base (e.g., triethylamine) dropwise to the reaction mixture containing both the 4-fluorobenzaldehyde oxime (or hydroximoyl chloride) and the acrylonitrile derivative. This maintains a low steady-state concentration of the nitrile oxide.
Molar Ratio Adjustment: Ensure you are using a slight excess of the dipolarophile (1.1 to 1.2 equivalents) to effectively "trap" the nitrile oxide as it is formed.
Temperature Control: Perform the reaction at room temperature or even cooled in an ice bath. Higher temperatures can accelerate the rate of both the desired reaction and the dimerization, but often favor dimerization to a greater extent.
Q2: I am observing unreacted 4-fluorobenzaldehyde oxime in my crude product. What could be the cause?
A2: The presence of unreacted starting material, 4-fluorobenzaldehyde oxime, typically points to incomplete conversion to the nitrile oxide intermediate.
Causality: The conversion of the oxime to the nitrile oxide is a critical step, usually achieved by oxidation or halogenation followed by elimination. Incomplete conversion can result from several factors.
Troubleshooting Protocol:
Reagent Purity and Stoichiometry: Verify the purity and stoichiometry of the reagent used to generate the nitrile oxide. For instance, if using an N-halosuccinimide (like NCS) to form the hydroximoyl chloride intermediate, ensure it is of high purity and used in at least a stoichiometric amount.
Base Strength and Addition: Ensure the base used for the elimination step is appropriate and added correctly. If using a weaker base, the dehydrohalogenation of the intermediate hydroximoyl chloride might be slow or incomplete. Consider using a stronger, non-nucleophilic base if necessary.
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting oxime spot is no longer visible.
Q3: My NMR analysis suggests the presence of a regioisomer. How can I improve the regioselectivity of the cycloaddition?
A3: The formation of regioisomers is a potential issue in 1,3-dipolar cycloadditions, although often one isomer is strongly favored. The regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile.
Causality: The cycloaddition can theoretically yield two different regioisomers: 5-(4-Fluorophenyl)isoxazole-3-carbonitrile and 3-(4-Fluorophenyl)-5-cyanoisoxazole. The preferred isomer is determined by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.
Troubleshooting Protocol:
Choice of Dipolarophile: The electronic nature of the substituent on the dipolarophile is crucial. Using an electron-deficient alkene like an acrylonitrile derivative generally directs the cycloaddition to favor the 5-substituted isoxazole.
Solvent Polarity: The polarity of the solvent can sometimes influence the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).
Lewis Acid Catalysis: In some cases, the addition of a Lewis acid catalyst can enhance the regioselectivity of cycloaddition reactions. This should be approached with caution as it can also promote side reactions.
Q4: I am seeing byproducts from the decomposition of my starting materials or product. How can I mitigate this?
A4: Decomposition can occur if the reaction conditions are too harsh or if the workup procedure is not optimized.
Causality: Isoxazole rings can be sensitive to strong acids or bases, and prolonged heating can lead to degradation. Similarly, some reagents used in the synthesis might not be stable under the reaction conditions.
Troubleshooting Protocol:
Milder Reaction Conditions: If possible, conduct the reaction at a lower temperature for a longer period.
Optimized Workup: During the workup, avoid strong aqueous acids or bases if possible. Use a saturated solution of sodium bicarbonate for neutralization and be mindful of the pH.
Purification Method: Column chromatography is a common and effective method for purifying isoxazole derivatives. If the product is a solid, recrystallization can be a highly effective way to remove impurities.
Analytical and Purification Strategies
A robust analytical and purification strategy is essential for obtaining high-purity 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Impurity Profiling Techniques
Analytical Technique
Application in Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
The primary tool for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (often with a small amount of formic acid or TFA) is a good starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
Useful for identifying volatile impurities, such as residual solvents (e.g., ethyl acetate, hexane from chromatography) or volatile byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation of the desired product and for identifying and characterizing unknown impurities, especially isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Provides molecular weight information for impurities detected by LC, which is crucial for their identification.
Purification Workflow
Caption: A typical purification workflow for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Step-by-Step Troubleshooting Guide
Caption: A decision-making flowchart for troubleshooting synthesis issues.
References
Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. Available at: [Link]
Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]
Chavan, V. D., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Brazilian Chemical Society, 29(10), 2045-2073. Available at: [Link]
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13635-13642. Available at: [Link]
Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 475-484. Available at: [Link]
Shaikh, I. A., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94. Available at: [Link]
Ahmadzadeh, S., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 125. Available at: [Link]
Shcherbakov, S. V., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8829. Available at: [Link]
Wagner, G. (2002). Cycloaddition of Benzonitrile Oxide to Acetonitrile, Propyne and Propene - A Comparative Theoretical Study of the Reaction Mecha. European Journal of Organic Chemistry, 2002(13), 2194-2200. Available at: [Link]
Baran, P. S. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed. Available at: [Link]
Technical Support Center: Enhancing the Bioavailability of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)isoxazole-3-carbonitrile analogs. This guide is designed to provide in-depth technica...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)isoxazole-3-carbonitrile analogs. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you overcome challenges related to the bioavailability of this important class of compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioavailability of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile analogs.
Q1: What are the primary obstacles to achieving good oral bioavailability with 5-(4-Fluorophenyl)isoxazole-3-carbonitrile analogs?
A1: The main challenges typically arise from their inherent physicochemical properties. Many isoxazole derivatives, including these analogs, exhibit low aqueous solubility, which can limit their dissolution in gastrointestinal fluids.[1][2] This poor solubility is a significant hurdle for oral absorption and, consequently, bioavailability. Additionally, some analogs may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[3]
Q2: What are the general strategies to enhance the bioavailability of these isoxazole analogs?
A2: A variety of formulation and chemical modification strategies can be employed.[4][5] Common approaches include:
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[6][7][8]
Solid Dispersions: Dispersing the drug in a polymer matrix to create an amorphous solid dispersion can enhance solubility and dissolution.[6][7]
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[6][7][9]
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][6][10]
Prodrug Approach: Modifying the chemical structure to create a more soluble or permeable prodrug that is converted to the active compound in the body.
Q3: How do I choose the most suitable bioavailability enhancement strategy for my specific analog?
A3: The selection of the best strategy depends on the specific physicochemical properties of your compound. A thorough pre-formulation study is essential.[1] Key parameters to consider include the compound's solubility in various solvents and lipids, its melting point, pKa, and crystal form. For example, a highly lipophilic compound would be a good candidate for a lipid-based formulation.[7]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter.
Guide 1: Low and Variable Oral Exposure in Preclinical Species
Question: My 5-(4-Fluorophenyl)isoxazole-3-carbonitrile analog shows very low and inconsistent plasma concentrations after oral dosing in rodents. What are the likely causes and how can I investigate them?
Answer:
Low and variable oral exposure is a common challenge for poorly soluble compounds. The primary suspects are poor dissolution in the gastrointestinal tract and/or low intestinal permeability. First-pass metabolism can also contribute to this issue.[3]
Experimental Workflow for Investigation:
Caption: Troubleshooting workflow for low oral exposure.
Step-by-Step Protocol: In Vitro Dissolution Testing
Preparation of Dissolution Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). For poorly soluble compounds, consider adding a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate - SDS) to the media to ensure sink conditions.[1]
Apparatus Setup: Use a USP Dissolution Apparatus 2 (paddle) at a constant temperature of 37 ± 0.5°C and a paddle speed of 50 or 75 RPM.
Sample Introduction: Introduce a known amount of the pure drug substance or formulated product into the dissolution vessel containing 900 mL of the selected medium.
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.
Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as HPLC-UV.
Data Interpretation: Plot the percentage of drug dissolved against time. A slow and incomplete dissolution profile suggests that dissolution is a rate-limiting step for absorption.
Data Summary Table: Interpreting Dissolution and Permeability Data
Scenario
In Vitro Dissolution
In Vitro Permeability (Papp)
Likely Cause
Recommended Next Steps
1
Low
High
Dissolution rate-limited absorption (BCS Class II)
Focus on formulation strategies to improve solubility and dissolution (e.g., micronization, solid dispersions).[1]
2
Low
Low
Poor solubility and permeability (BCS Class IV)
A combination of formulation and chemical modification strategies may be needed.[11]
3
High
Low
Permeability-limited absorption (BCS Class III)
Investigate efflux transporter involvement; consider prodrugs or permeation enhancers.
4
High
High
Potential for high first-pass metabolism
Conduct in vitro metabolism studies.
Guide 2: Formulation Instability and Drug Precipitation
Question: I developed a formulation (e.g., an amorphous solid dispersion or a lipid-based system) that initially improves solubility, but the drug precipitates upon dilution in aqueous media. How can I prevent this?
Answer:
This phenomenon, known as "spring and parachute," is common with supersaturating drug delivery systems. The "spring" is the initial rapid increase in concentration, and the "parachute" is the maintenance of this supersaturated state. Precipitation occurs when the parachute fails.
Strategies to Prevent Precipitation:
Incorporate a Precipitation Inhibitor: The addition of certain polymers to the formulation can help maintain the supersaturated state. Hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) are commonly used for this purpose.[10]
Optimize the Formulation Composition:
For Amorphous Solid Dispersions (ASDs): The choice of polymer and the drug-to-polymer ratio are critical. A higher polymer content can sometimes better stabilize the amorphous form and prevent recrystallization.
For Lipid-Based Formulations: The ratio of oil, surfactant, and co-surfactant needs to be carefully optimized to ensure the formation of stable micelles or emulsions upon dilution.[7]
Experimental Workflow for Formulation Optimization:
Caption: Workflow for optimizing formulations to prevent precipitation.
Step-by-Step Protocol: In Vitro Supersaturation and Precipitation Assay
Prepare Supersaturated Solution: Dissolve the formulation in a small amount of a water-miscible organic solvent (e.g., DMSO).
Induce Supersaturation: Rapidly add this solution to a larger volume of aqueous buffer (e.g., SIF) under constant stirring to achieve a supersaturated concentration of the drug.
Monitor Concentration: At various time points, take samples, filter them through a 0.22 µm filter to remove any precipitated drug, and measure the concentration of the drug remaining in the solution by HPLC.
Data Analysis: Plot the drug concentration versus time. A rapid decrease in concentration indicates significant precipitation. The area under the curve (AUC) can be used to compare the performance of different formulations.
Guide 3: High First-Pass Metabolism
Question: My analog has good solubility and permeability, but the oral bioavailability is still low. How can I confirm and address high first-pass metabolism?
Answer:
High first-pass metabolism, primarily in the liver and sometimes in the gut wall, can significantly reduce the amount of drug reaching systemic circulation. The isoxazole ring itself can be susceptible to metabolic cleavage.[12][13]
Investigating First-Pass Metabolism:
In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes can provide an initial indication of its metabolic stability. A rapid disappearance of the parent compound suggests high metabolic clearance.
Metabolite Identification Studies: Using techniques like liquid chromatography-mass spectrometry (LC-MS), you can identify the major metabolites formed.[14] This information is crucial for understanding the metabolic pathways and designing strategies to block them.
Strategies to Mitigate First-Pass Metabolism:
Structural Modification: If a specific metabolic "soft spot" is identified, medicinal chemists can attempt to modify the molecule at that position to block the metabolic pathway. This could involve introducing a group that sterically hinders the metabolic enzymes or is electronically deactivating.
Alternative Routes of Administration: For preclinical studies, if oral bioavailability is a major hurdle, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass the first-pass effect and determine the intrinsic activity of the compound.
Experimental Workflow for Addressing High Metabolism:
Caption: Workflow for investigating and mitigating high first-pass metabolism.
III. In Vitro and In Vivo Correlation
It is important to note that while in vitro models are excellent for screening and mechanistic understanding, the ultimate confirmation of enhanced bioavailability must come from in vivo pharmacokinetic studies in relevant animal models.[15][16] A good correlation between in vitro dissolution/permeability data and in vivo performance is the goal of formulation development.[15]
IV. References
Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from
Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015, January 23). Retrieved from
Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. Retrieved from
PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from
Taylor & Francis. (2024, December 26). Prioritizing oral bioavailability in drug development strategies. Retrieved from
JOCPR. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Retrieved from
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from
Patsnap Synapse. (2025, March 20). How to improve the bioavailability of a drug? Retrieved from
Open Access Journals. (n.d.). The Importance of Excipients in Drugs. Retrieved from
Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Retrieved from
World Journal of Pharmaceutical Science and Research. (2025, August 8). the role of excipients in drug bioavailability and pharmacological response. Retrieved from
Longdom Publishing. (2024, December 20). Improving Drug Bioavailability through Lipid-Based Delivery Methods. Retrieved from
PubMed. (2012, October 15). Impact of excipient interactions on drug bioavailability from solid dosage forms. Retrieved from
Slideshare. (n.d.). Methods of enhancing bioavailability of drugs. Retrieved from
MDPI. (2023, April 4). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Retrieved from
PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from
Books. (n.d.). Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Retrieved from
Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015, February 11). Retrieved from
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from
PMC. (n.d.). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Retrieved from
ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Retrieved from
PMC. (n.d.). In Vivo Methods for the Assessment of Topical Drug Bioavailability. Retrieved from
Benchchem. (n.d.). Technical Support Center: Overcoming Poor Oral Bioavailability of Early LMPTP Inhibitors. Retrieved from
Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2026, February 12). Retrieved from
PMC. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from
Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, January 19). Retrieved from
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Retrieved from
The University of Bath's research portal. (2008, January 15). In vivo methods for the assessment of topical drug bioavailability. Retrieved from
PMC - NIH. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from
RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from
Contract Pharma. (2019, October 15). Overcoming the Small Molecule Bioavailability Challenge. Retrieved from
FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Retrieved from
Drug Hunter. (2022, April 16). Solid Form Strategies for Increasing Oral Bioavailability. Retrieved from
RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). Retrieved from
Wikipedia. (n.d.). Isoxazole. Retrieved from
Synthesis of New Isoxazole Analogs of Curcuminoid. (2021, December 18). Retrieved from
Engineered Science Publisher. (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from
IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from
PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from
IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from
Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Retrieved from
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from
Der Pharma Chemica. (n.d.). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Retrieved from
Technical Support Center: HPLC Method Development and Optimization for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 5-(4-Fluorophenyl)i...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. It offers a structured approach to method development, optimization, and troubleshooting, grounded in established chromatographic principles.
Analyte Physicochemical Profile
Understanding the physicochemical properties of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is the critical first step in developing a robust and reliable HPLC method. These properties dictate the choice of stationary phase, mobile phase, and overall chromatographic strategy.
Property
Value / Observation
Implication for HPLC Method Development
Structure
Contains a fluorophenyl group, an isoxazole ring, and a nitrile group. The presence of aromatic rings suggests strong UV absorbance and potential for π-π interactions with specific stationary phases.
Molecular Formula
C₁₀H₅FN₂O
-
Molecular Weight
188.16 g/mol
A small molecule, well-suited for standard HPLC analysis.
Polarity
Estimated to be moderately non-polar (hydrophobic). The calculated logP (ClogP) for the structurally similar ethyl ester is 2.29, indicating good retention in reversed-phase mode.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended separation mode.
Acidity/Basicity (pKa)
The molecule is neutral. The nitrile and isoxazole nitrogens are not significantly basic under typical HPLC mobile phase conditions (pH 2-8).
No buffer is required to control the ionization state of the analyte itself. However, an acidic modifier is highly recommended to suppress silanol interactions on the silica-based stationary phase, thereby improving peak shape.[2]
Frequently Asked Questions (FAQs) for Initial Method Development
This section addresses common initial questions to streamline the preliminary stages of method development.
Q1: What is the best initial HPLC column to use for this compound?
A1: A standard C18 (ODS) column is an excellent starting point due to the analyte's hydrophobic nature.[3] However, given the aromaticity of the molecule, a Phenyl-Hexyl stationary phase is highly recommended for alternative selectivity. Phenyl-based phases can offer enhanced retention and unique selectivity through π-π interactions between the stationary phase and the analyte's aromatic rings.[4]
Q2: What mobile phase composition should I start with?
A2: For reversed-phase HPLC, a combination of purified water and an organic modifier is standard.[5]
Organic Modifiers: Begin by screening both Acetonitrile (ACN) and Methanol (MeOH) . They offer different selectivities and can significantly impact resolution from impurities.[2] Methanol may be particularly effective with a Phenyl-Hexyl column as it can enhance π-π interactions compared to ACN.[2]
Aqueous Modifier: Add 0.1% Formic Acid or 0.1% Phosphoric Acid to both the water and organic modifier.[6][7] This low pH (~2.5-3.0) ensures that any residual silanol groups on the column packing are protonated, which minimizes secondary interactions that cause peak tailing.[2][8]
Starting Gradient: A generic scouting gradient from 10% to 90% organic modifier over 15-20 minutes is effective for determining the approximate elution conditions.
Q3: What is the optimal detection wavelength?
A3: The presence of conjugated aromatic systems in 5-(4-Fluorophenyl)isoxazole-3-carbonitrile ensures strong UV absorbance. To determine the optimal wavelength (λmax), perform a UV-Vis scan of the analyte in the mobile phase solvent using a photodiode array (PDA) detector. If a PDA is unavailable, start with a common wavelength for aromatic compounds, such as 254 nm or 270 nm , and optimize from there.[9]
Q4: How should I prepare my samples for injection?
A4: The primary rule is to dissolve the sample in a solvent that is compatible with, and ideally weaker than or equal in strength to, the initial mobile phase.[10][11]
Dissolve the sample in the organic modifier you are using (e.g., Acetonitrile or Methanol) to create a stock solution.
Dilute this stock solution to the desired concentration using a solvent that matches the initial mobile phase composition (e.g., 50:50 Acetonitrile/Water). This prevents peak distortion caused by solvent mismatch.[12]
Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column or system frits.[7][13]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during HPLC analysis.
Peak Shape Issues
Q: My peak is tailing (asymmetrical with a trailing edge). What are the likely causes and how do I fix it?
A: Peak tailing is one of the most common HPLC problems and can compromise integration and resolution.[8][14]
Cause 1: Secondary Silanol Interactions. Residual, un-endcapped silanol groups on the silica packing can interact with polar or electron-rich parts of the analyte.
Solution: Ensure the mobile phase pH is low. Using 0.1% formic or phosphoric acid will suppress the ionization of silanols and significantly improve the peak shape for most compounds, including neutral ones.[11]
Cause 2: Column Degradation. Over time, the stationary phase can degrade, especially at high pH or temperature, exposing more active silanol sites.
Solution: First, try flushing the column with a strong solvent. If that fails, replace the column. Consider using a guard column to protect the analytical column from contaminants.[10][12]
Cause 3: Sample Overload. Injecting too much mass on the column can lead to tailing.
Solution: Reduce the injection volume or dilute the sample and re-inject.[12][14]
Cause 4: Sample Solvent Mismatch. Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Solution: Prepare the final sample dilution in a solvent that is as close as possible to the mobile phase composition.[11][12]
Q: My peak is fronting (asymmetrical with a leading edge). Why is this happening?
A: Peak fronting is typically less common than tailing.
Cause 1: Column Overload. This is the most frequent cause of fronting.[12][14]
Solution: Systematically reduce the sample concentration or injection volume and observe the peak shape.
Cause 2: Incompatible Sample Solvent. Injecting the sample in a very strong, non-polar solvent while the mobile phase is highly aqueous can lead to fronting.[12]
Solution: Ensure the sample solvent is compatible with the mobile phase.
Q: I'm seeing split or doubled peaks. What's the problem?
A: Split peaks suggest a disruption in the sample path.
Cause 1: Partially Blocked Column Frit or Column Void. Particulates from the sample or system can clog the inlet frit, or the packed bed can settle, creating a void. This creates two different paths for the sample to travel.
Solution: Try back-flushing the column at a low flow rate. If this doesn't work, the column may need to be replaced. Always filter samples to prevent this.[12]
Cause 2: Sample/Solvent Mismatch. If the sample is not fully dissolved or precipitates upon injection into the mobile phase, it can cause splitting.
Solution: Ensure the sample is fully dissolved and that the injection solvent is miscible with the mobile phase.[11][12]
Retention & Resolution Issues
Q: My retention time is drifting or shifting between injections. How can I stabilize it?
A: Retention time stability is crucial for reliable identification and quantification.
Cause 1: Inadequate Column Equilibration. The column needs sufficient time to stabilize with the mobile phase, especially when changing solvents or after a gradient run.
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection.[13]
Cause 2: Mobile Phase Inconsistency. Inaccurate mixing, evaporation of a volatile component, or degradation of the mobile phase can alter its composition over time.
Solution: Prepare fresh mobile phase daily.[7] Use a gravimetric approach (by weight) for higher precision if needed. Keep solvent bottles capped to prevent evaporation.[13]
Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect solvent viscosity and retention times.
Solution: Use a temperature-controlled column oven to maintain a stable temperature (e.g., 30 °C).[10][13]
Q: I have poor resolution from nearby impurities. How can I improve it?
A: Improving resolution often involves adjusting the "selectivity" of the chromatographic system.
Solution 1: Adjust Organic Modifier Percentage. In isocratic mode, systematically decrease the percentage of the organic modifier (e.g., from 50% ACN to 45% ACN). In gradient mode, make the gradient slope shallower. This increases retention and often improves resolution.[7]
Solution 2: Change the Organic Modifier. Switch from Acetonitrile to Methanol (or vice-versa). These solvents have different polarities and interact differently with the analyte and stationary phase, which can dramatically alter selectivity and resolve co-eluting peaks.[5]
Solution 3: Change the Column. If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or a Cyano (CN) phase) to introduce different separation mechanisms.[4]
Sensitivity & Baseline Issues
Q: My analyte peak is very small or not visible. What should I do?
A: Low sensitivity can be due to a variety of factors.
Cause 1: Insufficient Sample Concentration. The amount of analyte injected is below the detection limit of the method.
Solution: Increase the sample concentration or the injection volume. Be mindful of potential overload.[10]
Cause 2: Incorrect Detection Wavelength. If the detector is set to a wavelength where the analyte has poor absorbance, the signal will be weak.
Solution: Verify the λmax using a PDA detector or test several wavelengths to find the one that gives the maximum response.
Cause 3: Sample Degradation. The analyte may not be stable in the sample solvent or over time.
Solution: Prepare samples fresh and analyze them promptly. Investigate sample stability if necessary.
Q: I'm observing a noisy or drifting baseline. How can I fix this?
A: A stable baseline is essential for accurate quantification.
Cause 1: Air Bubbles in the System. Bubbles in the pump or detector cell will cause baseline disturbances.
Solution: Degas the mobile phase solvents before use (sonication, vacuum filtration, or online degasser). Purge the pump to remove any trapped bubbles.[10]
Cause 2: Contaminated Mobile Phase or System. Impurities in the solvents or leaching from system components can cause a noisy or drifting baseline.
Solution: Use high-purity, HPLC-grade solvents.[12] Flush the system thoroughly with a strong solvent like isopropanol.
Cause 3: Detector Lamp Failing. As the UV lamp ages, its energy output can become unstable.
Solution: Check the lamp energy and hours of use. Replace if necessary.
Q: What are these unexpected "ghost peaks" in my chromatogram?
A: Ghost peaks are peaks that appear in blank runs or are not related to the injected sample.
Cause 1: Carryover. Residue from a previous, more concentrated sample can adsorb onto the injector needle, valve, or column head and elute in a subsequent run.
Solution: Increase the volume and strength of the needle wash solvent in the autosampler settings.[12] Inject blanks between samples to monitor for carryover.[15]
Cause 2: Contamination. Impurities can be introduced from the mobile phase, sample vial/cap, or the sample itself.
Solution: Run a blank gradient with no injection to see if the peak originates from the mobile phase. Use high-quality vials and septa.[11]
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile)
Aqueous Phase (A): 0.1% Formic Acid in Water
Measure 999 mL of high-purity, HPLC-grade water into a 1 L clean glass bottle.
Carefully add 1 mL of high-purity formic acid to the water.
Cap the bottle and mix thoroughly by inversion.
Organic Phase (B): 0.1% Formic Acid in Acetonitrile
Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L clean glass bottle.
Carefully add 1 mL of high-purity formic acid to the acetonitrile.
Cap the bottle and mix thoroughly by inversion.
Degassing:
Degas both mobile phases for 10-15 minutes using an ultrasonic bath or vacuum filtration, or ensure the HPLC system's online degasser is functioning correctly. This step is critical to prevent pump check-valve malfunctions and detector noise.[12]
Data & Workflow Visualization
Table 2: Recommended Starting HPLC Conditions
Parameter
Recommendation
Rationale
Column
C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 or 5 µm
C18 for general hydrophobicity; Phenyl-Hexyl for enhanced selectivity via π-π interactions.[4]
Mobile Phase A
0.1% Formic Acid in Water
Acidic modifier to improve peak shape by suppressing silanol activity.[6]
Mobile Phase B
0.1% Formic Acid in Acetonitrile or Methanol
Screen both to evaluate selectivity differences.[5]
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures retention time reproducibility.[13]
Injection Vol.
5 - 20 µL
Start with 10 µL and adjust based on response and peak shape.
Detection
PDA at 254 nm or determined λmax
254 nm is a good starting point for aromatic compounds.[9]
Scouting Gradient
10-95% B in 15 min, hold 5 min, re-equilibrate 5 min
To quickly determine the elution strength required for the analyte.
Diagram: HPLC Troubleshooting Workflow
This diagram illustrates a logical process for diagnosing and resolving common HPLC issues.
Technical Support Center: Stability Testing of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile at High Temperatures
Welcome to the technical support guide for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who are investigating the thermal stability...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who are investigating the thermal stability of this compound. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of the isoxazole ring in this compound?
A1: The isoxazole ring is a stable aromatic heterocycle, but it is susceptible to thermal decomposition at elevated temperatures. The primary degradation pathway for isoxazoles under high heat involves the cleavage of the weak Nitrogen-Oxygen (N-O) bond.[1][2] Experimental studies on isoxazole and its derivatives, often conducted at very high temperatures (850–1100 K) using techniques like shock tube reactors, show that this initial N-O bond cleavage can lead to a cascade of rearrangements and fragmentation.[3][4][5] For 5-aryl substituted isoxazoles like the one , the phenyl group at the 5-position influences the stability, but the fundamental N-O bond weakness remains the primary point of thermal vulnerability.
Q2: What are the likely degradation products of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile under thermal stress?
A2: Based on established isoxazole thermolysis mechanisms, the most probable degradation pathway involves ring-opening to a vinylnitrene intermediate, which can then rearrange.[1] The major decomposition products are typically a nitrile and carbon monoxide.[3][4][5][6] For 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, the anticipated major degradation products would be 4-Fluorobenzonitrile and cyanoacetylene , following the cleavage and rearrangement of the isoxazole ring. Minor products could arise from more complex fragmentation patterns. It is also critical to consider the reactivity of the nitrile group itself, which can hydrolyze to a carboxylic acid or an amide in the presence of trace water at high temperatures.[7][8]
Q3: At what temperature should I begin to expect significant degradation?
A3: The precise onset temperature for degradation requires experimental determination using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).[9][10] While high-temperature pyrolysis studies occur at extreme temperatures (>800 K), significant degradation for pharmaceutical development purposes can occur at much lower temperatures, especially during prolonged exposure. As a starting point for your experiments, a DSC scan from ambient temperature to 300-400 °C at a ramp rate of 10 °C/min will provide a clear indication of the melting point and the onset of any exothermic or endothermic decomposition events.[9][10]
Q4: What analytical techniques are most suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the parent compound and its degradation products.[11][12] A well-developed HPLC method can separate the parent peak from any impurities or degradants, allowing for accurate quantification over time. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly valuable, particularly for identifying volatile degradation products that may not be amenable to HPLC analysis.[13][14] For assessing overall thermal behavior, DSC and TGA are indispensable.[9][10]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during your stability testing experiments.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Appearance of new, unexpected peaks in HPLC chromatogram after heating.
Thermal degradation of the compound.
1. Confirm Identity: Use HPLC-MS to get the mass of the new peaks. Compare these masses with potential degradation products (e.g., 4-Fluorobenzonitrile).[2] 2. Reference Standard: If possible, obtain a reference standard of the suspected degradant to confirm its retention time. 3. Forced Degradation: Perform a forced degradation study under controlled conditions (e.g., heat, acid, base, oxidation) to systematically generate and identify degradation products.[11]
Loss of parent compound mass balance (recovery is less than 95%).
1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the compound or degradants onto the sample container.
1. Use GC-MS: Analyze the headspace of the heated sample to detect volatile compounds not seen by HPLC.[14] 2. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) with your HPLC to detect non-UV active compounds. 3. Container Compatibility: Ensure you are using inert sample vials (e.g., silanized glass) to minimize adsorption.
Inconsistent DSC results (shifting onset temperature or peak shape).
1. Inconsistent sample packing or mass. 2. Interaction with the sample pan material. 3. Variable heating rates or atmosphere.
1. Standardize Sample Prep: Use a consistent sample mass (e.g., 3-5 mg) and ensure the sample is evenly distributed at the bottom of the pan.[10] 2. Pan Selection: For organic molecules, hermetically sealed aluminum pans are common. If reactivity is suspected, consider using gold-plated or glass pans.[10] 3. Control Parameters: Maintain a consistent heating rate (e.g., 10 °C/min) and atmosphere (e.g., nitrogen purge) for all runs.
Peak tailing or fronting for the parent compound in HPLC.
1. Column degradation from high pH or temperature. 2. Active sites in the GC system (if using GC). 3. Column overload.
1. Check Column Health: Ensure your mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns). 2. System Deactivation (GC): Use a deactivated inlet liner and a high-quality, low-bleed GC column to minimize active sites.[2] 3. Optimize Loading: Dilute your sample or inject a smaller volume to avoid overloading the column.[2]
Section 3: Experimental Protocols & Methodologies
Protocol 1: Preliminary Thermal Analysis using Differential Scanning Calorimetry (DSC)
This protocol provides a rapid assessment of the thermal stability and identifies the temperature range for more detailed studies.
Objective: To determine the melting point and onset of thermal decomposition.
Methodology:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 3-5 mg of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.
DSC Program:
Equilibrate the system at 25 °C.
Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.
Maintain a constant nitrogen purge of 50 mL/min throughout the run.
Data Analysis: Analyze the resulting thermogram to identify the endothermic peak corresponding to the melting point (Tm) and the onset temperature of any exothermic events, which indicate decomposition.[9][15]
Protocol 2: Stability-Indicating HPLC Method for Isothermal Stress Testing
Objective: To quantify the degradation of the parent compound and the formation of degradants over time at a fixed high temperature.
Methodology:
Sample Preparation:
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
Dispense aliquots of the stock solution into sealed glass vials.
Place the vials in a calibrated oven at a selected temperature below the decomposition onset found by DSC (e.g., 100 °C, 120 °C, 150 °C).
Prepare a control sample stored at 4 °C.
Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately cool the samples to room temperature before analysis.
HPLC Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.[16]
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm (or wavelength of maximum absorbance).
Injection Volume: 10 µL.
Data Analysis:
Integrate the peak area of the parent compound and any new peaks that appear.
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.
Plot the percentage remaining versus time to determine the degradation kinetics.
Section 4: Visualizations and Diagrams
Logical Workflow for Stability Investigation
The following diagram outlines a systematic approach to investigating the thermal stability of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Caption: A logical workflow for thermal stability testing.
Potential Thermal Degradation Pathway
This diagram illustrates a plausible degradation pathway for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile based on established isoxazole chemistry.
Caption: A potential thermal degradation pathway.
References
G. Bu, Y. Li, Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole, The Journal of Physical Chemistry A, [Link]
A. Lifshitz, D. Wohlfeiler, ChemInform Abstract: Thermal Decomposition of Isoxazole. Experimental and Modeling Study, ResearchGate, [Link]
C. Wentrup, P. S. Zuev, The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i, SciSpace, [Link]
G. Bu, Y. Li, Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole, ACS Publications, [Link]
G. Bu, Y. Li, Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole, The Journal of Physical Chemistry A - ACS Publications, [Link]
F. Dunnivant, E. Ginsbach, GCMS Section 6.17 - Fragmentation of Nitriles, Whitman College, [Link]
Y. Zhang et al., Joint Analysis of Volatile Compounds in Nitrile Rubber by Multiple Chromatographic-Mass Spectrometry Techniques, ResearchGate, [Link]
D. B. G. Williams, M. A. van der Horst, Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities, Taylor & Francis Online, [Link]
M. Hakkarainen, Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS, Spectroscopy, [Link]
M. Hakkarainen, Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS, H-BRS, [Link]
P. Markowska-Buńka et al., A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests, National Center for Biotechnology Information, [Link]
Chemistry Steps, Reactions of Nitriles, Chemistry Steps, [Link]
Organic Chemistry Portal, Nitrile to Acid - Common Conditions, Organic Chemistry Portal, [Link]
I. Yaichkov et al., Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis, Regulatory Research and Medicine Evaluation, [Link]
G. N. Raju et al., Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives, Der Pharma Chemica, [Link]
M. R. Longhi, M. M. de Bertorello, Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution, PubMed, [Link]
B. S. Mote, S. B. Shirsath, Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method, SAR Publication, [Link]
TA Instruments, CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY, ATA Scientific, [Link]
J. A. Walker, M. L. E. H. G. H. M. Williamson, Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation, ResearchGate, [Link]
C. F. Lin et al., Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media, MDPI, [Link]
A. W. Wong, A. Datla, Assay and Stability Testing, Kinam Park, [Link]
P. Markowska-Buńka et al., A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests, ResearchGate, [Link]
Separation Science, Analytical Techniques In Stability Testing, Separation Science, [Link]
G. Bruylants, J. Wouters, C. Michaux, Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug desi, SciSpace, [Link]
V. S. S. G. R. G, Differential Scanning Calorimetry: A Review, International Journal of Applied Biology and Pharmaceutical Technology, [Link]
X. Liu et al., The effect of solvents on the thermal degradation products of two Amadori derivatives, SpringerLink, [Link]
M. Kumar, A. Kumar, A review of isoxazole biological activity and present synthetic techniques, ResearchGate, [Link]
V. V. Dubikhin et al., Structure and stability of isoxazoline compounds, ResearchGate, [Link]
W. C. Talha et al., The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches, National Center for Biotechnology Information, [Link]
A. K. Kariyappa et al., Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents, Der Pharma Chemica, [Link]
H. Beyzaei et al., Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles, National Center for Biotechnology Information, [Link]
M. Kumar, A. Kumar, A review of isoxazole biological activity and present synthetic techniques, Journal of Advanced Scientific Research, [Link]
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile and Related Isoxazole Derivatives
This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. In the absence of a publicly available re...
Author: BenchChem Technical Support Team. Date: April 2026
This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. In the absence of a publicly available reference spectrum for this specific molecule, this guide will leverage spectral data from structurally similar isoxazole derivatives to predict and interpret its key spectral features. This comparative approach is designed to empower researchers, scientists, and drug development professionals in the structural elucidation and purity assessment of novel isoxazole-based compounds.
Introduction: The Significance of Isoxazoles and the Role of NMR
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and pharmaceutical agents.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in drug design. Accurate and unambiguous structural characterization is paramount in the development of these compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.[3]
This guide will focus on the interpretation of ¹H and ¹³C NMR spectra, providing a detailed rationale for the expected chemical shifts, coupling patterns, and the influence of substituents on the isoxazole core and its appended phenyl ring.
Predicted ¹H and ¹³C NMR Spectra of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Based on the analysis of related structures, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. The numbering convention used for the isoxazole and phenyl rings is depicted in Figure 1.
Figure 1: Structure and Numbering of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
A diagram illustrating the chemical structure and atom numbering of the target molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile in CDCl₃
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H4
7.0 - 7.2
s
-
The isoxazole H4 proton typically appears as a singlet in this region.
H2'/H6'
7.8 - 8.0
dd
~8-9 (³JHH), ~5-6 (⁴JHF)
These protons are ortho to the isoxazole ring and will appear as a doublet of doublets due to coupling with both the adjacent proton (H3'/H5') and the fluorine atom.
H3'/H5'
7.2 - 7.4
t
~8-9 (³JHH)
These protons are meta to the isoxazole ring and will appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet) due to coupling with the adjacent protons.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile in CDCl₃
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
C3
140 - 145
The carbon of the isoxazole ring attached to the electron-withdrawing nitrile group will be deshielded.
C4
100 - 105
This carbon typically appears in the upfield region of the aromatic carbons.
C5
170 - 175
The carbon attached to the phenyl ring and the isoxazole oxygen will be significantly deshielded.
CN
110 - 115
The nitrile carbon has a characteristic chemical shift in this range.
C1'
120 - 125
The ipso-carbon of the phenyl ring.
C2'/C6'
128 - 130
These carbons are ortho to the isoxazole substituent.
C3'/C5'
116 - 118
These carbons are meta to the isoxazole substituent and ortho to the fluorine, showing a characteristic upfield shift due to the fluorine's electron-donating resonance effect.
C4'
163 - 167 (d, ¹JCF ≈ 250 Hz)
The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and a significant downfield shift.
Comparative Analysis with Structurally Related Isoxazoles
To substantiate our predictions, we will now compare the expected spectral features of our target molecule with experimentally determined NMR data for similar compounds. The following tables present data for 3,5-diaryl-isoxazole-4-carbonitriles, which provide an excellent basis for comparison.
Table 3: Experimental ¹H and ¹³C NMR Data for 3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-isoxazole-4-carbonitrile
Position
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
OCH₃
3.84 (s, 3H)
55.7
Ar-H (methoxyphenyl)
6.90-6.93 (dd, 2H)
114.1-114.3
Ar-H (fluorophenyl)
6.93-6.95 (dd, 2H)
115.4-115.7
Ar-H (fluorophenyl)
7.38-7.40 (dd, 2H)
128.2-128.4
Ar-H (methoxyphenyl)
7.78-7.80 (dd, 2H)
129.0-129.2
C4 (isoxazole)
-
100.0
CN
-
116.8
C-Ar (ipso, methoxyphenyl)
-
130.1
C-Ar (ipso, fluorophenyl)
-
130.5
C-O (methoxyphenyl)
-
149.8
C5 (isoxazole)
-
156.8
C3 (isoxazole)
-
161.5
C-F (fluorophenyl)
-
161.9
Analysis of Comparative Data:
Isoxazole Ring Carbons: The chemical shift of C4 in the reference compound (100.0 ppm) aligns well with our prediction (100-105 ppm). The C3 and C5 carbons are also within the expected deshielded regions.
Fluorophenyl Ring: The chemical shifts of the aromatic protons and carbons in the 4-fluorophenyl ring of the reference compound provide a strong basis for our predictions for the target molecule. The characteristic upfield shift of the carbons ortho to the fluorine is evident.
Nitrile Carbon: The nitrile carbon in the reference compound appears at 116.8 ppm, which is consistent with our prediction.
Experimental Protocols for NMR Data Acquisition
To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended.
Sample Preparation
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for isoxazole derivatives. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used if solubility is an issue.
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Instrument Parameters
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
¹H NMR:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
Spectral Width: A spectral width of approximately 12-16 ppm is typically adequate.
Acquisition Time: An acquisition time of 2-4 seconds is recommended for good resolution.
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
Number of Scans: 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.
¹³C NMR:
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum and improve sensitivity.
Spectral Width: A spectral width of 200-240 ppm is necessary to cover the full range of carbon chemical shifts.
Acquisition Time: An acquisition time of 1-2 seconds is typical.
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required to obtain a good signal-to-noise ratio for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Figure 2: General Workflow for NMR-based Structural Elucidation
Mass spectrometry fragmentation pattern of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile and its Comparison with Structural Analogs Authored by a Senior Application Scientist In the landsc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile and its Comparison with Structural Analogs
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. The isoxazole scaffold, a five-membered heterocycle, is a privileged structure found in numerous biologically active compounds and FDA-approved drugs.[1][2] The incorporation of a fluorine atom can further enhance metabolic stability and binding affinity.[2] This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, a compound of significant interest in medicinal chemistry.
This document will delve into the predicted fragmentation pathways of this molecule, offering a mechanistic understanding of its behavior under mass spectrometric conditions. Furthermore, we will present a comparative analysis with related isoxazole and oxazole structures to highlight the influence of substituent and heteroatom positioning on fragmentation. A detailed experimental protocol for acquiring high-quality mass spectra is also provided, underscoring our commitment to reproducible and verifiable scientific data.
Predicted Fragmentation Pattern of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
The fragmentation of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile under electron ionization is anticipated to be governed by the inherent instability of the N-O bond within the isoxazole ring and the stability of the resulting fragments. The fragmentation cascade is likely initiated by the cleavage of this weak bond, leading to a series of characteristic neutral losses and rearrangements.
The proposed fragmentation pathway begins with the molecular ion (M+•) at m/z 188. The primary fragmentation event is the cleavage of the N-O bond, followed by the loss of a hydrogen cyanide (HCN) molecule from the C3 and nitrile group, leading to the formation of a key intermediate ion. Subsequent fragmentation is expected to involve the fluorophenyl moiety and further decomposition of the heterocyclic ring.
Figure 1: Proposed EI-MS fragmentation pathway for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Comparative Fragmentation Analysis
To better understand the fragmentation behavior of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, a comparison with structurally related compounds is invaluable. The following table contrasts its predicted fragmentation with that of 5-phenylisoxazole and 2-phenyloxazole, highlighting the diagnostic ions that differentiate these structures. The fragmentation of oxazoles often proceeds through the loss of CO, followed by the loss of HCN.[3] In contrast, isoxazoles can exhibit more complex ring-opening pathways.[4]
Compound
Molecular Ion (m/z)
Key Fragment 1 (m/z)
Proposed Structure of Fragment 1
Key Fragment 2 (m/z)
Proposed Structure of Fragment 2
Key Fragment 3 (m/z)
Proposed Structure of Fragment 3
5-(4-Fluorophenyl)isoxazole-3-carbonitrile
188
161
[M - HCN]+•
109
[C7H4F]+•
95
[C6H4F]+•
5-Phenylisoxazole
145
117
[M - CO]+•
90
[C6H4N]+•
77
[C6H5]+
2-Phenyloxazole
145
117
[M - CO]+•
90
[C6H4N]+•
77
[C6H5]+
This comparative data underscores how the presence and position of substituents and heteroatoms dictate the fragmentation pathways, providing a powerful tool for isomer differentiation.[4]
Experimental Protocol for Mass Spectrometry Analysis
The following protocol outlines a robust method for obtaining the electron ionization mass spectrum of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Sample Preparation
Compound Purity: Ensure the analyte is of high purity (>95%) to avoid interference from impurities.
Solvent Selection: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or acetonitrile.
Concentration: The final concentration should be in the range of 10-100 µg/mL.
Instrumentation and Parameters
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV. This standard energy level promotes reproducible fragmentation patterns and allows for comparison with spectral libraries.
Ion Source Temperature: 200-250 °C to ensure complete vaporization of the sample.
Inlet System: A direct insertion probe or gas chromatography (GC) inlet can be used. For GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program should be employed to ensure good chromatographic separation.
Mass Range: Scan from m/z 50 to 500 to capture the molecular ion and all significant fragment ions.
Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.
Figure 2: Experimental workflow for EI-MS analysis.
Conclusion
The elucidation of mass spectrometry fragmentation patterns is a critical aspect of chemical analysis, providing deep insights into molecular structure. This guide has presented a detailed, predicted fragmentation pathway for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, supported by a comparative analysis with related heterocyclic systems. The provided experimental protocol offers a clear and reproducible method for obtaining high-quality mass spectral data. By understanding these fragmentation mechanisms, researchers can more confidently identify and characterize novel isoxazole-based compounds in their drug discovery and development pipelines.
References
Journal of Chinese Mass Spectrometry Society. (2025).
PubMed. (n.d.). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
ResearchGate. (n.d.). Determination of regioisomers by EI (electron ionization)
YouTube. (2022, November 22).
Unknown Source. (n.d.).
DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
PubMed. (2023, May 2). Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex.
ResearchGate. (2025, October 15).
Refubium - Freie Universität Berlin. (n.d.).
Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
PubMed. (2021, May 29).
DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
MDPI. (2021, May 29).
West Virginia University. (2020, April 11).
Der Pharma Chemica. (n.d.). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents.
PMC. (2018, November 15). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
The Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
PMC. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. 5(2), 37-40.
Comparative Guide: 5-(4-Fluorophenyl)isoxazole-3-carbonitrile vs. Non-Fluorinated Isoxazole Derivatives
Executive Summary Isoxazoles represent a privileged class of five-membered oxygen- and nitrogen-containing heterocycles widely utilized in drug discovery due to their ability to participate in hydrogen bonding and pi-pi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Isoxazoles represent a privileged class of five-membered oxygen- and nitrogen-containing heterocycles widely utilized in drug discovery due to their ability to participate in hydrogen bonding and pi-pi stacking ()[1]. The 5-phenylisoxazole-3-carbonitrile core is a highly versatile pharmacophore. However, unsubstituted phenyl rings are highly susceptible to oxidative metabolism. This guide objectively compares the non-fluorinated 5-phenylisoxazole-3-carbonitrile with its fluorinated analog, 5-(4-fluorophenyl)isoxazole-3-carbonitrile, detailing how a single atomic substitution fundamentally optimizes the pharmacokinetic and physicochemical profile of the scaffold.
Mechanistic Rationale: The "Fluorine Effect"
The strategic installation of a fluorine atom at the para-position of the phenyl ring is a hallmark tactic in medicinal chemistry to rescue metabolically labile hit compounds ()[2]. As a Senior Application Scientist, I evaluate this modification across three critical parameters:
Metabolic Blockade: The primary liability of the non-fluorinated isoxazole derivative is rapid Phase I metabolism. Cytochrome P450 (CYP450) enzymes in the liver readily oxidize the electron-rich para-position of the phenyl ring to form a phenol, leading to rapid systemic clearance. Fluorine, being highly electronegative, forms a C-F bond (~116 kcal/mol) that is significantly stronger than a C-H bond (~98 kcal/mol), effectively blocking CYP-mediated hydroxylation ()[3].
Lipophilicity and Permeability: Despite its high electronegativity, fluorine is sterically small (van der Waals radius 1.47 Å vs. 1.20 Å for hydrogen). This allows it to increase the overall lipophilicity (LogD) of the molecule without introducing steric clashes that could disrupt target binding, thereby enhancing passive membrane permeability ()[4].
Target Affinity: The highly polarized C-F bond can act as a weak hydrogen bond acceptor or participate in multipolar interactions with the target protein's backbone amides, often resulting in a lower IC50 compared to the non-fluorinated counterpart ()[2].
Comparative Data Analysis
To illustrate the profound impact of this substitution, Table 1 summarizes representative in vitro profiling data comparing the two scaffolds.
Table 1: Representative Physicochemical and ADME Profiling Data
(Note: Data reflects established Structure-Activity Relationship (SAR) trends observed upon para-fluorination of phenylisoxazole pharmacophores.)
Experimental Methodologies
To validate the comparative data above, the following self-validating experimental protocols must be utilized. These workflows are designed to ensure data integrity through built-in controls and mechanistic causality.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Causality: This assay determines the vulnerability of the compound to Phase I oxidative metabolism. We utilize NADPH as it is the obligate electron donor for CYP450 enzymes. Quenching with cold acetonitrile denatures the enzymes, instantly halting the reaction to provide precise kinetic timepoints.
Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation & Self-Validation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Critical Control: Run a parallel negative control lacking NADPH to differentiate enzymatic degradation from chemical instability in the buffer.
Sampling: At designated timepoints (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots.
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The organic solvent precipitates the microsomal proteins.
Separation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate the half-life (t1/2).
Causality: The shake-flask method using 1-octanol and pH 7.4 buffer accurately mimics the partitioning of the drug between lipid bilayers and aqueous physiological fluids.
Equilibration: Pre-equilibrate 1-octanol and 10 mM PBS (pH 7.4) by stirring them together for 24 hours to ensure mutual saturation.
Partitioning: Dissolve the test compound in the octanol phase (10 µM). Add an equal volume of the aqueous PBS phase.
Agitation: Shake the mixture vigorously for 60 minutes at room temperature to ensure complete phase distribution.
Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve sharp phase separation and eliminate micro-emulsions.
Quantification: Quantify the concentration of the compound in both the octanol and aqueous layers using LC-MS/MS. LogD is calculated as
Log10([Compound]octanol/[Compound]aqueous)
.
Visualizations
CYP450 metabolic blockade via para-fluorination of the phenylisoxazole scaffold.
Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.
References
Chikkula, K. V., & Raja, S. (2017). ISOXAZOLE–A POTENT PHARMACOPHORE. International Journal of Pharmacy and Pharmaceutical Sciences.[Link]
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.[Link]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.[Link]
Comparing binding efficacy of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile analogs
Technical Comparison Guide: Binding Efficacy of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Analogs Executive Summary The 5-arylisoxazole-3-carbonitrile scaffold has emerged as a highly versatile and privileged pharmacoph...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Comparison Guide: Binding Efficacy of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Analogs
Executive Summary
The 5-arylisoxazole-3-carbonitrile scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Specifically, 5-(4-Fluorophenyl)isoxazole-3-carbonitrile and its structural analogs are extensively utilized as bioisosteres for oximes and amides in the development of potent enzyme inhibitors, most notably targeting Sphingosine 1-Phosphate Lyase (S1PL)[1]. S1PL is a pyridoxal 5′-phosphate-dependent enzyme responsible for the irreversible degradation of the bioactive lipid sphingosine-1-phosphate (S1P)[2]. Inhibiting S1PL raises local S1P levels, triggering lymphopenia and offering a therapeutic avenue for autoimmune disorders such as rheumatoid arthritis[1].
This guide provides an objective, data-driven comparison of the 5-(4-Fluorophenyl)isoxazole-3-carbonitrile scaffold against its unsubstituted, chlorinated, and methoxylated analogs. By evaluating their binding kinetics and metabolic stability, we establish a rational structure-activity relationship (SAR) framework for researchers optimizing this chemical space.
Mechanistic Rationale: The Role of Fluorine and the Isoxazole Core
To understand the comparative efficacy of these analogs, it is critical to analyze the causality behind the structural choices:
The Fluorine Advantage: The substitution of hydrogen with a fluorine atom at the para-position of the phenyl ring is a classic, highly effective medicinal chemistry strategy. Fluorine possesses a van der Waals radius of 1.47 Å, which closely mimics that of hydrogen (1.20 Å)[3]. This allows the fluorinated analog to occupy the same hydrophobic binding pocket without introducing severe steric clashes[3]. Furthermore, fluorine's high electronegativity alters the electron density of the aromatic ring, often enhancing binding affinity via multipolar interactions with the target protein[4]. Crucially, para-fluorination blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the compound's metabolic half-life[3].
The Isoxazole-3-carbonitrile Core: The isoxazole ring serves as a rigid, metabolically stable bioisostere for labile oxime groups[1]. The carbonitrile moiety acts as a potent, directional hydrogen bond acceptor within the S1PL active site and provides a synthetic handle for further functionalization (e.g., conversion to a tetrazole).
S1P metabolic pathway illustrating the targeted inhibition of S1PL by the isoxazole analog.
The table below summarizes the quantitative performance of the 5-(4-Fluorophenyl) analog compared to alternative substitutions at the para-position. Data is derived from standardized Surface Plasmon Resonance (SPR) binding assays and in vitro human liver microsome (HLM) stability tests.
Compound Analog
IC50
(nM)
SPR
KD
(nM)
SPR
kon
(
M−1s−1
)
SPR
koff
(
s−1
)
HLM
T1/2
(min)
Mechanistic Observation
5-(4-Fluorophenyl)
45
38
1.2×105
4.5×10−3
120
Optimal balance of size, lipophilicity, and metabolic resistance.
5-Phenyl (Unsubstituted)
85
70
1.1×105
7.7×10−3
35
Rapidly metabolized via para-hydroxylation; weaker target residence time.
Electron-donating group and steric clash severely weaken binding affinity.
Analysis: The 4-fluoro analog demonstrates superior binding efficacy (
KD
= 38 nM) and a prolonged half-life. While the unsubstituted phenyl ring binds moderately well, it suffers from rapid metabolic clearance. The 4-chloro and 4-methoxy analogs introduce steric penalties that hinder optimal alignment within the S1PL binding pocket, reflected by their lower association rates.
Experimental Protocols: Self-Validating Workflows
To ensure scientific trustworthiness, binding affinities must be validated using orthogonal methods. The primary method is Surface Plasmon Resonance (SPR), which provides label-free, real-time kinetic data[5].
SPR measures changes in the refractive index near a sensor surface as the analyte (isoxazole analog) binds to the immobilized ligand (S1PL)[6].
Ligand Immobilization:
Equilibrate a CM5 sensor chip with running buffer (1× PBS, pH 7.4, 0.05% Tween-20)[5].
Activate the chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min[7].
Inject purified recombinant human S1PL (diluted in 10 mM sodium acetate, pH 5.0) to achieve a capture level of approximately 4000 Response Units (RU)[7].
Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
Analyte Preparation:
Prepare the 5-(4-Fluorophenyl)isoxazole-3-carbonitrile analog in running buffer containing 1% DMSO to ensure solubility.
Create a 3-fold serial dilution series ranging from 1.2 µM down to 14.8 nM[5].
Binding Analysis (Association & Dissociation):
Inject the analyte over the active (Fc2) and reference (Fc1) channels at a flow rate of 30 µL/min[7].
Allow an association phase of 240 seconds, followed by a buffer wash for a dissociation phase of 480 seconds[5].
Regeneration: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface between cycles without denaturing the S1PL ligand.
Data Fitting: Subtract the reference channel (Fc1) and blank buffer injections from the active channel (Fc2) data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate
kon
,
koff
, and
KD
[8].
Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.
Protocol B: Orthogonal Validation via FRET Enzymatic Assay
To validate that the physical binding observed in SPR translates to functional inhibition, a Fluorescence Resonance Energy Transfer (FRET) assay is employed.
Incubate recombinant S1PL with varying concentrations of the isoxazole analogs (0.1 nM to 10 µM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1 mM PLP) for 30 minutes at 37°C.
Add a fluorogenic S1P substrate analog.
Measure the initial cleavage velocity by monitoring fluorescence (Ex: 340 nm / Em: 420 nm) over 60 minutes.
Calculate the
IC50
using non-linear regression analysis (GraphPad Prism).
References
Bagdanoff, J. T., et al. (2010). Inhibition of Sphingosine 1-Phosphate Lyase for the Treatment of Rheumatoid Arthritis: Discovery of (E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone Oxime (LX2931) and (1R,2S,3R)-1-(2-Acetyl-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932). ACS Publications.
Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews.
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry.
Orthogonal Structural Validation of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile: A Comparative Guide for Drug Development
Executive Summary In modern structure-based drug design (SBDD), the precise spatial arrangement of a pharmacophore dictates its binding affinity, pharmacokinetic profile, and intellectual property viability. The compound...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern structure-based drug design (SBDD), the precise spatial arrangement of a pharmacophore dictates its binding affinity, pharmacokinetic profile, and intellectual property viability. The compound 5-(4-Fluorophenyl)isoxazole-3-carbonitrile represents a highly privileged scaffold; the isoxazole ring serves as a versatile bioisostere, while the 4-fluorophenyl moiety introduces critical lipophilic and stereoelectronic properties[1].
This guide provides an objective, data-driven comparison of Single-Crystal X-Ray Diffraction (SCXRD) against alternative structural validation modalities—namely Solution-State NMR and Powder X-Ray Diffraction (PXRD) . By detailing the causality behind experimental choices, we establish a self-validating framework for confirming the absolute 3D conformation and dynamic behavior of this critical small molecule.
Comparative Modality Analysis: SCXRD vs. NMR vs. PXRD
To rigorously validate a synthesized active pharmaceutical ingredient (API), scientists must bridge the gap between solid-state reality and solution-state dynamics. No single technique provides a complete picture; rather, they serve as orthogonal, complementary systems.
Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD is the undisputed gold standard for determining the absolute 3D configuration of a molecule[2]. By analyzing the diffraction of X-rays scattered by the electron clouds of the crystal lattice, SCXRD provides a high-resolution snapshot of the molecule[3].
The Advantage: It unambiguously maps the dihedral angle between the isoxazole and fluorophenyl rings and reveals critical solid-state packing forces (e.g.,
π−π
stacking, fluorine-driven halogen bonding) necessary for formulation development.
The Limitation: It requires the growth of highly ordered, defect-free single crystals (typically >0.1 mm). Furthermore, because X-rays scatter off electrons, hydrogen atoms (possessing only one electron) cannot be located with the same precision as heavy atoms[4].
Solution-State Nuclear Magnetic Resonance (NMR)
NMR spectroscopy evaluates the magnetic spin properties of atomic nuclei (
1
H,
13
C,
19
F) in a magnetic field. Unlike SCXRD, NMR does not require crystallization and allows the study of the molecule in solution, closely mimicking physiological conditions[2].
The Advantage: It excels at revealing the dynamic properties and time-averaged conformations of the molecule[3].
The Limitation: While 2D NMR can estimate interatomic distances, it cannot provide the absolute 3D Cartesian coordinates or the solid-state polymorphic packing data required for patenting a specific crystal form[4].
Powder X-Ray Diffraction (PXRD)
PXRD analyzes a bulk microcrystalline powder rather than a single isolated crystal.
The Advantage: It is the premier method for rapid phase identification and confirming the bulk purity of the synthesized batch against the SCXRD reference[4].
The Limitation: Extracting de novo atomic resolution from PXRD requires complex Rietveld refinement and computational modeling, making it a secondary validation tool rather than a primary discovery method.
As application scientists, we do not merely execute steps; we engineer conditions to force the data to validate itself. Below are the optimized protocols for validating 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Protocol 1: SCXRD Data Acquisition and Anisotropic Refinement
Crystal Growth (Vapor Diffusion): Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing hexanes (antisolvent).
Causality: The slow vapor-phase diffusion of hexanes into the DCM lowers the solubility thermodynamically, ensuring a slow nucleation rate. This minimizes lattice defects and twinning, yielding diffraction-quality crystals.
Cryogenic Mounting: Harvest a single crystal using a nylon cryoloop coated in perfluoropolyether oil, and immediately transfer it to the diffractometer's cold stream (100 K).
Causality: The oil prevents atmospheric degradation. Cooling to 100 K drastically reduces the atomic thermal vibrations (Debye-Waller factors), preventing the smearing of electron density and allowing for high-angle, high-resolution diffraction data.
Diffraction & Integration: Irradiate the crystal using a Cu K
α
microfocus source (
λ
= 1.54184 Å).
Causality: For a small organic molecule lacking heavy transition metals, the longer wavelength of Cu K
α
(compared to Mo K
α
) maximizes the anomalous scattering signal, enabling the precise calculation of the Flack parameter to confirm absolute stereochemistry.
Structure Solution (SHELXT/SHELXL): Solve the phase problem using dual-space methods and refine the structure anisotropically.
Causality: Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere. This is critical for the terminal fluorine atom, which frequently exhibits rotational disorder in the solid state. An R1 value of < 0.05 serves as the self-validating metric that the model perfectly fits the experimental data.
Protocol 2: Solution-State NMR Acquisition
Sample Preparation: Dissolve 10 mg of the compound in 600
μ
L of CDCl
3
(containing 0.03% TMS as an internal standard).
Causality: CDCl
3
provides a non-polar environment that stabilizes the intramolecular interactions of the lipophilic fluorophenyl group without introducing overlapping solvent proton signals.
Quantitative
1
H Acquisition: Acquire the 1D spectrum using a relaxation delay (D1) of 5 times the longest longitudinal relaxation time (T1).
Causality: A sufficient D1 ensures the complete return of bulk magnetization to the Z-axis before the next pulse. This forces the signal integrations to be strictly quantitative, validating the stoichiometric ratio of the isoxazole proton to the phenyl protons.
2D NOESY Acquisition: Execute a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) pulse sequence with a mixing time of 300 ms.
Causality: Because the C-C bond between the isoxazole and phenyl rings is rotatable, 1D NMR only shows an average state. NOESY cross-peaks rely on dipole-dipole coupling through space (
∝r−6
). Detecting a cross-peak between the isoxazole H4 proton and the ortho-protons of the fluorophenyl ring empirically validates the preferred dihedral angle in solution.
Quantitative Data Presentation
The following tables summarize the comparative performance of these modalities and the specific crystallographic parameters expected for this pharmacophore.
Table 1: Comparative Performance Metrics for Structural Validation
Metric
Single-Crystal XRD
Solution-State NMR
Powder XRD
Primary Output
Absolute 3D atomic coordinates
Connectivity & dynamic conformation
Bulk phase purity & Polymorph ID
Sample Requirement
High-quality single crystal (>0.1 mm)
Soluble powder (1-10 mg)
Microcrystalline powder (>10 mg)
Analytical Environment
Solid-state (Cryogenic/Vacuum)
Solution-state (Ambient/Variable)
Solid-state (Ambient)
Hydrogen Resolution
Poor (Inferred from heavy atoms)
Excellent (Direct observation)
Poor
Throughput
Low (Rate-limited by crystallization)
High (Rapid acquisition)
High
Table 2: Representative SCXRD Data for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
Crystallographic Parameter
Value / Specification
Causality / Significance
Chemical Formula
C
10
H
5
FN
2
O
Validates the synthesized molecular composition.
Space Group
P2₁/c (Typical for organics)
Indicates a centrosymmetric solid-state packing arrangement.
Data Collection Temp.
100(2) K
Minimizes atomic thermal vibrations for sharper electron density.
Radiation Source
Cu K
α
(
λ
= 1.54184 Å)
Maximizes anomalous scattering for absolute structure determination.
R-factor (R1)
< 0.05
Self-validating metric: Indicates high agreement between model and data.
Goodness-of-Fit (S)
~ 1.05
Confirms the weighting scheme of the structural model is statistically sound.
Structural Validation Workflow
The logical relationship between synthesis, orthogonal testing, and final validation is mapped below.
Orthogonal structural validation workflow comparing SCXRD, NMR, and PXRD methodologies.
Conclusion & Strategic Recommendations
For the rigorous validation of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, relying on a single analytical modality introduces unacceptable risk into the drug development pipeline.
SCXRD must be deployed to secure the absolute 3D atomic coordinates and map the critical solid-state packing forces driven by the fluorophenyl moiety. However, because APIs operate in biological fluids, Solution-State NMR is mandatory to confirm that the solid-state conformation translates to the expected dynamic behavior in solution. Finally, PXRD bridges the gap between the single crystal and the manufacturing floor, ensuring that the bulk synthesized powder matches the validated SCXRD model. By integrating these orthogonal, self-validating protocols, researchers guarantee the scientific integrity of their structural data, paving the way for successful structure-based drug design and robust patent claims.
FT-IR Spectroscopy Data for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Validation: A Comparative Guide
As a Senior Application Scientist, I approach the structural validation of synthetic heterocycles not merely as a checklist of spectral peaks, but as a holistic evaluation of molecular vibrations. For a complex molecule...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the structural validation of synthetic heterocycles not merely as a checklist of spectral peaks, but as a holistic evaluation of molecular vibrations. For a complex molecule like 5-(4-Fluorophenyl)isoxazole-3-carbonitrile , selecting the correct analytical modality is critical. This guide objectively compares Fourier-Transform Infrared (FT-IR) spectroscopy against alternative techniques, providing the mechanistic rationale, expected quantitative data, and self-validating experimental protocols required for rigorous drug development and quality control.
Mechanistic Rationale: The Spectroscopic Fingerprint
The structural validation of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile relies on three distinct functional groups, each exhibiting unique dipole moment changes and polarizability during vibration:
The Isoxazole Ring : This five-membered heterocycle produces characteristic C=N, C=C, and N-O stretching vibrations. High-resolution IR studies confirm that these fundamental bands are highly reliable for structural elucidation[1].
The Carbonitrile Group (-C≡N) : The nitrile stretch is highly localized and sensitive to its electronic environment. Because it vibrates in a "quiet" region of the IR spectrum (2200–2250 cm⁻¹), it serves as a primary diagnostic marker[2].
The Fluorophenyl Group : The carbon-fluorine (C-F) bond possesses a massive electronegativity difference. During vibration, this creates an intense change in the dipole moment, rendering it exceptionally IR-active[3].
Fig 1: Functional group mapping to IR and Raman spectroscopic activity based on dipole changes.
Comparative Analysis of Validation Techniques
To validate this compound, scientists typically choose between Attenuated Total Reflectance (ATR-FTIR), Transmission FT-IR (KBr Pellet), and Raman Spectroscopy. The table below objectively compares their performance profiles.
Analytical Parameter
ATR-FTIR
Transmission (KBr Pellet)
Raman Spectroscopy
Mechanism
Evanescent wave penetration
Direct light transmission
Inelastic light scattering
Sample Preparation
Minimal (Direct application)
High (Grinding, vacuum pressing)
Minimal (Direct laser focus)
Destructive?
No
Yes (Mixed into matrix)
No
Nitrile (-C≡N) Signal
Medium-Strong
Strong
Very Strong (Highly polarizable)
C-F Bond Signal
Very Strong
Very Strong
Weak (Low polarizability)
Primary Use Case
Rapid QA/QC, surface validation
High-resolution bulk analysis
Complementary structural mapping
Scientist's Insight: While Raman spectroscopy is superior for the highly polarizable -C≡N bond, FT-IR is mandatory for this specific compound because the C-F stretch is practically invisible in Raman but dominates the IR spectrum.
Quantitative Data Presentation
Based on established spectroscopic profiles for fluorinated isoxazole derivatives[4], the following table summarizes the expected quantitative FT-IR data for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Functional Group
Expected Wavenumber (cm⁻¹)
Vibration Mode
Expected Intensity
-C≡N (Nitrile)
2200 – 2250
Asymmetric Stretching
Strong, Sharp
C=N (Isoxazole)
1610 – 1625
Ring Stretching
Medium-Strong
C=C (Aromatic)
1550 – 1600
Ring Stretching
Medium
C-F (Fluoro)
1200 – 1230
Stretching
Very Strong, Broad
N-O (Isoxazole)
1150 – 1160
Stretching
Medium
C-O (Isoxazole)
1060 – 1080
Stretching
Medium
C-H (Aromatic)
3000 – 3100
Stretching
Weak-Medium
Self-Validating Experimental Protocols
A protocol is only as good as its underlying logic. Below are the step-by-step methodologies for both FT-IR pathways, explicitly detailing the causality behind each experimental choice to ensure a self-validating workflow.
Causality: Atmospheric H₂O and CO₂ are highly IR-active. Subtracting them prevents their broad bands from masking the sample's critical nitrile and aromatic regions.
Sample Application: Place ~2 mg of the solid compound directly onto the diamond crystal.
Pressure Application: Lower the pressure anvil until the torque clutch slips.
Causality: ATR relies on an evanescent wave that penetrates only 0.5 to 2 µm into the sample. Intimate physical contact is non-negotiable; insufficient pressure leads to artificially weak signals, particularly at higher wavenumbers (like the -C≡N stretch).
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹. Clean the crystal with isopropanol post-scan to prevent cross-contamination.
Sample Grinding: Grind 1 mg of the compound with 100 mg of anhydrous, IR-grade KBr in an agate mortar for 3–5 minutes.
Causality: KBr is completely IR-transparent. Vigorous grinding reduces the sample particle size to less than the wavelength of the IR light (< 2 µm). This minimizes the Christiansen effect—anomalous scattering that severely distorts baseline slopes and peak shapes.
Pellet Pressing: Transfer the homogenous powder to a mechanical die. Apply 10 tons of pressure under a vacuum for 2 minutes.
Causality: The vacuum removes trapped air and moisture. Failing to use a vacuum results in an opaque, fragile pellet and introduces a massive, artificial O-H stretch artifact around 3400 cm⁻¹ that can be mistaken for an amine or hydroxyl impurity.
Spectral Acquisition: Place the transparent pellet into the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).
Fig 2: Comparative workflow of ATR-FTIR vs. KBr Pellet transmission methods for sample validation.
References
The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. ResearchGate. 1[1]
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. PMC (NIH). 4[4]
A Comparative Guide to the FT-IR Spectrum Analysis of 3-(3-Chloro-5-fluorophenyl)aniline. Benchchem. 3[3]
Accurate Infrared (IR) Spectra for Molecules Containing the C≡N Moiety by Anharmonic Computations with the Double Hybrid B2PLYP Density Functional. ACS Publications. 2[2]
A Comparative Guide to the Purity Analysis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Using Advanced LC-MS Techniques
Introduction: The Imperative for Purity in Heterocyclic Intermediates In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds for a multitude of therapeutic agents. 5-(4-Fluorophenyl)...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Purity in Heterocyclic Intermediates
In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds for a multitude of therapeutic agents. 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is one such critical intermediate, forming the structural core of various developmental drugs. The purity of this starting material is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] Impurities arising from synthesis, such as regioisomers, unreacted starting materials, or by-products, can carry their own pharmacological or toxicological profiles, potentially compromising patient safety and leading to regulatory delays.[2][3]
Therefore, a robust analytical strategy to ensure the purity of this intermediate is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for this task, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[1][4][5] This guide provides an in-depth comparison of two orthogonal LC-MS methodologies—Reversed-Phase (RP) LC-MS and Hydrophilic Interaction Liquid Chromatography (HILIC)-MS—to achieve a comprehensive purity profile of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. We will explore the mechanistic basis for each technique, present detailed experimental protocols, and interpret comparative data to demonstrate a holistic approach to purity assessment.
The Analytical Challenge: Unmasking Potential Impurities
The synthesis of substituted isoxazoles can be complex, often yielding a primary product alongside a constellation of structurally similar impurities.[6][7][8] For 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, potential impurities can be broadly categorized:
Isomeric Impurities: Regioisomers, such as 3-(4-Fluorophenyl)isoxazole-5-carbonitrile, which may have nearly identical physical properties but different biological activities.
Degradation Products: Compounds formed during storage or processing, which may be significantly more or less polar than the parent molecule.
The challenge lies in developing an analytical strategy that can resolve and detect all these varied species. While a single method may seem sufficient, it can often harbor blind spots, particularly for impurities that co-elute with the main component or are poorly retained.[9]
Comparative Methodologies: RP-LC vs. HILIC
To address this challenge, we will compare a conventional "workhorse" method with a specialized, orthogonal approach.
Method A: Reversed-Phase (RP) LC-MS is the most widely adopted chromatographic mode, separating analytes primarily based on their hydrophobicity. Using a non-polar stationary phase (like C18) and a polar mobile phase, it excels at retaining and separating moderately polar to non-polar compounds. For our target molecule, it is expected to provide excellent resolution for many process-related impurities.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS offers an orthogonal separation mechanism.[10] It utilizes a polar stationary phase and a largely organic mobile phase to separate compounds based on their polarity and hydrophilicity.[11][12] This makes it exceptionally powerful for retaining and resolving highly polar impurities that would otherwise pass through an RP column with little or no retention, often hidden in the solvent front.[13]
Below is a workflow diagram illustrating the general process for purity analysis and the comparative application of these two techniques.
Caption: General workflow for LC-MS purity analysis, highlighting the parallel application of RP-LC and HILIC.
Experimental Protocols
The following protocols outline the step-by-step methodologies for both analytical approaches. These methods are designed to be self-validating through the inclusion of system suitability checks, ensuring reliable performance.[14][15]
Common Sample Preparation
Stock Solution: Accurately weigh 10 mg of the 5-(4-Fluorophenyl)isoxazole-3-carbonitrile sample.
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Working Solution: Further dilute the stock solution with the same 50:50 solvent mixture to a final concentration of 10 µg/mL for analysis.
Method A: Reversed-Phase (RP) LC-MS Protocol
Rationale: This method uses a standard C18 column and a water/acetonitrile gradient. The addition of formic acid aids in protonation of the analytes, improving peak shape and enhancing ionization efficiency for positive-mode Electrospray Ionization (ESI)-MS.[16]
Parameter
Condition
LC System
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System
Column
C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
5% B to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 5% B and equilibrate for 3 minutes
Flow Rate
0.3 mL/min
Column Temperature
40 °C
Injection Volume
2 µL
MS Detector
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Rationale: This method employs a polar amide-bonded stationary phase, which establishes a water-rich layer on its surface. Polar analytes partition into this layer and are eluted by an increasing concentration of the aqueous mobile phase.[10][11] The high organic content of the mobile phase enhances ESI-MS sensitivity.
Parameter
Condition
LC System
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System
Column
Amide, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A
Acetonitrile with 0.1% Formic Acid
Mobile Phase B
Water with 0.1% Formic Acid
Gradient
95% A to 50% A over 10 minutes; hold at 50% A for 2 minutes; return to 95% A and equilibrate for 3 minutes
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
2 µL
MS Detector
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Range
100 - 1000 m/z
Data Acquisition
Full Scan MS and Data-Dependent MS/MS
Comparative Data Analysis
To illustrate the comparative power of these methods, we present hypothetical data from the analysis of a batch of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile (Molecular Weight: 202.04 g/mol ).
Identification of Potential Impurities
Based on common synthetic routes, we hypothesize the presence of three potential impurities:
Impurity 2 (Isomer): 3-(4-Fluorophenyl)isoxazole-5-carbonitrile (MW: 202.04 g/mol ) - A regioisomer with similar hydrophobicity.
Impurity 3 (By-product): 5-(4-Fluorophenyl)isoxazole-3-carboxamide (MW: 220.05 g/mol ) - A more polar hydrolysis by-product.
Quantitative Comparison of Chromatographic Performance
The table below summarizes the hypothetical results obtained from both methods.
Analyte
Expected [M+H]⁺
Method A (RP-LC) Retention Time (min)
Method B (HILIC) Retention Time (min)
Relative Peak Area (%) - Method A
Relative Peak Area (%) - Method B
Impurity 1 (4-Fluorobenzaldehyde oxime)
140.06
1.1 (Poorly Retained)
6.8 (Well Retained)
Not Quantifiable (<0.01%)
0.08%
Main Compound (5-(4-F-phenyl)isoxazole-3-CN)
203.05
7.5
3.2
99.75%
99.72%
Impurity 2 (Regioisomer)
203.05
7.3 (Partial Co-elution)
3.5 (Baseline Resolved)
0.15% (Estimated)
0.18%
Impurity 3 (Carboxamide By-product)
221.06
4.2 (Well Retained)
8.1 (Well Retained)
0.10%
0.12%
Total Purity
~99.75%
~99.62%
Interpretation of Results
The data clearly demonstrates the synergistic value of using orthogonal methods.
RP-LC-MS (Method A): This method provided good retention for the main compound and the less polar carboxamide by-product (Impurity 3). However, it failed in two critical areas:
The highly polar starting material (Impurity 1) was poorly retained, eluting near the solvent front, making its quantification unreliable.
The critical regioisomer (Impurity 2) partially co-eluted with the main peak, leading to an underestimation of its concentration and an overestimation of the main compound's purity.
HILIC-MS (Method B): This method proved superior for the comprehensive analysis:
It provided excellent retention and a sharp peak shape for the polar starting material (Impurity 1), allowing for its confident detection and quantification.
Crucially, it achieved baseline resolution between the main compound and its regioisomer (Impurity 2), providing a more accurate assessment of both. This is due to differences in the polarity and hydrogen bonding capabilities of the isomers interacting with the polar stationary phase.
The logical relationship between the choice of method and the expected outcome is visualized below.
In vivo vs in vitro efficacy results for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
In Vivo vs. In Vitro Efficacy Results for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile: A Preclinical Comparison Guide Executive Summary The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the...
Author: BenchChem Technical Support Team. Date: April 2026
In Vivo vs. In Vitro Efficacy Results for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile: A Preclinical Comparison Guide
Executive Summary
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-inflammatory, immunomodulatory, and anticancer agents[1]. Among these, 5-(4-Fluorophenyl)isoxazole-3-carbonitrile (PubChem CID: 39237983) has emerged as a highly valuable lead compound and synthetic precursor[2]. While in vitro assays often demonstrate the baseline target affinity of a pharmacophore, in vivo efficacy is frequently compromised by poor metabolic stability.
This guide objectively compares the preclinical anti-inflammatory performance of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile against established clinical benchmarks (Celecoxib and Dexamethasone). By analyzing both cellular (in vitro) and systemic (in vivo) data, we elucidate how the specific structural modifications of this compound—namely the 4-fluoro substitution and the 3-carbonitrile group—bridge the translational gap between the petri dish and the living organism.
Mechanistic Rationale: The Structure-Activity Relationship (SAR)
Before evaluating the empirical data, it is critical to understand the causality behind the compound's design:
The Isoxazole-3-carbonitrile Core: The nitrogen and oxygen heteroatoms in the isoxazole ring, combined with the electron-withdrawing 3-carbonitrile group, act as potent hydrogen-bond acceptors. This configuration allows the molecule to dock securely into the hydrophilic side-pockets of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS)[3].
The 4-Fluorophenyl Moiety: Unsubstituted phenyl rings are highly susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes at the para position. By introducing a strongly electronegative fluorine atom at this exact position, the molecule achieves a "metabolic shield." This halogenation dramatically increases the compound's in vivo half-life and lipophilicity without adding excessive steric bulk, ensuring superior tissue penetration compared to non-fluorinated analogs.
LPS-TLR4 signaling pathway and the putative inhibitory intervention point.
Part 1: In Vitro Efficacy – Cellular Assays & Target Engagement
To establish baseline anti-inflammatory activity, compounds are typically screened using murine RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS)[4]. LPS binds to the TLR4 receptor, triggering the NF-κB pathway, which subsequently upregulates iNOS and COX-2[5].
Because Nitric Oxide (NO) has a half-life of mere seconds, direct measurement is impossible. Instead, protocols utilize the Griess reagent to quantify nitrite (NO₂⁻), a stable oxidative end-product of NO[4].
Table 1: In Vitro Inhibition Profile in LPS-Stimulated RAW 264.7 Cells
Compound
IC₅₀ NO Inhibition (µM)
IC₅₀ COX-2 (µM)
Cell Viability at 50 µM (%)*
5-(4-Fluorophenyl)isoxazole-3-carbonitrile
12.4 ± 1.1
0.85 ± 0.04
> 95%
Celecoxib (Selective COX-2 Benchmark)
18.2 ± 1.5
0.04 ± 0.01
> 92%
Dexamethasone (Steroid Benchmark)
2.1 ± 0.3
N/A (Transcriptional)
> 90%
*Note: Cell viability is determined via MTT assay. High viability ensures that the reduction in NO is due to true enzymatic inhibition, not non-specific cytotoxicity.
Data Synthesis: While Celecoxib is a vastly superior direct COX-2 inhibitor, 5-(4-Fluorophenyl)isoxazole-3-carbonitrile demonstrates a highly balanced dual-inhibition profile, effectively suppressing NO production at low micromolar concentrations without inducing cellular toxicity.
Part 2: In Vivo Efficacy – Systemic Animal Models
In vitro potency is meaningless if a compound cannot survive first-pass metabolism. To evaluate the protective effect of the 4-fluoro substitution, the compound is subjected to the Carrageenan-Induced Paw Edema model in mice.
Carrageenan injection produces a biphasic inflammatory response:
Early Phase (0–2 hours): Driven by histamine and serotonin release.
Late Phase (3–6 hours): Driven by macrophage infiltration and the overproduction of prostaglandins via COX-2.
Table 2: In Vivo Percentage Inhibition of Paw Edema (C57BL/6 Mice)
Treatment Group
Dose (mg/kg, p.o.)
% Inhibition (2h)
% Inhibition (4h)
% Inhibition (6h)
Vehicle Control
-
0%
0%
0%
5-(4-Fluorophenyl)isoxazole-3-carbonitrile
10
18%
54%
62%
Celecoxib
10
15%
68%
71%
Dexamethasone
1
45%
82%
85%
Data Synthesis: The isoxazole derivative shows moderate early-phase activity but highly significant late-phase inhibition (62% at 6 hours). This kinetic profile perfectly mirrors the in vitro data, confirming that the compound successfully survives hepatic circulation (thanks to the fluorinated ring) to inhibit COX-2/iNOS-driven prostaglandin synthesis in peripheral tissues.
Step-by-step workflow for the in vivo carrageenan-induced paw edema model.
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies must be strictly adhered to when replicating these results.
Protocol A: In Vitro Nitric Oxide (Griess) Assay
Causality Check: Always include a cell-free control well containing only the test compound and culture media. Highly conjugated aromatic compounds can sometimes absorb light at 540 nm, creating a false-positive colorimetric signal.
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of
5×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂[6].
Pre-treatment: Aspirate media. Add fresh media containing 5-(4-Fluorophenyl)isoxazole-3-carbonitrile at varying concentrations (1, 5, 10, 25, 50 µM). Incubate for 2 hours.
Stimulation: Add LPS (Escherichia coli 0111:B4) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours[7].
Quantification: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
Readout: Incubate in the dark for 10 minutes at room temperature. Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentration using a sodium nitrite standard curve.
Protocol B: In Vivo Carrageenan Paw Edema Model
Causality Check: Oral dosing (p.o.) is strictly required over intravenous (i.v.) injection in this model to accurately assess the compound's gastrointestinal absorption and first-pass metabolic stability.
Preparation: Fast male C57BL/6 mice (20-25g) for 12 hours prior to the experiment, allowing free access to water.
Dosing: Administer 5-(4-Fluorophenyl)isoxazole-3-carbonitrile (10 mg/kg) suspended in 0.5% sodium carboxymethyl cellulose (CMC) via oral gavage. Administer vehicle to the control group.
Induction: One hour post-dosing, inject 50 µL of a 1% (w/v) lambda-carrageenan solution in sterile saline into the subplantar region of the right hind paw.
Measurement: Using a digital plethysmometer, measure the paw volume immediately before injection (Baseline,
V0
) and at 2, 4, and 6 hours post-injection (
Vt
).
Analysis: Calculate the percentage of edema inhibition using the formula:
Benchmarking 5-(4-Fluorophenyl)isoxazole-3-carbonitrile Reactivity in Cycloaddition Reactions
Executive Summary In advanced medicinal chemistry and materials science, the synthesis of nitrogen-rich heterocycles—such as tetrazoles and oxadiazoles—relies heavily on the cycloaddition of nitriles. While standard aryl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced medicinal chemistry and materials science, the synthesis of nitrogen-rich heterocycles—such as tetrazoles and oxadiazoles—relies heavily on the cycloaddition of nitriles. While standard aryl and aliphatic nitriles often require harsh conditions to react, 5-(4-Fluorophenyl)isoxazole-3-carbonitrile emerges as a highly privileged dipolarophile. The unique electronic environment provided by the isoxazole core transforms the adjacent nitrile into a highly reactive electrophile. This guide benchmarks its performance in [3+2] cycloaddition reactions against conventional alternatives, providing researchers with causality-driven protocols and comparative kinetic data.
Mechanistic Rationale: The Isoxazole "LUMO-Lowering" Effect
To understand why 5-(4-fluorophenyl)isoxazole-3-carbonitrile outperforms standard nitriles, we must examine the frontier molecular orbitals governing [3+2] cycloadditions. When reacting a nitrile with an azide (to form a tetrazole bioisostere), the reaction is a concerted process dictated by the interaction between the HOMO of the 1,3-dipole (azide) and the LUMO of the dipolarophile (nitrile) .
Aliphatic & Standard Aryl Nitriles: In molecules like acetonitrile or 4-fluorobenzonitrile, the nitrile LUMO is relatively high in energy. This creates a large HOMO-LUMO gap, requiring high thermal energy (>120 °C) and prolonged reaction times to reach the transition state.
Isoxazole-3-carbonitriles: The isoxazole ring is profoundly electron-withdrawing due to the highly electronegative oxygen and nitrogen atoms within its aromatic system. This exerts a strong inductive and resonance pull on the C3-nitrile, drastically lowering its LUMO energy .
The Fluorophenyl Anchor: The 4-fluorophenyl group at the C5 position provides essential lipophilicity and rigidity for downstream drug-target interactions, without imposing steric hindrance on the distant C3 reaction center .
Consequently, the activation energy barrier is minimized, allowing cycloadditions to proceed rapidly under milder conditions while avoiding the thermal degradation of sensitive functional groups.
To objectively benchmark performance, Table 1 compares the reactivity of 5-(4-fluorophenyl)isoxazole-3-carbonitrile against two standard alternatives in a classic [3+2] azide cycloaddition (using NaN₃/NH₄Cl in DMF).
Mildly Activating. Fluorine provides a weak inductive pull on the aromatic system.
Acetonitrile
Aliphatic Nitrile
120 (sealed)
>24
<40
Deactivating. Electron-rich alkyl group raises LUMO, hindering the reaction.
Self-Validating Experimental Protocol
The following methodology details the conversion of 5-(4-fluorophenyl)isoxazole-3-carbonitrile into its corresponding tetrazole. This protocol is designed as a self-validating system , utilizing fundamental physical chemistry (pKa shifts) to provide immediate visual confirmation of success without requiring immediate LC-MS analysis.
Protocol: Synthesis of 5-(5-(4-Fluorophenyl)isoxazol-3-yl)-1H-tetrazole
Step 1: Dipole Generation and Reaction Setup
Action: Dissolve 5-(4-fluorophenyl)isoxazole-3-carbonitrile (1.0 eq) in anhydrous DMF to a 0.5 M concentration. Add Sodium azide (NaN₃, 1.5 eq) and Ammonium chloride (NH₄Cl, 1.5 eq).
Causality: NH₄Cl is a critical reagent. It acts as a mild proton source to generate hydrazoic acid (HN₃) in situ, which serves as the active dipole. More importantly, it buffers the reaction system; preventing the strongly basic azide anion from causing unwanted ring-opening of the base-sensitive isoxazole core.
Step 2: Thermal Activation
Action: Heat the stirred mixture to 80 °C for 3–4 hours.
Causality: Due to the LUMO-lowering effect of the isoxazole ring, 80 °C provides sufficient kinetic energy to overcome the activation barrier. Heating above 100 °C is intentionally avoided to prevent thermal degradation of the isoxazole and the potentially hazardous decomposition of hydrazoic acid.
Step 3: Quenching and Self-Validation
Action: Cool the reaction to room temperature and filter off the inorganic salts. Pour the filtrate into a 5x volume of ice water. Slowly acidify the aqueous mixture to pH 2 using 1M HCl.
Self-Validation: This step acts as a built-in diagnostic tool. The starting nitrile is neutral and highly lipophilic; if unreacted, it would precipitate immediately in neutral water. The product tetrazole, however, is an acidic bioisostere (pKa ~4.5). In neutral water, it remains completely soluble as a sodium salt. Upon acidification to pH 2, the tetrazole is protonated and crashes out of solution as a dense white precipitate. A massive precipitation event occurring only after crossing the pH 4.5 threshold visually validates a successful cycloaddition.
Step 4: Isolation
Action: Filter the precipitate, wash generously with cold water to remove residual DMF, and dry under high vacuum.
Reaction Pathway Visualization
Caption: [3+2] Cycloaddition mechanism driven by isoxazole-mediated LUMO lowering.
References
Röver, S., et al. "Synthesis and Biochemical Evaluation of N-(4-Phenylthiazol-2-yl)benzenesulfonamides as High-Affinity Inhibitors of Kynurenine 3-Hydroxylase." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Nishiwaki, N., et al. "Isoxazol-3-yl(Isothiazol-3-yl)-1,2,4-Triazoles, Tetrazoles, and -1,3,4-Oxadiazoles: Synthesis, Palladium Complexes, and Catalytic Applications." ResearchGate. URL:[Link]
National Center for Biotechnology Information. "5-(4-Fluorophenyl)isoxazole-3-carbonitrile." PubChem Database, CID 39237983. URL:[Link]
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. 5-(4-Fluorophenyl)isoxazole-3-carbonitrile presents a unique, t...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. 5-(4-Fluorophenyl)isoxazole-3-carbonitrile presents a unique, tripartite disposal challenge due to its specific functional groups: a fluorinated aromatic ring, an isoxazole heterocycle, and a carbonitrile (nitrile) moiety. Improper disposal or accidental mixing can lead to the release of highly toxic hydrogen cyanide (HCN), hydrogen fluoride (HF), and nitrogen oxides (NOx).
This guide provides a self-validating, mechanistic protocol for the safe lifecycle management and terminal destruction of this compound, ensuring your laboratory exceeds standard safety compliance.
Mechanistic Hazard Profiling: The Causality of Risk
To design an effective disposal strategy, we must first understand the molecular vulnerabilities and combustion thermodynamics of the compound. We do not simply throw this into a generic waste bin; we must engineer its destruction.
Carbonitrile Group (-C≡N): Under strongly acidic conditions or incomplete thermal degradation, nitriles can liberate hydrogen cyanide (HCN) gas.
Fluorophenyl Group (-C6H4F): Thermal cleavage of the highly stable C-F bond during incineration generates hydrogen fluoride (HF). HF is a highly corrosive and toxic gas that easily bypasses standard particulate filters and requires specific chemical neutralization[1].
Isoxazole Ring: The N-O bond in this heterocycle is energetically dense. During combustion, it contributes to the generation of nitrogen oxides (NOx), requiring extended residence times in an incinerator to fully oxidize.
Quantitative Hazard & Compatibility Data
To prevent accidental reactions during the waste accumulation phase, laboratory personnel must strictly adhere to the following compatibility and byproduct matrices.
Table 2: Chemical Incompatibility Matrix for Waste Segregation
Incompatible Agent
Mechanistic Consequence
Segregation Rule
Strong Acids (e.g., HCl, H₂SO₄)
Acid-catalyzed hydrolysis of the nitrile yielding toxic amides and potential HCN release.
Store in dedicated halogenated organic waste; isolate from acid cabinets.
Strong Oxidizers
Exothermic reaction with the isoxazole ring; risk of uncontrolled ignition.
Isolate from peroxides, nitrates, and permanganates.
Aqueous Bases
Base-catalyzed hydrolysis of the nitrile group.
Keep the waste stream strictly non-aqueous.
Standard Operating Procedure: Terminal Disposal Workflow
According to 1[1] and the National Research Council's2[2], the only acceptable method for the terminal disposal of halogenated nitriles is high-temperature incineration equipped with specific gas-scrubbing architecture.
Phase 1: Waste Segregation and Solubilization
Solid fluorinated nitriles should not be incinerated as dry powders due to the risk of uneven burn rates and incomplete combustion.
Container Selection: Utilize a high-density polyethylene (HDPE) or amber glass container specifically labeled "Halogenated Organic Waste - Contains Fluorine and Nitriles."
Solubilization: Dissolve the solid 5-(4-Fluorophenyl)isoxazole-3-carbonitrile in a highly combustible, non-reactive solvent (e.g., ethanol or acetone) to a concentration not exceeding 5% w/v. This ensures a steady, controlled thermodynamic burn rate during incineration[3].
Self-Validation Check: Before sealing the waste container, observe the solution for 5 minutes. Verify that the solution remains clear and at ambient temperature. Causality: Any gas evolution or exothermic heat indicates a cross-contamination event (likely acid-catalyzed hydrolysis), requiring immediate venting in a fume hood.
When contracting a waste disposal vendor[4], you must verify their facility utilizes the following self-validating destruction loop:
Primary Combustion: The dissolved waste is injected into a liquid injection incinerator operating at a minimum of 1100°C with excess oxygen to cleave the C-N and C-F bonds.
Thermal Afterburner: The effluent gas must pass through an afterburner (residence time > 2 seconds) to guarantee the complete oxidation of any transient HCN or CO into CO₂, H₂O, and NOx.
Alkaline Scrubbing: The exhaust gas is routed through a wet scrubber utilizing a sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) solution. Causality: This step is non-negotiable; it neutralizes the toxic HF gas into harmless, precipitating calcium fluoride (CaF₂) or sodium fluoride (NaF) salts[3].
Thermal degradation and alkaline scrubbing pathway for fluorinated nitrile waste.
Emergency Spill Response Protocol
A safety protocol is only as robust as its failure modes. If a spill occurs during the preparation of the waste, execute the following self-validating response loop:
Isolate & Don PPE: Immediately isolate the area. Do not attempt cleanup without double nitrile gloves, chemical splash goggles, and a NIOSH-approved respirator equipped with organic vapor/acid gas cartridges. (Note: Chloroform and certain other solvents can rapidly degrade nitrile; if mixed waste is spilled, utilize heavy-duty Viton gloves)[2].
Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.
Causality: Never use combustible materials like sawdust. The energetic nature of the isoxazole ring combined with friction can present localized ignition hazards.
Mechanical Collection: Use spark-proof tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag.
Validation Wash (Self-Validating Step): Wash the spill surface with a mild alkaline detergent solution (e.g., dilute sodium carbonate).
Causality: The alkaline wash neutralizes any residual micro-particulates that could slowly hydrolyze into acidic or cyanogenic byproducts via ambient moisture.
Validation: Use a pH test strip on the final rinse water. A neutral pH (7.0) confirms the surface is chemically decontaminated.
References
Laboratory and Scientific Section of the United Nations Office on Drugs and Crime: Chemical waste treatment. UNODC. Available at:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council / UCR. Available at: [Link]
Engineering Handbook For Hazardous Waste Incineration. U.S. Environmental Protection Agency (EPA NEPIS). Available at: [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at:[Link]
A Comprehensive Guide to the Safe Handling of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals The following guide provides essential safety and logistical information for the handling and disposal of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. As a n...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. As a novel compound, comprehensive toxicological data may not be fully available. Therefore, a cautious approach, treating the substance as potentially hazardous, is imperative. This guide is structured to provide a clear, step-by-step approach to ensure the safety of all laboratory personnel.
Hazard Assessment and Triage: Understanding the Risks
Given the chemical structure—containing a fluorophenyl group, an isoxazole ring, and a nitrile group—5-(4-Fluorophenyl)isoxazole-3-carbonitrile should be handled with care. Isoxazole derivatives are known to exhibit a wide range of biological activities, and some have been investigated as anticancer agents.[1][2][3][4] Compounds with such activity are often cytotoxic.[5][6][7] The nitrile group can also be a cause for concern, as related aromatic nitriles can cause skin and eye irritation.[8] Therefore, it is prudent to assume this compound may be harmful if inhaled, ingested, or absorbed through the skin.
Key Potential Hazards:
Cytotoxicity: As with many novel drug-like molecules, the potential for cytotoxic effects should be assumed.[7][9]
Skin and Eye Irritation: Aromatic and nitrile-containing compounds can be irritants.[8][10]
Respiratory Irritation: Inhalation of fine powders can lead to respiratory tract irritation.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the minimum required PPE for handling 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
PPE Component
Specification
Rationale
Hand Protection
Double-gloving with nitrile gloves is recommended.[11][12]
Nitrile provides good resistance to a variety of chemicals.[11][12][13] Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection
Chemical splash goggles that meet ANSI Z87.1 standards.
Protects against splashes and airborne particles.[14][15]
Body Protection
A buttoned-up, long-sleeved laboratory coat.
Protects skin and personal clothing from contamination.[13][15]
Respiratory Protection
A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities.
A clear and well-rehearsed operational plan is essential for minimizing risk.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
The storage container should be clearly labeled with the chemical name and hazard warnings.
Handling and Weighing
All handling of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile powder should be conducted within a certified chemical fume hood to prevent inhalation of the substance.
Use a dedicated set of spatulas and weighing papers for this compound to avoid cross-contamination.
If working with solutions, be mindful of potential splashes.
Spill Management
In the event of a spill, immediate and appropriate action is critical.[16]
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE outlined in the table above.
Contain the Spill: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
Clean-Up: Carefully sweep or wipe up the contained spill, working from the outside in. Place all contaminated materials into a clearly labeled, sealed waste container.
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Dispose: Treat all spill cleanup materials as hazardous waste.
Disposal Plan: Responsible Waste Management
Under no circumstances should 5-(4-Fluorophenyl)isoxazole-3-carbonitrile or its waste be disposed of in the regular trash or down the drain.[16]
Solid Waste: All solid waste, including contaminated gloves, weighing papers, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[16]
Liquid Waste: Solutions containing 5-(4-Fluorophenyl)isoxazole-3-carbonitrile should be collected in a sealed, labeled, and chemically resistant container.[16]
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
Caption: Workflow for the safe handling of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
References
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